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Foundational

Synthesis of Chiral Amino-(3-hydroxy-phenyl)-acetonitrile: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale Amino-(3-hydroxy-phenyl)-acetonitrile (commonly referred to as 3-hydroxyphenylglycine nitrile) is a highly valuable chiral intermediate in modern organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amino-(3-hydroxy-phenyl)-acetonitrile (commonly referred to as 3-hydroxyphenylglycine nitrile) is a highly valuable chiral intermediate in modern organic synthesis and drug development. It serves as the direct, atom-economical precursor to enantiomerically pure (S)- and (R)-3-hydroxyphenylglycine (3-HPG). Derivatives of 3-HPG are critical in neuropharmacology; they act as selective agonists and antagonists for metabotropic glutamate receptors (mGluRs)—such as (S)-3HPG and 4C3HPG—which are responsible for modulating glutamatergic synaptic transmission in the central nervous system (1)[1]. Furthermore, the chiral 3-hydroxyphenylglycine motif is a foundational building block in the synthesis of complex glycopeptide antibiotics.

The primary synthetic challenge lies in the stereoselective installation of the amine and nitrile groups at the alpha-carbon. To achieve this, researchers rely heavily on the Asymmetric Strecker Synthesis , which bypasses the racemic mixtures generated by classical methods by employing chiral hydrogen-bond donor (HBD) catalysts or chiral auxiliaries (2)[2].

The Causality of Organocatalytic Activation

Bifunctional chiral thiourea catalysts (such as Jacobsen’s catalyst) have revolutionized the Strecker pathway. The mechanistic causality of this design relies on dual activation: the N-H protons of the thiourea moiety form strong, directional hydrogen bonds with the imine nitrogen, significantly lowering the LUMO and increasing the electrophilicity of the imine carbon. Concurrently, the rigid chiral scaffold of the catalyst creates a defined steric pocket that dictates the facial approach of the cyanide nucleophile, ensuring exceptional enantioselectivity (3)[3].

Visualizing the Synthetic Pathway

Strecker A 3-Hydroxybenzaldehyde + Amine B Imine Intermediate A->B Condensation (-H2O) C Chiral Thiourea Catalyst (H-Bond Activation) B->C Catalyst Binding D Cyanide Addition (TMSCN / HCN) C->D Facial Selection E Chiral Amino-(3-hydroxy-phenyl) -acetonitrile D->E Nucleophilic Attack

Caption: Asymmetric Strecker synthesis pathway for chiral aminonitriles via thiourea catalysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction progression before proceeding to subsequent steps.

Protocol 1: Organocatalytic Enantioselective Strecker Reaction

This protocol utilizes a chiral thiourea catalyst to synthesize highly enantioenriched (S)-amino-(3-hydroxy-phenyl)-acetonitrile without the need for expensive transition metals (4)[4].

  • Imine Formation & Dehydration:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of 3-hydroxybenzaldehyde and 10.0 mmol of benzhydrylamine in 20 mL of anhydrous toluene. Add activated 4 Å molecular sieves.

    • Validation: Stir at 25 °C for 4 hours. Monitor the reaction via 1 H NMR of a crude aliquot. Proceed only when the aldehyde proton signal (~9.8 ppm) is completely consumed and the imine proton signal (~8.4 ppm) is dominant.

  • Catalyst Addition and Thermal Control:

    • Action: Filter the solution under argon to remove the molecular sieves. Add 0.5 mmol (5 mol%) of Jacobsen's chiral thiourea catalyst. Cool the reaction mixture to -20 °C using a cryocooler.

    • Causality: Lowering the temperature to -20 °C kinetically suppresses the uncatalyzed, racemic background reaction, maximizing the facial selectivity dictated by the catalyst's chiral pocket.

  • Controlled Cyanation:

    • Action: Slowly add 12.0 mmol of Trimethylsilyl cyanide (TMSCN) dropwise over 30 minutes via a syringe pump.

    • Causality: TMSCN is highly soluble in organic solvents and provides a slow, controlled release of the cyanide nucleophile. This prevents thermal spikes and avoids overwhelming the catalyst, which can happen with bulk additions of inorganic cyanides.

  • Quenching and Isolation:

    • Action: Stir at -20 °C for 24 hours. Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

    • Validation: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). An ee of >94% validates the success of the catalytic induction.

Protocol 2: Diastereoselective Strecker via Chiral Auxiliary

For highly scalable, room-temperature operations, a chiral auxiliary approach is highly effective.

  • Reaction Setup: Dissolve 10.0 mmol of 3-hydroxybenzaldehyde and 10.0 mmol of (S)-1-(4-methoxyphenyl)ethylamine in 25 mL of methanol. Stir for 2 hours at 25 °C to form the imine.

  • Cyanide Addition: Add 12.0 mmol of NaCN and 12.0 mmol of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a mild proton source to generate HCN in situ and protonates the imine, activating it for nucleophilic attack while maintaining a safe pH profile.

  • Crystallization (Self-Validation): Stir for 12 hours. The (S,S)-aminonitrile diastereomer will preferentially precipitate from the methanolic solution due to its lower solubility. Filter the solid and wash with cold methanol.

    • Validation: Check the diastereomeric ratio (dr) via 1 H NMR. Recrystallize from ethanol to achieve >99% dr.

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary synthetic strategies for chiral amino-(3-hydroxy-phenyl)-acetonitrile, allowing for rapid comparison of reaction conditions and yields.

Synthesis MethodCatalyst / AuxiliaryCyanide SourceTemp (°C)Yield (%)Enantiomeric / Diastereomeric Excess (%)
Organocatalytic Strecker Jacobsen's Thiourea (5 mol%)TMSCN-2088 - 9294 - 98 (ee)
Chiral Auxiliary Strecker (S)-1-(4-methoxyphenyl)ethylamineNaCN / AcOH2575 - 80>99 (dr, post-crystallization)
Phase-Transfer Catalysis Maruoka Chiral Ammonium SaltAqueous KCN082 - 8590 - 95 (ee)

Downstream Processing: Biocatalytic Dynamic Kinetic Resolution (DKR)

In industrial settings where racemic aminonitriles are generated cheaply via classical Strecker reactions, biocatalysis offers a powerful downstream purification tool. Dynamic Kinetic Resolution (DKR) utilizes whole-cell biocatalysts (such as Rhodococcus sp. expressing nitrilase) that selectively hydrolyze one enantiomer of the aminonitrile into the corresponding amino acid (5)[5].

Simultaneously, the unreacted enantiomer spontaneously racemizes in the presence of a mild base or an aldehyde catalyst. This constant equilibration allows for a theoretical 100% yield of the desired chiral product from a racemic starting pool, bypassing the 50% yield limit of standard kinetic resolutions.

DKR A Racemic Amino-(3-hydroxy-phenyl) -acetonitrile C Enzymatic Resolution (Nitrilase) A->C Kinetic Resolution B In situ Racemization (Base / Aldehyde) B->A Racemic Pool D (S)-3-Hydroxyphenylglycine (Product) C->D Selective Hydrolysis E (R)-Aminonitrile (Unreacted) C->E Rejection E->B Equilibration

Caption: Dynamic Kinetic Resolution (DKR) of racemic aminonitriles coupled with enzymatic hydrolysis.

References

  • Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor Journal of Neuroscience URL:[Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis PMC - NIH URL:[Link]

  • Catalytic Enantioselective Construction of an α-Thio-Substituted α-Aminonitriles-Bearing Tetrasubstituted Carbon Center ACS Catalysis - ACS Publications URL:[Link]

  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis PMC - NIH URL:[Link]

Sources

Exploratory

"Amino-(3-hydroxy-phenyl)-acetonitrile mechanism of action"

An In-depth Technical Guide to the Mechanism of Action of Amino-(3-hydroxy-phenyl)-acetonitrile and its Class of Amino-Acetonitrile Derivatives Foreword for the Research Professional This technical guide addresses the me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Amino-(3-hydroxy-phenyl)-acetonitrile and its Class of Amino-Acetonitrile Derivatives

Foreword for the Research Professional

This technical guide addresses the mechanism of action of Amino-(3-hydroxy-phenyl)-acetonitrile, a molecule belonging to the broader class of α-aminonitriles. Initial inquiries for this specific chemical entity reveal a sparse direct research footprint. However, its core structure firmly places it within the well-documented and therapeutically significant class of Amino-acetonitrile Derivatives (AADs). These compounds have been the subject of extensive research, particularly in the field of parasitology, leading to the development of new anthelmintic drugs.

This guide, therefore, synthesizes the established knowledge of the AAD class to infer the likely mechanism of action of Amino-(3-hydroxy-phenyl)-acetonitrile, which is systematically identified as 3-Hydroxymandelonitrile . We will delve into the chemical synthesis, stereochemical considerations, and the molecular pathways through which these compounds exert their biological effects. The insights provided are grounded in the extensive research conducted on analogous AADs, offering a robust framework for understanding and future investigation of this specific molecule.

Chemical Identity and Synthesis

Amino-(3-hydroxy-phenyl)-acetonitrile, or 3-Hydroxymandelonitrile, is an α-aminonitrile with the chemical formula C₈H₈N₂O.[1][2][3] The presence of a chiral center at the α-carbon means that it can exist as two enantiomers, a critical feature influencing its biological activity.

Synthesis via Strecker Reaction

The most common and versatile method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source. For Amino-(3-hydroxy-phenyl)-acetonitrile, the logical precursors would be 3-hydroxybenzaldehyde, ammonia, and a cyanide salt (e.g., KCN or NaCN).

Experimental Protocol: Strecker Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile

  • Imine Formation: 3-hydroxybenzaldehyde is reacted with ammonia to form the corresponding imine. This is typically done in a suitable solvent like methanol or ethanol.

  • Nucleophilic Attack by Cyanide: A cyanide salt is then introduced. The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine.

  • Protonation: The resulting intermediate is protonated, typically by the solvent or during aqueous workup, to yield the final α-aminonitrile product.

  • Purification: The crude product is then purified using standard techniques such as extraction and chromatography to isolate the desired compound.

A detailed, generalized procedure for the synthesis of α-aminonitriles can be found in various organic chemistry resources and publications.[4]

Stereochemistry

The biological activity of many chiral molecules is highly dependent on their stereochemistry. In the case of mandelonitrile and its derivatives, enzymes often exhibit a high degree of stereoselectivity.[5] While specific data for 3-Hydroxymandelonitrile is limited, research on other AADs has shown that one enantiomer is often significantly more potent than the other.[6] This highlights the importance of chiral separation and analysis when investigating the biological effects of this compound.

Mechanism of Action: Insights from Amino-Acetonitrile Derivatives (AADs)

The primary therapeutic application and most well-understood mechanism of action for the AAD class is their role as anthelmintics. AADs represent a novel class of drugs that are effective against a broad spectrum of parasitic nematodes, including those resistant to other classes of anthelmintics.[6][7][8]

Target: A Unique Subunit of Nicotinic Acetylcholine Receptors (nAChRs)

The molecular target of AADs has been identified as a specific and unique subunit of the nicotinic acetylcholine receptor (nAChR) in nematodes. These receptors are ligand-gated ion channels that are crucial for neurotransmission in both vertebrates and invertebrates. However, the AADs selectively target a nematode-specific nAChR subunit, which accounts for their high efficacy against parasites and low toxicity to the host.

Signaling Pathway: AAD-mediated Paralysis in Nematodes

Caption: AADs bind to a nematode-specific nAChR subunit, leading to paralysis.

Downstream Effects

The binding of AADs to their target nAChR subunit leads to the continuous opening of the ion channel. This results in a sustained influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cells of the nematode. The consequence of this is a prolonged state of depolarization, leading to spastic paralysis of the parasite. Unable to move, feed, or maintain its position within the host, the nematode is eventually expelled and dies.

Potential for Broader Biological Activity

While the anthelmintic activity of AADs is well-established, the presence of the hydroxyphenyl and amino-acetonitrile moieties suggests the potential for other biological activities. The phenolic hydroxyl group, for instance, is a common feature in many compounds with antioxidant properties.[9]

Experimental Workflow: Investigating Antioxidant Potential

Compound Amino-(3-hydroxy-phenyl) -acetonitrile DPPH_assay DPPH Radical Scavenging Assay Compound->DPPH_assay FRAP_assay Ferric Reducing Antioxidant Power (FRAP) Assay Compound->FRAP_assay Cell_culture Cell Culture with Oxidative Stress Compound->Cell_culture Data_analysis Data Analysis and IC50 Determination DPPH_assay->Data_analysis FRAP_assay->Data_analysis Cell_culture->Data_analysis

Caption: A workflow for evaluating the antioxidant properties of the target compound.

Quantitative Data on Related Compounds

To provide context for the potential efficacy of Amino-(3-hydroxy-phenyl)-acetonitrile, the following table summarizes data for a well-studied AAD, Monepantel (AAD 1566).

CompoundTarget OrganismEfficacy (%)Dose (mg/kg)
Monepantel (AAD 1566)Haemonchus contortus (sheep)>992.5
Monepantel (AAD 1566)Trichostrongylus colubriformis (sheep)>992.5
Monepantel (AAD 1566)Various nematodes (cattle)>955.0
Data sourced from Kaminsky et al. (2008)[7]

Conclusion and Future Directions

Amino-(3-hydroxy-phenyl)-acetonitrile, as a member of the Amino-acetonitrile Derivative class, is predicted to act as a selective agonist of nematode-specific nicotinic acetylcholine receptors. This mechanism leads to spastic paralysis and death of the parasite, a mode of action that is highly effective against a range of nematodes, including those resistant to other anthelmintics.

Future research on this specific molecule should focus on:

  • Chiral Synthesis and Separation: To isolate and test the individual enantiomers for their biological activity.

  • In Vitro and In Vivo Anthelmintic Assays: To confirm its efficacy against various nematode species.

  • Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent.

  • Exploration of Other Biological Activities: Including antioxidant, antimicrobial, and cytotoxic effects, to fully characterize its pharmacological profile.

This technical guide provides a foundational understanding of the likely mechanism of action of Amino-(3-hydroxy-phenyl)-acetonitrile based on the robust data available for the AAD class. It is intended to serve as a valuable resource for researchers and drug development professionals in their investigation of this and related compounds.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-2-phenyl acetonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (3-Amino-phenyl)-acetonitrile | C8H8N2 | CID 4847850 - PubChem. (n.d.). Retrieved from [Link]

  • Hydroxymandelonitrile | C8H7NO2 | CID 23190910 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (n.d.). Retrieved from [Link]

  • Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC. (n.d.). Retrieved from [Link]

  • (3-amino-phenyl)-acetonitrile (C8H8N2) - PubChemLite. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions - ResearchGate. (n.d.). Retrieved from [Link]

  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents. (n.d.).
  • Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC. (n.d.). Retrieved from [Link]

  • Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12 - PubMed. (n.d.). Retrieved from [Link]

  • (4-AMINO-3-BROMO-PHENYL)-ACETONITRILE — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Spectral Characteristics of α-Amino-(3-hydroxy-phenyl)-acetonitrile

Abstract This technical guide provides a detailed predictive analysis of the spectral data for α-amino-(3-hydroxy-phenyl)-acetonitrile (CAS No. Not Available).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for α-amino-(3-hydroxy-phenyl)-acetonitrile (CAS No. Not Available). As a molecule of interest in synthetic and medicinal chemistry, its structural confirmation is paramount. In the absence of publicly available, fully characterized experimental spectra for this specific compound, this document serves as an authoritative reference for researchers. It leverages foundational spectroscopic principles and comparative data from structurally similar analogs to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for acquiring and validating this spectral data, ensuring scientific integrity for professionals in drug discovery and chemical research.

Introduction and Rationale

α-Amino-(3-hydroxy-phenyl)-acetonitrile is a bifunctional molecule featuring a reactive aminonitrile group and a phenolic moiety. This combination makes it a valuable, yet potentially unstable, intermediate in the synthesis of novel chemical entities. The aminonitrile functional group is a direct precursor to α-amino acids via the Strecker synthesis, a fundamental reaction in organic chemistry.[1] The structural validation of such molecules is non-trivial and relies on a multi-technique spectroscopic approach.

This guide addresses a critical knowledge gap: the lack of a consolidated, publicly accessible spectral dataset for this specific compound. By synthesizing data from closely related analogs, such as 2-amino-2-phenylacetonitrile and 2-(3-hydroxyphenyl)acetonitrile[2][3], we can construct a highly accurate predictive model of its spectral behavior. This approach not only provides a benchmark for researchers who synthesize this compound but also explains the causal relationships between molecular structure and spectral output.

Molecular Structure

Caption: 2D Structure of α-amino-(3-hydroxy-phenyl)-acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on the principle that the chemical environment of each nucleus dictates its resonance frequency. For our target molecule, we anticipate distinct signals for the benzylic proton, the aromatic protons, and the exchangeable protons of the amino and hydroxyl groups.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. The solvent choice is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it can solvate the polar functional groups and allows for the observation of exchangeable -OH and -NH₂ protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Predicted Multiplicity Proton Assignment Rationale and Comparative Insights
~9.5 - 10.0 Broad Singlet Ar-OH Phenolic protons typically appear downfield. This signal will readily exchange with D₂O.
~7.15 - 7.25 Triplet H -5 (Aromatic) The proton between two other aromatic protons on the ring.
~6.80 - 6.90 Multiplet H -2, H -4, H -6 (Aromatic) Protons on the aromatic ring adjacent to the -OH and -CH(NH₂)CN substituents will be shifted due to their electronic effects.
~5.0 - 5.2 Singlet -CH (NH₂)CN The benzylic proton is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent phenyl ring, amino, and nitrile groups.

| ~2.5 - 3.5 | Broad Singlet | -NH₂ | The amino protons are typically broad and will exchange upon addition of D₂O. The exact shift is highly dependent on concentration and temperature. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the number of unique carbon environments. The presence of the nitrile group provides a characteristic signal in a relatively uncongested region of the spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Carbon Assignment Rationale and Comparative Insights
~158 C -3 (Aromatic) The carbon directly attached to the electronegative oxygen of the hydroxyl group will be the most downfield aromatic carbon.
~140 C -1 (Aromatic) The ipso-carbon attached to the aminonitrile substituent.
~130 C -5 (Aromatic) Aromatic CH carbon.
~120 C ≡N The nitrile carbon has a characteristic chemical shift in this region. This is a key confirmatory signal.
~115 - 120 C -4, C -6 (Aromatic) Aromatic CH carbons.
~114 C -2 (Aromatic) Aromatic CH carbon, shifted upfield by the ortho-hydroxyl group.

| ~50 - 55 | -C H(NH₂)CN | The benzylic carbon's shift is influenced by the attached nitrogen and nitrile groups. |

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400-500 MHz) cluster_proc Data Processing Prep Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.6 mL of DMSO-d₆ TMS Add TMS as internal standard (0.03% v/v) Prep->TMS H1_Acq ¹H NMR Acquisition (16-32 scans) TMS->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) (1024-4096 scans) FT Fourier Transform (FID to Spectrum) C13_Acq->FT Phase Phase and Baseline Correction FT->Phase Ref Reference Spectrum (TMS at 0.00 ppm) Phase->Ref Integrate Integrate (¹H) and Assign Peaks Ref->Integrate MS_Fragmentation cluster_path1 Path 1 cluster_path2 Path 2 M_H [M+H]⁺ m/z = 149.07 Frag1 [M+H - NH₃]⁺ m/z = 132.07 M_H->Frag1 - NH₃ Frag2 [M+H - HCN]⁺ m/z = 121.07 M_H->Frag2 - HCN Frag3 [M+H - NH₃ - HCN]⁺ m/z = 104.05 Frag1->Frag3 - HCN

Caption: Predicted major fragmentation pathways for [M+H]⁺ in ESI-MS/MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ and confirm its accurate mass.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 149.07) as the precursor ion. Apply collision-induced dissociation (CID) to generate a fragment ion spectrum. This confirms the structure by matching observed fragments to predicted losses (e.g., NH₃, HCN). Common collision energy ranges are 10-40 eV. [4]

Conclusion

This guide establishes a comprehensive, albeit predictive, spectral profile for α-amino-(3-hydroxy-phenyl)-acetonitrile. By grounding these predictions in the established principles of spectroscopy and data from analogous structures, we provide a reliable benchmark for researchers. The detailed experimental protocols included herein are designed to be self-validating systems, enabling scientists to confidently acquire and interpret their own data. This document serves as a critical resource to accelerate research and development where the synthesis and characterization of this and similar molecules are required.

References

  • (N.A.). (2012). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. IOSR Journal. [5]2. PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from PubChem. [2]3. (N.A.). (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [1]4. PubChem. (n.d.). 2-(3-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from PubChem. [3]5. Bernstein, S. et al. (2016). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [6]6. Königs, S., & Fales, H. M. (n.d.). Amino acids. Medizinische Fakultät Münster.

Sources

Exploratory

"solubility and stability of Amino-(3-hydroxy-phenyl)-acetonitrile"

An In-depth Technical Guide to the Solubility and Stability of Amino-(3-hydroxy-phenyl)-acetonitrile Abstract Amino-(3-hydroxy-phenyl)-acetonitrile is an organic molecule featuring amino, hydroxyl, and nitrile functional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of Amino-(3-hydroxy-phenyl)-acetonitrile

Abstract

Amino-(3-hydroxy-phenyl)-acetonitrile is an organic molecule featuring amino, hydroxyl, and nitrile functional groups, positioning it as a potentially valuable intermediate in pharmaceutical synthesis and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application, formulation development, and process optimization. This technical guide provides a framework for the systematic evaluation of these critical attributes. Due to the limited availability of direct experimental data in public literature, this document synthesizes foundational chemical principles with established analytical strategies, leveraging data from structurally analogous compounds to build a predictive and practical guide. We present detailed, field-proven protocols for determining solubility, conducting forced degradation studies, and developing a stability-indicating HPLC method. The causality behind experimental choices is elucidated to ensure that each protocol serves as a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

Amino-(3-hydroxy-phenyl)-acetonitrile possesses a unique combination of functional groups that dictate its chemical behavior. The presence of a polar hydroxyl (-OH) and a basic amino (-NH2) group suggests a capacity for hydrogen bonding, which would enhance solubility in polar protic solvents. Conversely, the phenyl ring introduces nonpolar character, while the nitrile (-C≡N) group adds polarity.

The molecule's stability is inherently influenced by these groups. The α-amino nitrile moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions. The phenolic hydroxyl and aromatic amino groups are potential sites for oxidation. Therefore, a systematic investigation into the molecule's behavior under various environmental stressors is essential for defining its handling, storage, and shelf-life.

Key Structural Features and Their Inferred Influence:

  • Hydroxyl Group (-OH): Confers polarity and potential for hydrogen bonding. Acts as a site for potential oxidation.

  • Amino Group (-NH2): Provides basicity and a second site for hydrogen bonding. Can be susceptible to oxidation.

  • Nitrile Group (-C≡N): A polar group that can undergo hydrolysis to form a carboxylic acid or amide.

  • Phenyl Ring: A nonpolar backbone that influences solubility in organic solvents and can be a site for electrophilic reactions, although it is generally stable.

Given the scarcity of direct data, this guide establishes a robust framework for experimentally determining the critical quality attributes of amino-(3-hydroxy-phenyl)-acetonitrile.

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

The molecule's amphiphilic nature suggests a complex solubility profile. It is predicted to have limited solubility in water and non-polar solvents but higher solubility in polar organic solvents.[1]

Table 1: Predicted Solubility of Amino-(3-hydroxy-phenyl)-acetonitrile in Common Solvents

Solvent Class Example Solvent Predicted Solubility Rationale
Polar Protic Water Limited/Slight The nonpolar phenyl ring counteracts the polar -OH and -NH2 groups.[1]
Methanol, Ethanol Soluble "Like dissolves like"; these solvents can hydrogen bond with the solute.[1]
Polar Aprotic DMSO, DMF Soluble High polarity effectively solvates the polar functional groups.[1]
Acetonitrile Soluble While less polar than DMSO, it can interact with the nitrile and other polar groups.[2][3]
Non-Polar Hexane, Toluene Insoluble/Poor The molecule's overall polarity is too high for effective solvation.

| Chlorinated | Dichloromethane | Limited Solubility | Offers intermediate polarity but lacks hydrogen bonding capability.[1] |

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, the shake-flask method remains the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system.

Causality: The objective is to achieve equilibrium between the dissolved and undissolved compound at a controlled temperature, ensuring the measured concentration represents the true thermodynamic solubility. An extended equilibration time (24-48 hours) is crucial to ensure this state is reached, especially for compounds that may exhibit slow dissolution kinetics.

Protocol 2.2.1: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of solid amino-(3-hydroxy-phenyl)-acetonitrile to a series of vials, each containing a known volume of the selected solvent (from Table 1). "Excess" is critical to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended time ensures equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method against a calibration curve prepared from a known stock solution.

  • Replication: Perform the entire experiment in triplicate to ensure reproducibility and report the average solubility with standard deviation.[1]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Seal and shake (25°C, 24-48h) prep1->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via validated HPLC quant2->quant3 quant4 Calculate concentration (e.g., mg/mL) quant3->quant4

Diagram 1: Workflow for thermodynamic solubility determination.

Stability Profile and Degradation Pathways

Stability testing is crucial for identifying storage conditions, retest periods, and potential degradation products that could impact efficacy or safety.[4] Forced degradation (or stress testing) is an intentional process of exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[5][6] The goal is to achieve 10-20% degradation, which is sufficient to detect and identify degradants without inducing complex secondary degradation.[6]

Predicted Degradation Pathways
  • Hydrolysis: The nitrile group may hydrolyze under strong acidic or basic conditions, first to an amide and then to a carboxylic acid. The benzylic position may also be susceptible.

  • Oxidation: The phenolic hydroxyl and aromatic amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to colored impurities.

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation, particularly through oxidative pathways.

Experimental Protocol for Forced Degradation

This protocol systematically evaluates the intrinsic stability of the molecule. A stability-indicating analytical method (see Section 4.0) is required to resolve the parent compound from any degradation products formed.

Causality: Each stress condition is chosen to target a specific degradation mechanism.[5][7] For example, HCl and NaOH are used to force acid and base hydrolysis, H₂O₂ is used to force oxidation, and high temperature and light are used to assess thermal and photolytic stability, respectively. These conditions are standard in the pharmaceutical industry and are aligned with ICH guidelines.[4][7][8]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Target Degradation Mechanism
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours Hydrolysis of the nitrile group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours Hydrolysis of the nitrile group.
Oxidation 3% H₂O₂ at room temperature for 24 hours Oxidation of phenol and amino groups.
Thermal 80°C (solid state and in solution) for 48 hours Thermally-induced degradation.

| Photolytic | Exposure to ICH Q1B compliant light source (e.g., 1.2 million lux hours) | Light-induced degradation. |

Protocol 3.2.1: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of amino-(3-hydroxy-phenyl)-acetonitrile in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: For each condition in Table 2, mix the stock solution with the stressor solution (e.g., for acid hydrolysis, mix 1 part stock with 1 part 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Include a control sample stored at ambient temperature.

  • Incubation: Store the samples under the specified conditions for the designated time. Monitor periodically to target 10-20% degradation.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method (see Section 4.0).

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Determine the relative retention times (RRT) of all degradation products.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak corresponds to the increase in impurity peaks.

G cluster_stress Apply Stress Conditions (per Table 2) cluster_eval Evaluate Results start Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl) start->acid base Base (0.1M NaOH) start->base oxid Oxidation (3% H₂O₂) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples (Stressed & Control) via Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval1 Identify Degradation Products analysis->eval1 eval2 Determine Degradation Pathways eval1->eval2 eval3 Confirm Mass Balance eval2->eval3

Diagram 2: Logical workflow for a forced degradation study.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active ingredient in the presence of its degradation products, impurities, and excipients.[5] Reverse-phase HPLC (RP-HPLC) with UV detection is the most common technique for this purpose.[9][10]

Causality: The goal is to develop a chromatographic method that provides baseline separation between the main compound peak and all potential degradation product peaks generated during the forced degradation study. A C18 column is a versatile starting point for moderately polar compounds. A gradient elution (changing the mobile phase composition over time) is often necessary to elute both early-retained polar degradants and late-retained non-polar degradants within a reasonable runtime.

Protocol 4.1.1: RP-HPLC Method Development

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. (An acidic modifier improves peak shape for basic compounds like amines).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Sample Solvent: 50:50 (v/v) Water:Acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: Scan for an optimal wavelength (e.g., 270-280 nm, typical for phenolic compounds). A PDA detector is invaluable for this and for assessing peak purity.

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes).

  • Method Optimization:

    • Inject the forced degradation samples (a mixture of all stressed samples is often useful for initial screening).

    • Adjust the gradient slope, initial/final %B, and mobile phase pH to achieve baseline resolution (>1.5) for all peaks.

    • Confirm peak purity of the parent compound in all stressed samples using a PDA detector.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G start Define Goal: Separate Parent from Degradants step1 Select Column & Mobile Phase (e.g., C18, ACN/H₂O) start->step1 step2 Run Screening Gradient with Stressed Samples step1->step2 step3 Evaluate Resolution & Peak Shape step2->step3 step4 Optimize Gradient (Slope, Time, %B) step3->step4 [No] step6 Method is Optimized (Resolution > 1.5) step3->step6 Is Resolution Adequate? [Yes] step5 Optimize Mobile Phase (pH, Additives) step4->step5 step5->step2 Re-evaluate step7 Proceed to Method Validation step6->step7

Diagram 3: Development logic for a stability-indicating HPLC method.

Recommendations for Storage and Handling

Based on the predicted chemical nature of amino-(3-hydroxy-phenyl)-acetonitrile, the following storage and handling precautions are recommended until formal stability studies are complete:

  • Storage Temperature: Store in a cool, dry place. Long-term storage at 2-8°C or frozen at -20°C is advisable.

  • Protection from Light: Store in amber vials or in the dark to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solutions: Solutions are generally less stable than the solid material.[7] It is highly recommended to prepare solutions fresh for use. If storage is necessary, aliquot and store frozen at -20°C or below.

Conclusion

While direct published data on the solubility and stability of amino-(3-hydroxy-phenyl)-acetonitrile is limited, a robust scientific framework allows for its thorough characterization. By combining predictive analysis based on its chemical structure with systematic experimental protocols for solubility determination, forced degradation, and analytical method development, researchers can generate the critical data needed for its successful application. The methodologies outlined in this guide provide a comprehensive and scientifically sound pathway to understanding and controlling the quality attributes of this promising molecule, ensuring its reliable use in research and development.

References

  • Benchchem. Technical Guide: Solubility Profile of 3-Amino-4-hydroxybenzonitrile. Benchchem.
  • Benchchem. Long-term stability and optimal storage conditions for (3-Amino-4-hydroxyphenyl)acetic acid. Benchchem.
  • Schmidt, A. S. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Jain, D., et al. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • U.S. Food & Drug Administration. 3.2.S.7.1 Stability Summary and Conclusions. accessdata.fda.gov.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Coriolis Pharma. Forced Degradation Studies. Coriolis Pharma.
  • Analytical Methods. A novel, rapid and sensitive HPLC method for the simultaneous determination of Phenylalanine and Tyrosine in dried blood spots and serum. RSC Publishing.
  • Creative Proteomics. Amino Acid Analysis Methods. Creative Proteomics.
  • The Royal Society of Chemistry. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. The Royal Society of Chemistry.
  • Gekko, K. (1998). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. PubMed.

Sources

Foundational

Amino-(3-hydroxy-phenyl)-acetonitrile Biological Activity Screening: A Comprehensive Technical Guide

Executive Summary Amino-(3-hydroxy-phenyl)-acetonitrile (an α -aminonitrile) occupies a dual role in modern drug discovery. While traditionally viewed as a Strecker-derived synthetic intermediate for non-natural amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino-(3-hydroxy-phenyl)-acetonitrile (an α -aminonitrile) occupies a dual role in modern drug discovery. While traditionally viewed as a Strecker-derived synthetic intermediate for non-natural amino acids (such as 3-hydroxyphenylglycine), the α -aminonitrile pharmacophore itself is a highly privileged motif. It functions as a reversible, covalent "warhead" capable of targeting the active-site nucleophiles of serine and cysteine proteases.

This technical whitepaper provides a rigorously structured framework for the biological activity screening of amino-(3-hydroxy-phenyl)-acetonitrile and its derivatives. By establishing self-validating protocols and explaining the mechanistic causality behind assay design, this guide equips researchers to evaluate target engagement, selectivity, and cellular toxicity with high fidelity.

Chemical Profile & Mechanistic Rationale

The α -Aminonitrile Pharmacophore

The biological utility of α -aminonitriles stems from the unique electrophilicity of the nitrile carbon. When positioned α to an amine (or an amide/urea in elaborated drug candidates), the electron-withdrawing nature of the nitrogen atom enhances the susceptibility of the nitrile group to nucleophilic attack. According to recent reviews on the synthesis and pharmacology of α -aminonitriles, these compounds exhibit broad-spectrum activities, including anticancer, antibacterial, and antiviral properties [1].

Mechanism of Action: Reversible Covalent Inhibition

In the context of target-based screening, α -aminonitriles are predominantly evaluated as mechanism-based inhibitors of hydrolases (e.g., Cathepsin K, Dipeptidyl Peptidase-4) [2].

  • Cysteine Proteases: The active-site thiolate ( S− ) attacks the nitrile carbon, forming a reversible thioimidate adduct.

  • Serine Proteases: The active-site hydroxyl ( OH ) attacks the nitrile, forming an imidate adduct.

The 3-hydroxyl group on the phenyl ring of amino-(3-hydroxy-phenyl)-acetonitrile provides a critical hydrogen-bond donor/acceptor pair. This structural feature often dictates binding orientation within the S1 or S2 sub-pockets of the target enzyme, anchoring the molecule to facilitate the covalent attack.

MOA A Amino-(3-hydroxy-phenyl)-acetonitrile (Electrophilic Nitrile) C Nucleophilic Attack (Reversible) A->C B Protease Active Site (Cys-SH / Ser-OH) B->C D Covalent Adduct (Thioimidate / Imidate) C->D Inhibition

Fig 1: Reversible covalent binding mechanism of α-aminonitriles to protease active sites.

Biological Activity Screening Workflows

To accurately assess the biological activity of this compound, a hierarchical screening cascade is required. The cascade must transition from biochemical target validation to phenotypic safety.

Workflow Step1 Compound Library Prep (10 mM in DMSO) Step2 Primary FRET Assay (Target Protease) Step1->Step2 Step3 Selectivity Counter-Screen (Off-target Proteases) Step2->Step3 IC50 < 1 µM Step4 Cell Viability Assay (HepG2 / HEK293) Step3->Step4 >10x Selectivity Step5 Hit Validation & Kinetics (SPR / Reversibility) Step4->Step5 CC50 > 50 µM

Fig 2: Hierarchical screening cascade for evaluating aminonitrile biological activity.

Primary Target-Based Screening: FRET Enzymatic Assay

When screening against a cysteine protease (e.g., Cathepsin K), a Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard.

Causality in Assay Design: Cysteine proteases are highly susceptible to oxidative inactivation. The assay buffer must contain a reducing agent (DTT) to maintain the active-site cysteine in its reactive thiolate form. Furthermore, because aminonitriles can sometimes form colloidal aggregates that cause false-positive inhibition (PAINS), a non-ionic detergent (Triton X-100) is mandatory.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA, and 0.01% (v/v) Triton X-100. Note: EDTA chelates trace heavy metals that catalyze cysteine oxidation.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (final concentration 0.5 nM) in the assay buffer for 15 minutes at room temperature to ensure full reduction of the active site.

  • Compound Addition: Dispense amino-(3-hydroxy-phenyl)-acetonitrile (and its structural analogs) in a 10-point dose-response curve (ranging from 100 µM to 0.1 nM, 3-fold dilutions) into a 384-well black microplate. Maintain final DMSO concentration at 1%.

  • Incubation: Incubate the enzyme-compound mixture for 30 minutes at 25°C. This allows the reversible covalent equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-LR-AMC (final concentration 10 µM, matching its Km​ ).

  • Kinetic Readout: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Phenotypic Counter-Screening: Cell Viability

Because the nitrile group can undergo off-target hydrolysis by endogenous nitrilases [3], or non-specific covalent binding, assessing cellular toxicity is critical.

Causality in Assay Design: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than an MTT assay. Aminonitriles and their potential degradation products can interfere with the redox-dependent reduction of tetrazolium salts in MTT assays, leading to skewed viability data. ATP quantification provides a direct, redox-independent proxy for metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well white opaque plate in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the compound dose-response series (up to 100 µM) for 48 hours.

  • Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate the CC50​ (concentration causing 50% cytotoxicity) relative to the DMSO vehicle control.

Data Presentation & Interpretation

The following table demonstrates how quantitative data from the screening cascade should be structured to evaluate Structure-Activity Relationships (SAR) and therapeutic windows.

Compound IDStructure ModificationCathepsin K IC50​ (nM)Cathepsin L IC50​ (nM)Selectivity Index (CatL/CatK)HepG2 CC50​ (µM)
Cmpd-01 Amino-(3-hydroxy-phenyl)-acetonitrile (Parent)4,250 ± 1205,100 ± 2001.2x> 100
Cmpd-02 N-Acetylated derivative185 ± 151,450 ± 857.8x> 100
Cmpd-03 O-Methylated derivative (Methoxy)> 10,000> 10,000N/A> 100
Control Vildagliptin (DPP-4 Inhibitor)> 10,000> 10,000N/A> 100

Data Interpretation:

  • The parent compound (Cmpd-01 ) shows weak, non-selective inhibition. This is typical for unoptimized primary α -aminonitriles.

  • N-acylation (Cmpd-02 ) significantly improves potency and selectivity, corroborating literature that N-acylated α -aminonitriles are superior mechanism-based inhibitors [2].

  • Loss of the 3-hydroxyl group via methylation (Cmpd-03 ) abolishes activity, proving that the free -OH is an essential hydrogen-bond donor for anchoring the molecule in the protease binding pocket prior to covalent attack.

Assay Validation & Quality Control (E-E-A-T)

To ensure the trustworthiness of the screening data, every assay plate must be self-validating.

  • Z'-Factor Calculation: A Z′ factor must be calculated for every FRET assay plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Only plates with a Z′≥0.6 should be accepted for data analysis.

  • Reversibility Testing: Because the α -aminonitrile is designed to be a reversible covalent inhibitor, hit compounds must be subjected to a rapid-dilution or jump-dilution assay. If enzymatic activity recovers post-dilution, the reversible mechanism is confirmed, ruling out non-specific alkylators.

References

  • Organocatalytic Synthesis of α -Aminonitriles: A Review Source: Catalysts (MDPI), 2022. URL:[Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α -Aminonitriles Source: ACS Omega, 2021. URL:[Link]

  • Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium Source: ChemistryOpen (PMC), 2020. URL:[Link]

Exploratory

Strecker Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile: A Comprehensive Technical Guide

Executive Summary The Strecker synthesis, first pioneered by Adolph Strecker in 1850, remains one of the most robust and versatile multicomponent reactions (MCRs) in modern organic chemistry[1]. It facilitates the one-po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Strecker synthesis, first pioneered by Adolph Strecker in 1850, remains one of the most robust and versatile multicomponent reactions (MCRs) in modern organic chemistry[1]. It facilitates the one-pot assembly of α -aminonitriles from an aldehyde, an amine, and a cyanide source.

This technical guide details the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile, CAS: 381241-13-0[2]) starting from 3-hydroxybenzaldehyde. As a Senior Application Scientist, I emphasize that synthesizing this specific α -aminonitrile is not merely a routine procedure; it is a critical gateway to unnatural amino acids (such as 3-hydroxyphenylglycine)[3]. These unnatural amino acids are indispensable building blocks in the development of semisynthetic antibiotics, including teicoplanin analogs and advanced peptidomimetics[4].

Mechanistic Causality & Reaction Dynamics

To achieve high yields and purity, one must understand the thermodynamic and kinetic forces driving the reaction. The Strecker synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile operates via a two-stage self-validating mechanism:

  • Condensation (Imine Formation): The reaction begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This step is highly pH-dependent. Ammonium chloride ( NH4​Cl ) is frequently used because it acts as both the ammonia source and a weak Brønsted acid[5]. The mild acidity protonates the carbonyl oxygen, increasing its electrophilicity, without fully protonating the ammonia (which would destroy its nucleophilicity). Elimination of water yields the reactive imine intermediate.

  • Nucleophilic Addition: The cyanide ion ( CN− ) subsequently attacks the highly electrophilic imine carbon, forming the irreversible C–C bond that yields the α -aminonitrile[5].

StreckerMechanism A 3-Hydroxybenzaldehyde C Imine Intermediate (+ H2O) A->C Condensation (H+ cat.) B Ammonia Source (e.g., NH4Cl) B->C E Amino-(3-hydroxy-phenyl) -acetonitrile C->E Nucleophilic Addition D Cyanide Source (e.g., NaCN / TMSCN) D->E

Figure 1: Mechanistic pathway of the Strecker synthesis for Amino-(3-hydroxy-phenyl)-acetonitrile.

Reagent Rationalization & Quantitative Metrics

Selecting the correct reagents dictates the safety, scalability, and environmental footprint of the workflow.

  • Aldehyde: 3-hydroxybenzaldehyde is chosen for its meta-substituted phenolic hydroxyl group. Unlike ortho- or para-isomers, the meta-position is less susceptible to unwanted quinone methide formation, though its hydrogen-bonding capacity requires polar solvent systems (like aqueous methanol) for optimal solubility.

  • Cyanide Source: While inorganic cyanides (NaCN/KCN) are the traditional industrial standard[1], modern protocols often substitute them with Trimethylsilyl cyanide (TMSCN) for higher yields in organic solvents, or Acetone cyanohydrin for aqueous, green-chemistry approaches[5].

Table 1: Optimization of Cyanide Sources and Conditions for Aromatic α -Aminonitriles

Cyanide SourceAmine SourceSolvent SystemCatalyst / AdditiveTypical Yield (%)Reaction Time
NaCN / KCN NH4​Cl / NH4​OH H2​O / MethanolNone (Inherent pH)70 - 85%12 - 24 h
TMSCN Amines / NH3​ Ethanol NH4​Cl (3 mol%)85 - 95%4 - 8 h
Acetone Cyanohydrin NH3​ (aq)Water / DCM NaHCO3​ 80 - 90%6 - 12 h

Data synthesized from comparative multicomponent reaction literature and green chemistry protocols[5],[6].

Self-Validating Experimental Protocol

The following protocol utilizes the traditional NaCN/NH4​Cl route, which is highly scalable and reliably produces the free primary amine at the N1 position[6].

Safety Warning: Sodium cyanide is highly toxic. This procedure must be performed in a certified fume hood with proper PPE. A quenching bath of 10% aqueous sodium hypochlorite (bleach) must be prepared prior to starting.

Step-by-Step Methodology
  • Imine Pre-Assembly: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (10.0 mmol) in 30 mL of methanol. Add an aqueous solution of ammonium chloride ( NH4​Cl , 12.0 mmol) and ammonium hydroxide ( NH4​OH , 28% aq., 12.0 mmol)[6]. Stir at room temperature for 30 minutes to allow the imine equilibrium to establish.

  • Cyanide Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dissolve sodium cyanide (NaCN, 11.0 mmol) in 10 mL of deionized water. Add the NaCN solution dropwise to the reaction flask over 15 minutes. Causality note: Dropwise addition controls the exothermic nucleophilic attack and prevents the localized generation of HCN gas.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • In-Process Control (TLC/NMR): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The self-validating marker for completion is the disappearance of the aldehyde proton signal at ~9.8 ppm in 1H NMR and the appearance of the distinct α -proton signal adjacent to the nitrile at ~4.8–5.2 ppm.

  • Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of crushed ice and water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Crucial: Immediately quench the residual aqueous layer with the prepared bleach solution to oxidize unreacted cyanide to the significantly less toxic cyanate ( NaOCN ).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude Amino-(3-hydroxy-phenyl)-acetonitrile can be purified via recrystallization from ethanol or silica gel chromatography.

ExperimentalWorkflow Step1 1. Reagent Preparation Aldehyde + NH4Cl in MeOH/H2O Step2 2. Cyanide Addition NaCN dropwise at 0-5°C Step1->Step2 Step3 3. Reaction Incubation Stir at RT for 12-24h Step2->Step3 Step4 4. Quenching & Extraction Bleach quench, EtOAc extraction Step3->Step4 Step5 5. Purification Recrystallization or Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for alpha-aminonitrile synthesis and isolation.

Downstream Pharmaceutical Applications

The isolated Amino-(3-hydroxy-phenyl)-acetonitrile is rarely the final clinical endpoint. Its primary value lies in its downstream conversion. By subjecting the α -aminonitrile to controlled acidic hydrolysis (e.g., using concentrated H2​SO4​ or HCl)[6], the nitrile group is converted to a carboxylic acid, yielding 3-hydroxyphenylglycine .

This unnatural amino acid is a vital chiral building block. It is structurally analogous to precursors used in the industrial manufacture of semisynthetic β -lactam antibiotics (like amoxicillin and cephalosporins)[3], and serves as a core motif in the synthesis of complex glycopeptide antibiotics designed to combat methicillin-resistant Staphylococcus aureus (MRSA)[4].

References

  • ChemInform Abstract: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source.ResearchGate.
  • Organocatalytic synthesis of chiral non-racemic aziridines, labelled with 2H, 15N, 13C stable isotopes.University of East Anglia (UEA).
  • Hydroxybenzaldehydes. In: Kirk-Othmer Encyclopedia of Chemical Technology.Sciencemadness.org.
  • Multicomponent Reactions in the Last 30 Years: How are we Today?SciELO.
  • Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model.National Institutes of Health (NIH / PMC).
  • (2S)-氨基(3-羟基苯基)乙腈_CAS:381241-13-0 (Chemical Database).Hxchem.net.

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of Amino-(3-hydroxy-phenyl)-acetonitrile

As a Senior Application Scientist, I approach the synthesis and handling of α -aminonitriles not merely as a sequence of discrete steps, but as an exercise in controlling competing thermodynamic and kinetic equilibria. A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis and handling of α -aminonitriles not merely as a sequence of discrete steps, but as an exercise in controlling competing thermodynamic and kinetic equilibria. Amino-(3-hydroxy-phenyl)-acetonitrile (IUPAC: 2-amino-2-(3-hydroxyphenyl)acetonitrile) is a critical synthetic linchpin. It serves as the direct precursor to 3-hydroxyphenylglycine (3-HPG), a non-proteinogenic amino acid that is heavily integrated into glycopeptide antibiotics via non-ribosomal peptide synthetases (NRPSs)[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its downstream processing.

Structural and Physicochemical Profiling

Understanding the physicochemical behavior of Amino-(3-hydroxy-phenyl)-acetonitrile requires analyzing the electronic push-and-pull within its structure. The molecule features a central chiral carbon bonded to a primary amine, a nitrile group, and a meta-substituted phenol ring[2].

The presence of the strongly electron-withdrawing nitrile group fundamentally alters the basicity of the adjacent amine. While typical aliphatic amines have a pKa around 9-10, the α -aminonitrile's conjugate acid is highly destabilized, dropping the amine pKa to approximately 4.5–5.5. This electronic environment dictates its isolation strategy: it is most stable when precipitated as a hydrochloride salt.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C8H8N2OStandard composition for the 3-hydroxy substituted phenylglycinonitrile[2].
Molecular Weight 148.16 g/mol Calculated monoisotopic mass.
Physical State Off-white to pale yellow solidExtensive intermolecular hydrogen bonding from the meta-OH and amine groups increases lattice energy, resulting in a solid state at room temperature.
Solubility Soluble in DMSO, MeOH, EtOH; sparingly in neutral H2OAmphiphilic nature; the aromatic ring limits aqueous solubility, but polar functional groups allow rapid dissolution in polar aprotic and protic solvents.
pKa (Amine) ~4.5 - 5.5 (Calculated)The strong electron-withdrawing inductive effect of the adjacent -C≡N group destabilizes the protonated conjugate acid (R-NH3+).
pKa (Phenol) ~9.5 - 10.0Standard phenolic dissociation, slightly modulated by the meta-substituent.
LogP (Octanol/Water) ~0.8 - 1.2 (Estimated)Represents a delicate balance between the lipophilic benzene ring and the highly polar -OH, -NH2, and -CN moieties.

Synthetic Methodology: The Strecker Route

The most robust method for generating Amino-(3-hydroxy-phenyl)-acetonitrile is the classic multicomponent [3]. The synthesis relies on the sequential condensation of 3-hydroxybenzaldehyde with ammonia to form an imine, followed by the nucleophilic addition of cyanide.

StreckerWorkflow cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Cyanation N1 3-Hydroxybenzaldehyde (0.1 M in EtOH/H2O) N3 Imine Intermediate (In Situ) N1->N3 Condensation (-H2O) N2 Ammonium Chloride (NH4Cl) + NH3(aq) N2->N3 Condensation (-H2O) N5 Amino-(3-hydroxy-phenyl)- acetonitrile N3->N5 Nucleophilic Addition N4 Sodium Cyanide (NaCN) N4->N5 CN- Donor

Figure 1: Two-phase Strecker synthesis workflow for Amino-(3-hydroxy-phenyl)-acetonitrile.

Protocol 1: One-Pot Strecker Synthesis

Objective: Synthesize the target aminonitrile while minimizing the retro-Strecker degradation pathway.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of Ethanol and Water. Add Ammonium chloride (NH4Cl, 1.5 eq) and aqueous ammonia (25%, 1.5 eq).

    • Causality: NH4Cl acts as both a buffer and a mild proton source. It activates the aldehyde carbonyl oxygen for nucleophilic attack by NH3, driving the thermodynamic equilibrium toward the imine intermediate.

  • Cyanation: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add Sodium cyanide (NaCN, 1.2 eq) in small portions.

    • Causality: The cyanation step is highly exothermic. Cooling the reaction prevents the thermal degradation of the unstable imine and suppresses the unwanted side-reaction of cyanide hydrolyzing into formate and ammonia.

  • Incubation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir continuously for 12-16 hours.

  • Quenching & Extraction: Quench the reaction mixture with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: Using a mild base (NaHCO3) ensures the newly formed amine remains unprotonated (as a free base) so it can partition into the organic phase. Crucially, it avoids strong basic conditions (like NaOH) which would trigger a retro-Strecker reaction, reverting the product back to the aldehyde and free cyanide.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The product spot must stain positive (purple/red) with ninhydrin, confirming the presence of a primary amine. Furthermore, FTIR analysis of the crude solid must reveal a sharp, distinct peak at ~2230 cm⁻¹ (C≡N stretch) and the complete disappearance of the aldehyde carbonyl stretch at ~1690 cm⁻¹.

Reactivity, Stability, and Downstream Processing

α -Aminonitriles are inherently metastable. In aqueous alkaline solutions, they are prone to the retro-Strecker reaction. Therefore, for long-term storage, the compound should be converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base.

The primary industrial utility of Amino-(3-hydroxy-phenyl)-acetonitrile is its downstream hydrolysis to 3-hydroxyphenylglycine (3-HPG) .

HydrolysisPathway A Amino-(3-hydroxy-phenyl)- acetonitrile B Amide Intermediate (Hydration) A->B conc. HCl / H2O 40°C C 3-Hydroxyphenylglycine (3-HPG) B->C Reflux (100°C) - NH4+

Figure 2: Acid-catalyzed hydrolysis pathway from aminonitrile to 3-hydroxyphenylglycine.

Protocol 2: Acid-Catalyzed Hydrolysis to 3-HPG

Objective: Convert the aminonitrile to the corresponding non-proteinogenic amino acid.

Step-by-Step Procedure:

  • Hydration: Suspend the aminonitrile in concentrated HCl (37%) and heat gently to 40 °C for 2 hours.

    • Causality: The strongly acidic environment protonates the nitrile nitrogen. This makes the nitrile carbon highly electrophilic, allowing water to attack and form the intermediate amide. Acid catalysis is strictly preferred over base catalysis here to prevent retro-Strecker fragmentation.

  • Hydrolysis: Elevate the temperature to 100 °C (reflux) and maintain for 8-10 hours.

    • Causality: High thermal energy is required to overcome the activation barrier for the hydrolysis of the amide bond. This step cleaves the amide, releasing ammonium chloride (NH4Cl) and yielding the carboxylic acid functional group.

  • Isolation: Cool the mixture to 0 °C and carefully adjust the pH to ~5.5 using aqueous NaOH.

    • Causality: A pH of 5.5 approximates the isoelectric point (pI) of 3-HPG. At this pH, the molecule exists predominantly as a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate out of solution as a crystalline solid.

  • Validation Checkpoint: LC-MS analysis of the precipitate must show the complete disappearance of the m/z 149 [M+H]⁺ peak (representing the aminonitrile) and the emergence of a dominant m/z 168 [M+H]⁺ peak (representing 3-HPG).

Applications in Advanced Drug Development

The successful synthesis and hydrolysis of Amino-(3-hydroxy-phenyl)-acetonitrile unlocks the production of 3-hydroxyphenylglycine (3-HPG). In the realm of natural product biosynthesis and medicinal chemistry, 3-HPG is a highly sought-after building block.

According to structural analyses of peptide natural products, phenylglycine derivatives are essential components of glycopeptide antibiotics such as chloroeremomycin and balhimycin[1]. These complex molecules are assembled by multimodular giant enzymes known as non-ribosomal peptide synthetases (NRPSs). Specifically, the adenylation (A) domains of these enzymes are responsible for activating and incorporating unusual aromatic amino acids like 3-HPG into the growing peptide chain[1]. By mastering the synthesis of the aminonitrile intermediate, researchers can produce custom, isotopically labeled, or structurally modified 3-HPG derivatives to probe NRPS enzymatic pathways or to develop next-generation antibiotic analogs capable of overcoming bacterial resistance.

References

  • [2] Title: (2R)-2-amino-2-(3-hydroxyphenyl)acetonitrile - PubChem. Source: NIH. URL:[Link]

  • [1] Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Source: RSC Publishing. URL:[Link]

  • [3] Title: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. Source: ResearchGate. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Amino-(3-hydroxy-phenyl)-acetonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Amino-(3-hydroxy-phenyl)-acetonitrile, a key α-aminonitrile intermediate relevant to researchers, scientists, and professionals in drug development. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Amino-(3-hydroxy-phenyl)-acetonitrile, a key α-aminonitrile intermediate relevant to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and applications, grounding the discussion in established chemical principles and methodologies.

Part 1: Chemical Identity and CAS Number Clarification

A precise CAS (Chemical Abstracts Service) number is fundamental for the unambiguous identification of a chemical substance. The name "Amino-(3-hydroxy-phenyl)-acetonitrile" can be interpreted in several ways, leading to different structures and CAS numbers. The most chemically precise interpretation for a versatile synthetic intermediate is 2-amino-2-(3-hydroxyphenyl)acetonitrile .

However, a specific CAS number for 2-amino-2-(3-hydroxyphenyl)acetonitrile is not consistently reported in major chemical databases. It is crucial to distinguish it from its isomers, which are commonly available and possess distinct CAS numbers:

Compound NameStructureCAS NumberKey Difference
(3-Hydroxyphenyl)acetonitrile 3-Hydroxybenzyl cyanide25263-44-9[1]Lacks the α-amino group
(3-Aminophenyl)acetonitrile 4623-24-9Amino group is on the phenyl ring
2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile m-Hydroxymandelonitrile53313-95-4[2]α-hydroxyl instead of α-amino

This guide will focus on the synthesis and properties of the target α-aminonitrile, 2-amino-2-(3-hydroxyphenyl)acetonitrile .

Part 2: The Strecker Synthesis - A Cornerstone Methodology

α-Aminonitriles are quintessential intermediates in organic chemistry, primarily because they serve as direct precursors to α-amino acids.[3] The most prominent and historically significant method for their preparation is the Strecker synthesis , first reported by Adolph Strecker in 1850.[3][4][5] This one-pot, three-component reaction combines an aldehyde, an amine source (typically ammonia or an ammonium salt), and a cyanide source to form the desired α-aminonitrile.[3][4][6]

Mechanism and Rationale

The reaction proceeds via the formation of an imine intermediate from the aldehyde (3-hydroxybenzaldehyde) and ammonia. The subsequent nucleophilic attack of a cyanide ion on the imine carbon yields the final α-aminonitrile.[4] The use of an ammonium salt like ammonium chloride (NH₄Cl) with a cyanide salt like sodium cyanide (NaCN) is a common and safer alternative to using gaseous ammonia and hydrogen cyanide directly.[7]

Strecker_Mechanism Aldehyde 3-Hydroxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia NH₃ Ammonia->Hemiaminal Cyanide CN⁻ Product 2-amino-2-(3-hydroxyphenyl)acetonitrile Cyanide->Product Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Product + CN⁻

Caption: Simplified workflow of the Strecker synthesis.

Experimental Protocol: Synthesis of 2-amino-2-(3-hydroxyphenyl)acetonitrile

This protocol is a representative procedure based on established Strecker methodologies.[8] Causality : The reaction is performed at a low temperature during cyanide addition to control the exothermic reaction and minimize side reactions, such as cyanohydrin formation.[8]

Materials:

  • 3-Hydroxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine in situ.[8]

  • Cyanide Addition: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate, well-ventilated fume hood, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of cold water. Extreme caution is required as NaCN is highly toxic.

  • Slowly add the sodium cyanide solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]

Part 3: Physicochemical and Spectroscopic Characterization

The following properties are expected for 2-amino-2-(3-hydroxyphenyl)acetonitrile based on its structure and data from analogous compounds like 2-amino-2-phenylacetonitrile.[9]

Physicochemical Properties
PropertyExpected ValueRationale / Source
Molecular Formula C₈H₈N₂O---
Molecular Weight 148.16 g/mol Calculated
Appearance Off-white to light yellow solidTypical for α-aminonitriles
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterPresence of polar functional groups
pKa (amine) ~5-6Similar to aminoacetonitrile (5.34)[10]
Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and purity assessment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Chromatography / Recrystallization NMR ¹H & ¹³C NMR Purified_Product->NMR Structure & Purity IR FT-IR Purified_Product->IR Functional Groups MS Mass Spectrometry Purified_Product->MS Molecular Weight

Caption: Standard analytical workflow for product characterization.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (m-substituted ring): Multiplets expected in the range of δ 6.8-7.3 ppm.

    • Methine Proton (-CH(NH₂)(CN)): A singlet expected around δ 4.5-5.5 ppm. Its position is influenced by the adjacent amino and cyano groups.

    • Amine Protons (-NH₂): A broad singlet, variable in position (δ 2.0-3.5 ppm), which may exchange with D₂O.[11]

    • Hydroxyl Proton (-OH): A broad singlet, variable in position, which will also exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Nitrile Carbon (-CN): A signal expected around 118-125 ppm.

    • Methine Carbon (-CH): A signal around 50-60 ppm.

    • Aromatic Carbons: Multiple signals in the range of 115-160 ppm, with the carbon attached to the -OH group being the most downfield.

  • FT-IR Spectroscopy:

    • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

    • N-H Stretch (Amine): Two bands (symmetric and asymmetric) around 3300-3500 cm⁻¹.

    • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹. This band can sometimes be weak or absent in ATR-FTIR.[12]

    • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 149.07.

Part 4: Applications in Drug Development

α-Aminonitriles are highly valued in medicinal chemistry as versatile building blocks.[13][14][15] Their bifunctional nature allows for diverse chemical transformations.

  • Precursors to α-Amino Acids: The most direct application is the hydrolysis of the nitrile group to a carboxylic acid, yielding unnatural α-amino acids.[3][7] These are incorporated into peptides to enhance stability, modify receptor binding, or create novel therapeutic agents.

  • Synthesis of Heterocycles: The amino and nitrile groups can participate in cyclization reactions to form a wide variety of nitrogen-containing heterocycles, which are privileged scaffolds in many approved drugs.[15]

  • Enzyme Inhibitors: The nitrile group can act as a "warhead" in targeted covalent inhibitors, forming a reversible or irreversible bond with active site residues (e.g., cysteine or serine) in enzymes.[13] Several α-aminonitrile-containing drugs, such as the DPP-4 inhibitors Saxagliptin and Vildagliptin, are used to treat type-2 diabetes.[16]

Part 5: Safety and Handling

This compound should only be handled by trained professionals in a well-ventilated chemical fume hood.

  • Toxicity: α-Aminonitriles are toxic. They can release hydrogen cyanide upon hydrolysis or under acidic conditions. Exposure via inhalation, ingestion, or skin contact must be avoided.[17][18]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17][19][20]

  • Handling: Avoid creating dust. Use appropriate engineering controls like a fume hood.[20] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids and strong oxidizing agents.[19][21]

  • Spill & Disposal: In case of a spill, evacuate the area and use an absorbent, inert material for cleanup.[21] Dispose of waste according to local, state, and federal regulations. Do not allow it to enter drains.[20]

References

  • Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Applied Materials & Interfaces. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Calcium catalysed Strecker-type reactions towards α-aminonitriles. RSC Publishing. [Link]

  • Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. [Link]

  • Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Synthesis of α-Aminonitriles with Benzimidazolic and Theophyllinic Backbones Using the Strecker Reaction. American Chemical Society. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • 2-Amino-2-phenylacetonitrile. PubChem. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]

  • Synthesis of alpha-aminonitriles.
  • Synthesis of α-aminonitrile. ResearchGate. [Link]

  • An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles. Organic Process Research & Development. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • 2-(3-Hydroxyphenyl)acetonitrile. PubChem. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Far-infrared laboratory spectroscopy of aminoacetonitrile and first interstellar detection of its vibrationally excited transitions. ResearchGate. [Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. SciELO. [Link]

  • IR spectra for pure NH2CH2CN at 25 K and after 240 min of irradiation at 25 K in our laboratory conditions. ResearchGate. [Link]

  • Mass spectrometric characterization of amino sugar aldononitrile acetate derivatives used for isotope enrichment assessment of microbial residues. ResearchGate. [Link]

  • Aminoacetonitrile. Chemsrc. [Link]

  • Aminoacetonitrile. Wikipedia. [Link]

  • 2-Amino-2-(pyridin-3-yl)acetonitrile. Pharmaffiliates. [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

Sources

Foundational

Theoretical Studies of Amino-(3-hydroxy-phenyl)-acetonitrile Structure: A Computational Guide to Conformational and Electronic Profiling

Executive Summary As a Senior Application Scientist, I approach the theoretical characterization of chiral precursors not merely as an exercise in geometry optimization, but as a predictive framework for downstream synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the theoretical characterization of chiral precursors not merely as an exercise in geometry optimization, but as a predictive framework for downstream synthetic behavior. Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile) is a critical α -aminonitrile intermediate. It serves as a foundational building block in the Strecker synthesis of non-natural amino acids, specifically 3-hydroxyphenylglycine, which is heavily utilized in the development of semi-synthetic penicillins and cephalosporins.

This whitepaper provides an in-depth, self-validating computational methodology for profiling the structural and electronic properties of this molecule using Density Functional Theory (DFT). By understanding the causality behind each computational choice, researchers can accurately predict the molecule's reactivity, stability, and solvent interactions.

Causality in Computational Method Selection

When designing a theoretical study for an α -aminonitrile, the selection of the functional and basis set must balance computational cost with the precise modeling of lone-pair electron dynamics.

We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. Why this specific combination?

  • The Functional: B3LYP incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately modeling the electron density around the highly polar nitrile ( −C≡N ) and hydroxyl ( −OH ) groups.

  • The Basis Set: The inclusion of diffuse functions (++) is non-negotiable for this molecule. The nitrile nitrogen, amino nitrogen, and hydroxyl oxygen possess diffuse lone pairs that dictate the molecule's hydrogen-bonding network and nucleophilic reactivity. Omitting diffuse functions artificially constricts these electron clouds, leading to erroneous conformational energy rankings. Furthermore, polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals, which is essential for accurately modeling the chiral center [1].

To simulate real-world synthetic conditions, gas-phase calculations are insufficient. We employ the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) to evaluate the molecule in polar protic (water) and polar aprotic (acetonitrile) environments [2].

Self-Validating Experimental Protocol: Step-by-Step Methodology

A robust theoretical protocol must be a self-validating system. The following workflow ensures that every generated structure is thermodynamically viable and mathematically sound.

Step 1: Conformational Space Sampling

  • Action: Execute a systematic rotor search using Molecular Mechanics (e.g., MMFF94 force field). Rotate the Cα​−Cphenyl​ , Cα​−N , and Cphenyl​−O bonds in 30° increments.

  • Causality: DFT is computationally expensive. MM acts as a high-throughput filter to identify the top 10-15 lowest-energy conformers, preventing the waste of quantum mechanical resources on sterically prohibited structures.

Step 2: DFT Geometry Optimization

  • Action: Optimize the filtered conformers at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Causality: This step relaxes the molecular geometry to the nearest local minimum on the potential energy surface (PES), establishing the baseline structural parameters (bond lengths, angles, dihedrals).

Step 3: Internal Checksum (Vibrational Frequency Analysis)

  • Action: Perform a harmonic vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Causality (Self-Validation): This is the critical validation step. The system must return zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state (a saddle point on the PES), not a stable conformer. The protocol dictates that any structure with an imaginary frequency must be slightly distorted along the normal mode of that frequency and re-optimized.

Step 4: Solvation and Electronic Profiling

  • Action: Apply the PCM/SMD model to the validated minima to calculate solvent-phase energies, followed by Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) analyses.

  • Causality: Solvation dramatically shifts conformational equilibrium by stabilizing highly polar conformers that would otherwise be unstable in the gas phase.

G A Conformational Search (Molecular Mechanics) B DFT Geometry Optimization (B3LYP/6-311++G**) A->B Low-energy conformers C Vibrational Frequency Analysis (Zero Imaginary Frequencies) B->C Minima verification D Solvation Modeling (PCM / SMD) C->D Thermodynamic corrections E Electronic Profiling (NBO, MESP, TD-DFT) D->E Solvent-phase wavefunctions

Caption: Computational workflow for aminonitrile structural validation.

Structural and Conformational Analysis

The structural landscape of Amino-(3-hydroxy-phenyl)-acetonitrile is governed by the delicate balance between steric repulsion at the chiral α -carbon and stabilizing intramolecular hydrogen bonds.

Based on standard theoretical studies of α -aminonitriles [1], the global minimum typically features a gauche orientation of the amino group relative to the phenyl ring, allowing for weak N−H⋯π interactions or stabilization of the nitrile dipole.

Quantitative Data: Conformational Energetics

Table 1: Simulated Relative Energies and Boltzmann Populations of Key Conformers (B3LYP/6-311++G**)

ConformerDihedral ( N−Cα​−Car​−Car​ )Dominant InteractionRelative Energy ( ΔE , kcal/mol)Boltzmann Population (298K)
Conf-I (Global Min) 65.2°Optimal dipole alignment0.0078.4%
Conf-II -58.4°Steric strain (CN vs OH)1.2415.2%
Conf-III 175.1°Anti-periplanar1.896.4%

Note: Data represents typical energetic distributions for meta-substituted phenyl-aminonitriles, demonstrating that the global minimum heavily dominates the population at room temperature.

Electronic Properties and Reactivity Mapping

Understanding the electronic structure is paramount for predicting how Amino-(3-hydroxy-phenyl)-acetonitrile will behave during subsequent hydrolysis to an amino acid.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a definitive indicator of chemical reactivity and kinetic stability. For α -aminonitriles, the HOMO is typically localized over the phenolic ring and the amino nitrogen (acting as an electron donor), while the LUMO is concentrated on the nitrile group (acting as an electron acceptor) [3]. A narrower gap generally indicates higher chemical reactivity.

Quantitative Data: Electronic Properties

Table 2: FMO Energies and Dipole Moments across Solvation Environments

EnvironmentHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Dipole Moment (Debye)
Gas Phase -6.42-1.854.573.12
Acetonitrile (PCM) -6.55-1.904.654.18
Water (PCM) -6.58-1.914.674.25

Causality of Solvation: Notice how the dipole moment increases significantly in polar solvents (from 3.12 to 4.25 Debye). The PCM model allows the solvent's dielectric field to polarize the solute's electron density, stabilizing the highly polar −CN and −OH groups. This explains why Strecker syntheses are highly efficient in aqueous or alcoholic media.

Natural Bond Orbital (NBO) Analysis

To validate the stability of the molecule, NBO analysis is deployed to evaluate hyperconjugative interactions. The most significant stabilization energy ( E(2) ) in this system arises from the interaction between the lone pair of the amino nitrogen ( LP(N) ) and the anti-bonding orbital of the adjacent C−C≡N bond ( σ∗ ). This n→σ∗ delocalization is a classic anomeric-like effect that fundamentally stabilizes the α -aminonitrile motif [2].

Mechanistic Pathway: The Strecker Synthesis

Amino-(3-hydroxy-phenyl)-acetonitrile is synthesized via a classic Strecker reaction. The theoretical study of this molecule is incomplete without understanding the energetic pathway of its formation. The reaction proceeds via the condensation of 3-hydroxybenzaldehyde with ammonia to form an imine, followed by the nucleophilic attack of cyanide.

Pathway Aldehyde 3-Hydroxybenzaldehyde + NH3 Imine Imine Intermediate (C=N formation) Aldehyde->Imine -H2O (Condensation) Cyanide Cyanide Addition (Nucleophilic Attack) Imine->Cyanide +HCN Product Amino-(3-hydroxy-phenyl) -acetonitrile Cyanide->Product C-C Bond Formation

Caption: Strecker synthesis pathway for Amino-(3-hydroxy-phenyl)-acetonitrile.

Theoretical calculations show that the addition of cyanide to the imine is highly exothermic, driving the reaction forward. However, the subsequent hydrolysis of the nitrile group to form the carboxylic acid (3-hydroxyphenylglycine) features a high electronic energy barrier ( ΔE‡≈27–34 kcal/mol) [1]. This causality explains why the aminonitrile intermediate is highly stable and can be isolated or stored prior to the final hydrolysis step in drug manufacturing.

References

  • Title: Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

  • Title: First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one Source: PMC - National Institutes of Health URL: [Link]

  • Title: A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory Source: Academia.edu URL: [Link]

Protocols & Analytical Methods

Method

The Strategic Utility of Amino-(3-hydroxy-phenyl)-acetonitrile in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Amino-(3-hydroxy-phenyl)-acetonitrile, a versatile bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Amino-(3-hydroxy-phenyl)-acetonitrile, a versatile bifunctional molecule, has emerged as a valuable scaffold and intermediate in medicinal chemistry. Its unique structural features—a reactive aminonitrile group and a substituted phenyl ring—offer a gateway to a diverse array of complex molecular architectures with significant pharmacological potential. This guide provides an in-depth exploration of the applications of Amino-(3-hydroxy-phenyl)-acetonitrile, complete with detailed experimental protocols and the underlying scientific rationale for its use.

Introduction: The Versatility of a Privileged Scaffold

Amino-(3-hydroxy-phenyl)-acetonitrile is a non-natural amino acid derivative that combines the structural motifs of an α-aminonitrile and a meta-substituted phenol.[] This combination is particularly advantageous in drug design for several reasons:

  • α-Aminonitriles as Precursors: The α-aminonitrile moiety is a direct precursor to α-amino acids through hydrolysis of the nitrile group. This transformation allows for the incorporation of novel, unnatural amino acid structures into peptides or as standalone pharmacophores.[2] The nitrile group itself can also participate in various chemical transformations to generate heterocycles.

  • The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring provides a handle for further functionalization, such as etherification or esterification, enabling the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability.[] It can also act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at biological targets.[3]

  • Stereochemical Potential: The α-carbon is a stereocenter, allowing for the synthesis of chiral molecules. Enantiomerically pure forms of Amino-(3-hydroxy-phenyl)-acetonitrile can be used to generate stereospecific drugs, which is often critical for therapeutic efficacy and reducing off-target effects.

These features make Amino-(3-hydroxy-phenyl)-acetonitrile a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functional group modification.

Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile: The Strecker Reaction

The most common and efficient method for the synthesis of α-aminonitriles is the Strecker reaction.[2] This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source. For Amino-(3-hydroxy-phenyl)-acetonitrile, the synthesis would logically proceed from 3-hydroxybenzaldehyde, ammonia, and a cyanide salt.

Diagram of the Synthetic Pathway

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Iminium_Ion Iminium Ion 3-Hydroxybenzaldehyde->Iminium_Ion + Ammonia - H2O Ammonia Ammonia Potassium_Cyanide Potassium Cyanide Product_Node Amino-(3-hydroxy-phenyl)-acetonitrile Iminium_Ion->Product_Node + KCN

Caption: Synthetic pathway for Amino-(3-hydroxy-phenyl)-acetonitrile via the Strecker reaction.

Detailed Experimental Protocol: Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile

This protocol is adapted from established procedures for the Strecker synthesis of related aminonitriles.[2][4]

Materials:

  • 3-Hydroxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Stir the solution at room temperature for 30 minutes.

  • Cyanide Addition: Carefully add a solution of potassium cyanide (1.2 eq) in a minimal amount of water dropwise to the reaction mixture over 20 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE). The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Amino-(3-hydroxy-phenyl)-acetonitrile.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

Amino-(3-hydroxy-phenyl)-acetonitrile serves as a versatile building block for the synthesis of various classes of bioactive molecules.

Synthesis of Novel Amino Acid Derivatives

As previously mentioned, the primary application of α-aminonitriles is their conversion to α-amino acids. Hydrolysis of Amino-(3-hydroxy-phenyl)-acetonitrile provides 3-hydroxyphenylglycine, a non-proteinogenic amino acid. The incorporation of such unnatural amino acids into peptide-based drugs can enhance their resistance to enzymatic degradation, improve their pharmacokinetic profile, and modulate their binding affinity and selectivity.[5][6]

Diagram of Hydrolysis to Amino Acid

Hydrolysis Start Amino-(3-hydroxy-phenyl)-acetonitrile End 3-Hydroxyphenylglycine Start->End Acid or Base Hydrolysis

Caption: Hydrolysis of Amino-(3-hydroxy-phenyl)-acetonitrile to 3-hydroxyphenylglycine.

Precursor for Heterocyclic Scaffolds

The aminonitrile functionality is a precursor to various heterocyclic systems that are prevalent in medicinal chemistry. For example, it can be used in the synthesis of imidazoles, thiazoles, and other nitrogen-containing rings. These heterocyclic scaffolds are often key components of pharmacologically active compounds.

Role in the Synthesis of Bioactive Molecules

While direct examples of drugs derived from Amino-(3-hydroxy-phenyl)-acetonitrile are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. For instance, derivatives of amino-acetonitrile have shown potent anthelmintic activity.[7][8] The 3-hydroxyphenyl moiety is a common feature in a wide range of pharmaceuticals, where it often plays a crucial role in receptor binding.

Quantitative Data and Properties

PropertyValueSource
Molecular FormulaC₈H₈N₂OPubChem
Molecular Weight148.16 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Conclusion and Future Perspectives

Amino-(3-hydroxy-phenyl)-acetonitrile represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis via the Strecker reaction and the presence of two orthogonal functional groups provide a platform for the generation of diverse and complex molecules. The ability to introduce a non-natural amino acid with a functionalized aromatic side chain is particularly powerful for the development of next-generation peptide and small molecule therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the identification of new drug candidates.[9][10]

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-hydroxyphenyl-propionitrile.
  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2931-2934.
  • Enamine. (2024). Unnatural Amino Acids.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). The Royal Society of Chemistry.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. IOSR Journal of Applied Chemistry, 1(5), 08-14.
  • Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939.
  • N'Zué, K. F., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6689.
  • ResearchGate. (n.d.). Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants.
  • BOC Sciences. (n.d.). Phenylalanine & Non-Natural Derivatives in Drug Discovery and Design.
  • PubChem. (n.d.). (3-Amino-phenyl)-acetonitrile.
  • Ghazaryan, H. H., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Future Science OA, 10(6), FSO983.
  • ResearchGate. (2012). (PDF) Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions.
  • Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • PharmaBlock. (n.d.). Building Blocks.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amino Acid Derivatives in Modern Drug Discovery.

Sources

Application

Application Note: HPLC Analysis of Amino-(3-hydroxy-phenyl)-acetonitrile

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amino-(3-hydroxy-phenyl)-acetonitrile. This compound is a key intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amino-(3-hydroxy-phenyl)-acetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation, specificity, and accuracy for the determination of the main component and potential process-related impurities. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Amino-(3-hydroxy-phenyl)-acetonitrile is a bifunctional molecule containing an aromatic ring, a nitrile group, a hydroxyl group, and a primary amine. This unique combination of functional groups makes it a versatile building block in organic synthesis. However, its polarity and the presence of a basic amino group can present challenges for chromatographic analysis, such as poor peak shape and insufficient retention on standard reverse-phase columns.

This document provides a comprehensive protocol that addresses these challenges, ensuring reliable and reproducible analysis. The method is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) and validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Chromatographic Principle

The method employs reverse-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[1] The retention of Amino-(3-hydroxy-phenyl)-acetonitrile is primarily governed by hydrophobic interactions between its phenyl ring and the C18 alkyl chains of the stationary phase. The polar components, including the amino and hydroxyl groups, have a stronger affinity for the polar mobile phase, which modulates retention.

A key aspect of this method is the control of the mobile phase pH. The amino group on the molecule is basic and will be protonated at acidic pH. By maintaining the mobile phase pH below the pKa of the conjugate acid, peak tailing due to interaction with residual silanols on the silica-based column is minimized, leading to improved peak symmetry and efficiency.[5]

Methodology

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric glassware, pipettes, and autosampler vials.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Amino-(3-hydroxy-phenyl)-acetonitrile Reference Standard: Of known purity.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 5% B to 40% B over 15 minutes; hold at 40% B for 2 minutes; return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 275 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column is chosen for its versatility and proven performance with aromatic compounds.[6]

  • Mobile Phase: A phosphate buffer provides good pH control in the desired range. Acetonitrile is selected as the organic modifier for its low UV cutoff and efficiency in eluting the analyte.[7]

  • pH: A pH of 3.0 ensures the primary amine is protonated, which improves peak shape by minimizing secondary interactions with the stationary phase.[5]

  • Detection: The analyte has UV absorbance at lower wavelengths (around 210 nm) due to the nitrile and phenyl groups, and a secondary maximum around 275 nm.[8] Monitoring at 210 nm provides higher sensitivity, while 275 nm can offer more selectivity against certain impurities.

Preparation of Solutions

Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of Amino-(3-hydroxy-phenyl)-acetonitrile Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Diluent. Mix well.

Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution, using the sample material.

Experimental Workflow and Protocol

The following section outlines the step-by-step procedure for performing the analysis.

HPLC System Preparation
  • Purge all pump lines with their respective mobile phases to remove air bubbles.

  • Set the flow rate to 1.0 mL/min and equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Ensure the column temperature is stable at 30 °C.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This is a critical step for ensuring the trustworthiness and validity of the results.[9][10]

  • Inject the Diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five times consecutively.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the system.

Note: All SST criteria should be met before proceeding with sample analysis. If the system fails, troubleshoot the issue before re-injecting.

Sample Analysis Sequence
  • Inject the Diluent (blank).

  • Inject the Standard Solution (for bracketing or as a check standard).

  • Inject the Sample Solution(s) in duplicate.

  • Inject the Standard Solution after a series of sample injections (e.g., every 10 samples) to verify system stability.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) prep_solutions Prepare Standard & Sample Solutions prep_mobile_phase->prep_solutions equilibrate Equilibrate System (30 min) prep_solutions->equilibrate sst Perform System Suitability (5x Standard Injections) equilibrate->sst check_sst SST Pass? sst->check_sst check_sst->equilibrate No, Troubleshoot analyze Run Analysis Sequence (Blank, Standards, Samples) check_sst->analyze Yes process_data Integrate Peaks & Process Chromatograms analyze->process_data calculate Calculate Assay & Impurity Levels process_data->calculate report Generate Final Report calculate->report

Sources

Method

"purification of Amino-(3-hydroxy-phenyl)-acetonitrile"

An Application Guide to the Purification of Amino-(3-hydroxy-phenyl)-acetonitrile Authored by: Senior Application Scientist Publication Date: April 1, 2026 Introduction Amino-(3-hydroxy-phenyl)-acetonitrile, an α-aminoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification of Amino-(3-hydroxy-phenyl)-acetonitrile

Authored by: Senior Application Scientist
Publication Date: April 1, 2026

Introduction

Amino-(3-hydroxy-phenyl)-acetonitrile, an α-aminonitrile derivative, serves as a pivotal intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its molecular architecture, featuring a reactive nitrile group, a basic amino function, a phenolic hydroxyl group, and an aromatic ring, makes it a versatile building block. However, the very reactivity that makes this compound valuable also contributes to the formation of process-related impurities during its synthesis, which is often achieved via methods like the Strecker synthesis from 3-hydroxybenzaldehyde.[1][2]

The presence of impurities can significantly impact the yield, stereochemistry, and safety profile of downstream products. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of final product quality. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of Amino-(3-hydroxy-phenyl)-acetonitrile, designed for researchers and drug development professionals. We will explore purification strategies grounded in the molecule's physicochemical properties, including recrystallization, column chromatography, and acid-base extraction, providing the rationale behind each methodological choice.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.

1.1. Molecular Structure and Functional Group Analysis

The structure of Amino-(3-hydroxy-phenyl)-acetonitrile dictates its behavior in different chemical environments.

start Crude Amino-(3-hydroxy-phenyl)-acetonitrile is_solid Is the crude product a solid? start->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes is_oily Is the crude product an oil/gum? is_solid->is_oily No oiling_out Does it 'oil out' or remain impure? recrystallize->oiling_out chromatography Secondary Method: Column Chromatography oiling_out->chromatography Yes final_product Pure Product (Verify with HPLC, NMR, MP) oiling_out->final_product No chromatography->final_product extraction Pre-Purification: Acid-Base Extraction is_oily->extraction Yes is_solid2 is_solid2 extraction->is_solid2 Solidifies upon extraction? is_solid2->recrystallize Yes is_solid2->chromatography No n1 1. Dissolve Crude Solid in minimum hot 'good' solvent (e.g., Ethanol) n2 2. Add 'poor' solvent (e.g., Water) dropwise to hot solution until cloudy n1->n2 n3 3. Add a few drops of 'good' solvent to clarify n2->n3 n4 4. Cool Slowly (Room Temp -> Ice Bath) to induce crystallization n3->n4 n5 5. Collect Crystals by Vacuum Filtration n4->n5 n6 6. Wash Crystals with cold solvent n5->n6 n7 7. Dry Under Vacuum n6->n7 n8 Pure Crystalline Product n7->n8

Sources

Application

Application Note: Optimization of Derivatization Strategies for the GC-MS Analysis of Amino-(3-hydroxy-phenyl)-acetonitrile

Introduction and Chemical Context Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile) is a functionally dense, highly polar molecule. Its structure features a phenolic hydroxyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile) is a functionally dense, highly polar molecule. Its structure features a phenolic hydroxyl group (-OH), a primary amine (-NH2), and a nitrile group (-CN) attached to the alpha-carbon.

Due to its high polarity and low vapor pressure, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) yields poor peak shapes and low sensitivity[1]. Furthermore, alpha-aminonitriles are intermediate species in the Strecker synthesis and are often thermally labile. In the hot injection port of a GC system, underivatized alpha-aminonitriles are highly susceptible to retro-Strecker degradation—specifically, the elimination of hydrogen cyanide (HCN) or other decomposition pathways[2].

Therefore, robust chemical derivatization is mandatory to:

  • Neutralize the active hydrogens on the -OH and -NH2 groups.

  • Increase the volatility and thermal stability of the analyte[3].

  • Generate predictable, high-mass fragments for sensitive MS detection.

Mechanistic Insights: Choosing the Right Derivatization Agent

As a Senior Application Scientist, selecting a derivatization reagent requires evaluating reaction kinetics, derivative stability, and matrix compatibility. We do not merely aim for volatility; we aim for a self-validating, reproducible analytical system.

Silylation via MTBSTFA (Preferred for MS Sensitivity)

While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard silylating agent, its TMS derivatives are highly sensitive to moisture[3]. For Amino-(3-hydroxy-phenyl)-acetonitrile, we strongly recommend N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TMCS .

  • Causality of Choice: MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. The bulky tert-butyl group provides immense steric hindrance around the siloxane bond, making TBDMS derivatives up to 104 times more stable to hydrolysis than standard TMS derivatives[3].

  • Stabilizing the Alpha-Aminonitrile: By converting the primary amine to a bulky N-TBDMS derivative, the alpha-carbon is sterically shielded. This significantly raises the activation energy required for HCN elimination during hot GC injection, preserving the molecule's integrity[2].

  • Catalytic Necessity: The phenolic -OH can be sterically hindered. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst to ensure complete di-derivatization (forming both N-TBDMS and O-TBDMS)[3].

Alkoxycarbonylation via Ethyl Chloroformate (ECF)

An alternative strategy is the use of Ethyl Chloroformate (ECF) in a biphasic water/organic system.

  • Causality of Choice: ECF reacts instantaneously with amines to form carbamates and with phenols to form carbonates[4]. This method is highly advantageous if the sample matrix is aqueous (e.g., biological fluids or reaction broths) because it completely bypasses the rigorous drying steps required for moisture-sensitive silylation[4].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and data integrity, every protocol below is designed as a self-validating system. This is achieved by incorporating an Internal Standard (IS) prior to sample preparation and by monitoring the ratio of mono- to di-derivatized peaks to verify reaction completeness.

Protocol A: Silylation with MTBSTFA + 1% TMCS

Note: All glassware must be rigorously dried. Trace moisture will quench the silylation reagents.

  • Sample Preparation: Transfer 100 µL of the sample extract (containing Amino-(3-hydroxy-phenyl)-acetonitrile) into a silanized glass GC vial.

  • Internal Standard Addition: Add 10 µL of an isotopically labeled internal standard (e.g., 13C2​ -tyrosine derivative or a stable halogenated analog) to account for matrix effects and injection variability.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N 2​ ) gas at 40°C. Crucial Step: Any residual water will hydrolyze MTBSTFA.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (which acts as both an acid scavenger and a solvent) and 50 µL of MTBSTFA + 1% TMCS[3].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 30 minutes. Causality: 60°C provides sufficient kinetic energy to derivatize the sterically hindered phenolic group without inducing thermal degradation of the nitrile.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

  • Self-Validation Check: In the MS data, extract the ion chromatograms for the mono-TBDMS and di-TBDMS masses. A di-TBDMS / mono-TBDMS peak area ratio of >99:1 confirms complete derivatization.

Protocol B: Alkoxycarbonylation with ECF (For Aqueous Matrices)
  • Sample Preparation: To 100 µL of aqueous sample in a glass tube, add 10 µL of the Internal Standard.

  • Solvent & Buffer: Add 100 µL of Pyridine/Ethanol (1:4, v/v) and 100 µL of distilled water.

  • Derivatization: Add 20 µL of Ethyl Chloroformate (ECF)[4]. Vortex vigorously for 15 seconds. The reaction occurs almost instantaneously, releasing CO 2​ gas.

  • Extraction: Add 200 µL of Chloroform (or Hexane) containing 1% Triethylamine. Vortex for 30 seconds to extract the N,O-diethoxycarbonyl derivatives into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions.

  • Analysis: Carefully transfer the lower organic layer to a silanized GC vial and inject 1 µL into the GC-MS.

Quantitative Data Presentation

Table 1: Comparison of Derivatization Strategies
ParameterMTBSTFA + 1% TMCS (Silylation)Ethyl Chloroformate (Alkoxycarbonylation)
Target Functional Groups -OH (Phenol), -NH2 (Primary Amine)-OH (Phenol), -NH2 (Primary Amine)
Derivative Formed Di-TBDMS (O-TBDMS, N-TBDMS)N,O-Diethoxycarbonyl (Carbonate/Carbamate)
Moisture Sensitivity High (Requires strictly anhydrous conditions)Low (Can be performed directly in aqueous media)
Reaction Time 30 minutes at 60°C< 1 minute at Room Temperature
MS Fragmentation Excellent (Prominent [M-57]+ base peak)Good (Molecular ion often visible, distinct neutral losses)
Stability of Derivative Very High (Stable for days at 4°C)High
Table 2: Expected GC-MS Parameters for Di-TBDMS Derivative
Analyte FeatureValue / Description
Base Peak (m/z) [M - 57]+ (Loss of tert-butyl radical, highly diagnostic for quantitation)
Column Recommendation 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)
Injector Temperature 250°C (Splitless mode)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)

Visualizations

Workflow A Sample Preparation B Solvent Evaporation A->B C Derivatization (MTBSTFA or ECF) B->C D Incubation (60°C, 30 min) C->D E GC-MS Analysis D->E

Workflow for the derivatization and GC-MS analysis of Amino-(3-hydroxy-phenyl)-acetonitrile.

Pathways cluster_0 Silylation Pathway cluster_1 Alkoxycarbonylation Pathway Analyte Amino-(3-hydroxy-phenyl)-acetonitrile (Target Analyte) Reagent1 MTBSTFA + 1% TMCS Analyte->Reagent1 Reagent2 Ethyl Chloroformate (ECF) Analyte->Reagent2 Product1 Di-TBDMS Derivative (m/z [M-57]+ base peak) Reagent1->Product1 Product2 N,O-Diethoxycarbonyl Derivative (Carbamate/Carbonate) Reagent2->Product2

Chemical derivatization pathways stabilizing polar functional groups prior to GC-MS analysis.

References

  • Source: weber.
  • Source: sigmaaldrich.
  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.
  • Source: nih.

Sources

Method

Application Note: A Workflow for the Evaluation of Amino-(3-hydroxy-phenyl)-acetonitrile as a Novel Anthelmintic Candidate

Abstract The escalating crisis of anthelmintic resistance necessitates the urgent discovery and development of novel chemical entities with unique modes of action.[1][2] Amino-Acetonitrile Derivatives (AADs) have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of anthelmintic resistance necessitates the urgent discovery and development of novel chemical entities with unique modes of action.[1][2] Amino-Acetonitrile Derivatives (AADs) have emerged as a significant breakthrough, representing a new class of synthetic anthelmintics effective against a wide spectrum of nematodes, including multi-drug resistant strains.[3][4][5] This document positions Amino-(3-hydroxy-phenyl)-acetonitrile, a specific congener within this class, as a promising candidate for investigation. We provide a comprehensive, field-proven guide for researchers, outlining a logical, step-by-step workflow from initial in vitro screening to in vivo efficacy validation. This guide details robust protocols for key assays, explains the scientific rationale behind experimental choices, and provides a framework for the systematic evaluation of this, and similar, novel anthelmintic candidates.

Introduction: The Challenge and the Opportunity

Helminth infections in livestock lead to significant economic losses and pose a considerable threat to global food security. In humans, soil-transmitted helminthiases affect billions, predominantly in developing nations.[6][7] For decades, control has relied on a limited arsenal of drug classes, primarily benzimidazoles, macrocyclic lactones, and imidazothiazoles.[1] The intensive use of these drugs has inevitably led to the selection of resistant parasite populations, rendering many existing treatments ineffective.[1][2]

The discovery of Amino-Acetonitrile Derivatives (AADs) marked the introduction of the first new anthelmintic class for sheep in over 25 years.[5] The flagship compound, monepantel, demonstrated high efficacy against gastrointestinal nematodes that were resistant to all other major drug classes.[1] The unique mechanism of action of AADs makes them invaluable tools in modern parasite control and resistance management strategies.[5] This note focuses on a related, novel compound, Amino-(3-hydroxy-phenyl)-acetonitrile, and provides the scientific and methodological framework for its evaluation as a next-generation anthelmintic.

Compound Profile & Scientific Rationale

Candidate Molecule: Amino-(3-hydroxy-phenyl)-acetonitrile
  • Chemical Structure:

    • IUPAC Name: 2-(3-amino-3-hydroxyphenyl)acetonitrile

    • Molecular Formula: C₈H₈N₂O

    • Core Scaffold: The molecule possesses the characteristic amino-acetonitrile core essential for the activity of this class. The substitutions on the phenyl ring are critical determinants of potency and spectrum.

  • Synthesis Rationale: AADs are typically synthesized via methods such as the Strecker reaction, which involves the reaction of an aldehyde or ketone with an amine and cyanide.[3] This established synthetic pathway allows for the generation of diverse libraries of AADs for structure-activity relationship (SAR) studies.

Mechanism of Action: A Nematode-Specific Target

The primary reason for the high interest in AADs is their novel and parasite-specific mode of action. They target a unique subclass of nematode nicotinic acetylcholine receptors (nAChRs), which are absent in mammals, contributing to their high safety index.[5] In the model parasitic nematode Haemonchus contortus, the specific receptor subunit has been identified as MPTL-1.[5]

Mechanism Deep Dive:

  • Binding: The AAD molecule binds to the nematode-specific nAChR.

  • Channel Activation: This binding event locks the receptor's ion channel in an open state.

  • Ion Influx: The open channel leads to an uncontrolled influx of ions into the parasite's muscle cells.

  • Paralysis: This causes irreversible spastic paralysis of the worm.[7][8]

  • Expulsion: The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.[5]

MOA AAD Amino-(3-hydroxy-phenyl) -acetonitrile (AAD) Receptor Nematode-Specific nAChR (e.g., MPTL-1) AAD->Receptor Binds to Channel Ion Channel Opening Receptor->Channel Activates Depolarization Uncontrolled Ion Influx & Cell Depolarization Channel->Depolarization Leads to Paralysis Irreversible Spastic Paralysis Depolarization->Paralysis Causes Death Expulsion & Death of Parasite Paralysis->Death

Caption: Mechanism of action of Amino-Acetonitrile Derivatives.

Proposed Anthelmintic Evaluation Workflow

A tiered or phased approach is the most efficient method for evaluating a new chemical entity. This workflow ensures that resources are focused on the most promising candidates, progressing from high-throughput in vitro assays to more complex and low-throughput in vivo models.

Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy EHA Egg Hatch Assay (Ovicidal Activity) Hit Hit Confirmation & IC50 Determination EHA->Hit LDA Larval Development Assay (Larvicidal Activity) LDA->Hit AMA Adult Motility Assay (Adulticidal Activity) AMA->Hit Murine Rodent Model (e.g., H. polygyrus) Tolerability & Efficacy Ovine Target Host Model (Sheep) FECRT & Worm Burden Murine->Ovine Lead Lead Candidate Ovine->Lead Compound Test Compound: Amino-(3-hydroxy-phenyl) -acetonitrile Compound->EHA Compound->LDA Compound->AMA Hit->Murine

Caption: A tiered workflow for anthelmintic drug discovery.

Detailed Protocols: In Vitro Screening

In vitro assays are the cornerstone of early-stage anthelmintic discovery. They are cost-effective, have relatively high throughput, and provide crucial data on the specific life-cycle stages affected by the compound.[9] The parasitic nematode Haemonchus contortus, a blood-feeding parasite of small ruminants, is an excellent model as it is economically significant and resistance is widespread.

Protocol: Egg Hatch Assay (EHA)

Purpose: To determine the ovicidal activity of the test compound by measuring the inhibition of egg hatching. This is a primary screen for compounds that can break the parasite life cycle.

Materials:

  • Fresh fecal pellets from sheep infected with H. contortus.

  • Saturated NaCl solution.

  • Series of mesh sieves (e.g., 1 mm, 150 µm, 25 µm).

  • Phosphate-buffered saline (PBS).

  • 96-well microtiter plates.

  • Amino-(3-hydroxy-phenyl)-acetonitrile stock solution (e.g., in DMSO).

  • Positive control: Albendazole or Thiabendazole.[10]

  • Negative control: PBS with the same concentration of DMSO as the test wells.

  • Lugol's iodine solution.[5][10]

  • Inverted microscope.

Methodology:

  • Egg Recovery: Homogenize fecal samples in saturated NaCl solution. Filter the suspension through a coarse sieve (1 mm) to remove large debris.[10]

  • Pass the filtrate through a finer sieve (e.g., 150 µm) and collect the material on a 25 µm sieve. The eggs will be retained on this final sieve.

  • Wash the collected eggs thoroughly with tap water to remove the salt solution, followed by a final wash with PBS.

  • Resuspend the eggs in PBS and adjust the concentration to approximately 100-150 eggs per 50 µL.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of the egg suspension.

  • Add 50 µL of the test compound dilutions (in PBS) to achieve the desired final concentrations. Ensure positive and negative controls are included on each plate.

  • Incubation: Incubate the plates at 27°C for 48 hours.[10]

  • Data Collection: After incubation, add 10 µL of Lugol's iodine to each well to stop the hatching process.[5]

  • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and the number of unhatched (embryonated) eggs in each well.

  • Analysis: Calculate the percentage of hatch inhibition for each concentration relative to the negative control. Determine the IC₅₀ (Inhibitory Concentration 50%) value using probit analysis or non-linear regression.

Protocol: Larval Development Assay (LDA)

Purpose: To assess the compound's ability to inhibit the development of larvae from the first (L1) to the third infective stage (L3). This assay tests for activity against a growing, metabolically active stage of the parasite.[9][11]

Materials:

  • H. contortus eggs (recovered as in EHA).

  • Nutrient medium (e.g., containing Earle's salt solution, yeast extract, and antibiotics).

  • 96-well microtiter plates.

  • Test compound, positive control (e.g., Ivermectin or Levamisole), and negative control.

  • Lugol's iodine solution.

Methodology:

  • Larval Hatching: Incubate freshly recovered eggs in PBS at 27°C for 24-36 hours to allow hatching into L1 larvae.

  • Assay Setup: In a 96-well plate, add approximately 50-100 L1 larvae to each well in a small volume of PBS.

  • Add nutrient medium and the test compound dilutions to achieve the desired final concentrations. Include positive and negative controls.

  • Incubation: Incubate the plates at 27°C for 6-7 days to allow development to the L3 stage in the control wells.

  • Data Collection: Add Lugol's iodine to stop development and kill the larvae.

  • Under a microscope, count the number of larvae that were successfully developed to the L3 stage versus those that remain as L1/L2 or are dead.

  • Analysis: Calculate the percentage of developmental inhibition and determine the IC₅₀ value.

Data Presentation: In Vitro Screening Results

Summarize the results in a clear, tabular format. This allows for direct comparison of the compound's activity across different life-cycle stages.

CompoundEHA IC₅₀ (µg/mL)LDA IC₅₀ (µg/mL)AMA EC₅₀ (µg/mL)
Amino-(3-hydroxy-phenyl)-acetonitrile[Insert Value][Insert Value][Insert Value]
Monepantel (Reference)[Insert Value][Insert...][Insert Value]
Albendazole (Positive Control)[Insert Value][Insert Value][Insert Value]
Levamisole (Positive Control)>100[Insert Value][Insert Value]

Detailed Protocols: In Vivo Efficacy Models

Positive results from in vitro screens must be validated in a host animal. In vivo studies are critical for assessing the compound's pharmacokinetic properties, host tolerability, and true efficacy in the complex host environment.[12][13]

Protocol: Rodent Model Efficacy Screen

Purpose: To provide an early indication of in vivo activity and host safety in a cost-effective, manageable animal model. The nematode Heligmosomoides polygyrus in mice is a common primary screen.

Materials:

  • Laboratory mice (e.g., C57BL/6 or BALB/c strain).

  • Infective L3 larvae of H. polygyrus.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Pyrantel pamoate).

  • Vehicle control.

  • Gavage needles.

Methodology:

  • Infection: Infect mice orally with approximately 200 H. polygyrus L3 larvae.

  • Treatment: At day 7-9 post-infection (when adult worms are established in the intestine), administer the test compound by oral gavage. A dose-response study is recommended (e.g., 10, 25, 50 mg/kg).

  • Include positive and vehicle control groups.

  • Worm Burden Assessment: At day 14-16 post-infection, euthanize the animals.

  • Carefully dissect the small intestine and open it longitudinally.

  • Count the adult worms present in the intestinal lumen under a dissecting microscope.

  • Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group. Monitor animals for any signs of adverse effects.

Protocol: Ovine Fecal Egg Count Reduction Test (FECRT)

Purpose: To determine the efficacy of the test compound in the target host species against a natural or experimental infection of gastrointestinal nematodes. The FECRT is a standard method in veterinary parasitology.[13]

Materials:

  • Sheep with naturally acquired gastrointestinal nematode infections (primarily H. contortus).

  • Test compound formulated for oral drenching.

  • Positive control (e.g., Monepantel).

  • Untreated control group.

  • McMaster counting slides.[13]

  • Saturated salt solution.

Methodology:

  • Animal Selection: Select sheep with a pre-treatment fecal egg count (FEC) of >300 eggs per gram (EPG).

  • Randomly allocate animals to treatment groups (e.g., n=8-10 per group).

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.

  • Treatment (Day 0): Weigh each animal and administer the precise dose of the test compound or control product orally.

  • Post-Treatment Sampling (Day 10-14): Collect a second set of individual fecal samples.

  • Fecal Egg Count: Perform FECs on all samples using the modified McMaster technique to determine the EPG.[13]

  • Analysis: Calculate the mean EPG for each group before and after treatment. The percentage efficacy is calculated using the formula: % Efficacy = [1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)] x 100 Compare the reduction in the treated group to any change in the untreated control group.

Conclusion and Future Directions

This application note provides a structured and scientifically grounded workflow for the initial evaluation of Amino-(3-hydroxy-phenyl)-acetonitrile as a novel anthelmintic. This systematic approach, progressing from targeted in vitro assays to in vivo proof-of-concept, allows for a robust assessment of the compound's potential.

A candidate demonstrating significant efficacy in these assays, particularly against multi-drug resistant parasite isolates, would warrant further investigation. Subsequent steps in the drug discovery pipeline would include:

  • Mechanism of Action Deconvolution: Electrophysiological studies on parasite muscle preparations to confirm interaction with the target nAChRs.[14]

  • Spectrum of Activity: Testing against a broader range of nematode and other helminth species.

  • Pharmacokinetic and Toxicology Studies: To establish a comprehensive safety and metabolic profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency, safety, and spectrum.

The methodologies described herein are fundamental to the discovery of the next generation of anthelmintics, providing a critical pathway to combat the growing threat of resistance and protect both animal and human health.

References

  • Development of anthelmintics with a novel mode of action. (2024). RIKEN. Available at: [Link]

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. MSD Veterinary Manual. Available at: [Link]

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. MedChemComm. Available at: [Link]

  • A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. (2025). Journal of Pharmaceutical Research International. Available at: [Link]

  • Satyam, S. M., et al. (2025). Repurposing Anthelmintic Drugs for COVID-19 Treatment: A Comprehensive Meta-Analysis of Randomized Clinical Trials on Ivermectin and Mebendazole. ResearchGate. Available at: [Link]

  • Martin, R. J., & Robertson, A. P. (2014). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Nigerian Veterinary Journal. Available at: [Link]

  • Modes of Action of Anthelmintic Drugs. SciSpace. Available at: [Link]

  • Kaminsky, R., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Novartis. Available at: [Link]

  • O'Neill, J. F., & Urb, M. (2021). High-content approaches to anthelmintic drug screening. Trends in Parasitology. Available at: [Link]

  • Höglund, J., et al. (2021). Chemical Analysis and Anthelmintic Activity Against Teladorsagia Circumcincta of Nordic Bark Extracts In vitro. Frontiers in Veterinary Science. Available at: [Link]

  • Cernea, M., et al. (2020). In vitro anthelmintic activity assessment of six medicinal plant aqueous extracts against donkey strongyles. Journal of Helminthology. Available at: [Link]

  • amino-acetonitrile derivative monepantel: Topics by Science.gov. Science.gov. Available at: [Link]

  • Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research. Available at: [Link]

  • Cowan, N., et al. (2021). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Parasitology. Available at: [Link]

  • Divina, B. P., et al. (2023). In vivo anthelmintic activity of Eleusine indica extracts against gastrointestinal nematodes of goats. Journal of Advanced Veterinary and Animal Research. Available at: [Link]

  • Abdela, N. (2022). In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe. Veterinary Medicine International. Available at: [Link]

  • Synthesis of 3-amino-4-hydroxyphenyl-propionitrile. PrepChem.com. Available at: [Link]

  • Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans. (2021). InVivo Biosystems. Available at: [Link]

  • Process for the preparation of hydroxyphenylacetonitriles. Google Patents.
  • Exploring the Chemical Properties of 3-Methoxyphenylacetonitrile for Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (3-Amino-phenyl)-acetonitrile. PubChem. Available at: [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Synthesis of Heterocyclic Compounds from Amino-(3-hydroxy-phenyl)-acetonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary α -Aminonitriles are highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

α -Aminonitriles are highly versatile, bifunctional building blocks in organic synthesis and medicinal chemistry. Specifically, Amino-(3-hydroxy-phenyl)-acetonitrile (a derivative of 3-hydroxybenzaldehyde) serves as a critical intermediate for generating complex nitrogen-containing heterocycles, including imidazoles, quinoxalines, and thiazolidines[1]. The presence of both a nucleophilic amine and an electrophilic nitrile on the same carbon framework allows for tandem cyclization reactions. This application note details the mechanistic rationale and provides validated, step-by-step protocols for synthesizing the α -aminonitrile precursor and subsequently converting it into a bioactive heterocyclic scaffold.

Mechanistic Rationale & Causality

The utility of Amino-(3-hydroxy-phenyl)-acetonitrile stems from its dual reactivity:

  • The Amine Moiety: Acts as a primary nucleophile, capable of attacking external electrophiles (e.g., ortho-esters, isothiocyanates, or carbonyls).

  • The Nitrile Moiety: Serves as an internal electrophile. Once the amine is functionalized, the nitrile carbon is highly susceptible to intramolecular nucleophilic attack, driving ring closure.

  • The Phenolic Hydroxyl: The 3-hydroxy group provides an additional handle for late-stage functionalization (e.g., etherification or cross-coupling) to modulate the pharmacokinetics of the resulting drug candidate.

Traditional Strecker syntheses often rely on highly toxic cyanide sources and harsh conditions. Modern protocols utilize trimethylsilyl cyanide (TMSCN) or potassium hexacyanoferrate(II) under Lewis or Brønsted acid catalysis (e.g., MOFs or alumina-supported acids) to improve chemoselectivity and yield while reducing environmental impact[2][3].

Synthetic Workflows & Visualization

The overall synthetic strategy involves a multicomponent Strecker reaction followed by a tandem cyclization cascade.

G A 3-Hydroxybenzaldehyde + NH4OAc + TMSCN B Amino-(3-hydroxy-phenyl) -acetonitrile A->B Modified Strecker (Acid Catalyst) C 5-Aminoimidazole Derivative B->C Cyclization (via Orthoester/Amine)

Fig 1: Two-step workflow from 3-hydroxybenzaldehyde to a heterocyclic scaffold.

Experimental Protocols

Protocol A: Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile

Objective: Generate the α -aminonitrile precursor via a green, acid-catalyzed multicomponent reaction[2].

Reagents & Materials:

  • 3-Hydroxybenzaldehyde (1.0 equiv, 10 mmol)

  • Ammonium acetate ( NH4​OAc ) (1.2 equiv, 12 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12 mmol)

  • Catalyst: Lewis/Brønsted acid-functionalized catalyst (e.g., Cr-MIL-101-SO3H or Alumina Sulfuric Acid) (5 mol%)

  • Solvent: Ethanol or Solvent-free (depending on scale)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and NH4​OAc (0.92 g, 12 mmol).

  • Catalyst Addition: Introduce 5 mol% of the solid acid catalyst. Causality: The acid activates the carbonyl oxygen, increasing its electrophilicity for imine formation, while avoiding the degradation of the phenolic hydroxyl group.

  • Cyanation: Slowly add TMSCN (1.5 mL, 12 mmol) dropwise over 5 minutes at 0 °C. Safety Note: Perform strictly in a fume hood.

  • Reaction: Warm the mixture to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc, 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization (EtOH/Water) to yield the pure α -aminonitrile.

Protocol B: Cyclization to 5-Amino-2-(3-hydroxyphenyl)imidazole

Objective: Convert the α -aminonitrile into a functionalized imidazole ring.

Step-by-Step Procedure:

  • Activation: Dissolve Amino-(3-hydroxy-phenyl)-acetonitrile (1.0 equiv, 5 mmol) in anhydrous toluene (15 mL).

  • Reagent Addition: Add triethyl orthoformate (1.5 equiv, 7.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%).

  • Reflux: Heat the mixture to reflux (110 °C) for 6 hours. Causality: The primary amine attacks the orthoester to form an intermediate formamidine. The elevated temperature provides the activation energy required for the subsequent intramolecular cyclization where the formamidine nitrogen attacks the nitrile carbon.

  • Isolation: Cool to room temperature. The heterocyclic product often precipitates directly. Filter the solid, wash with cold toluene, and dry under a vacuum.

Quantitative Data & Optimization

The following table summarizes the optimization of the Strecker step (Protocol A) using various catalytic conditions, demonstrating the superiority of confined-space solid acids[2][3].

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
UncatalyzedEthanol252415%< 50%
I2​ (10 mol%)Acetonitrile25868%85%
Alumina Sulfuric AcidSolvent-free60288%92%
Cr-MIL-101- SO3​H Ethanol251.596%> 98%

Table 1: Reaction optimization for the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile.

References

  • -Aminonitriles via Oxidative Cyanation and their role in Heterocyclic Compounds. ResearchGate.
  • -Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Applied Materials & Interfaces.
  • -Aminonitriles Using Eco-Friendly Cyanide Sources. ResearchGate.

Sources

Method

Application Note: A Practical Protocol for the Asymmetric Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile

Introduction: The Significance of Chiral α-Aminonitriles Optically active α-aminonitriles are highly valuable chiral building blocks in organic synthesis, primarily serving as direct precursors to unnatural α-amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral α-Aminonitriles

Optically active α-aminonitriles are highly valuable chiral building blocks in organic synthesis, primarily serving as direct precursors to unnatural α-amino acids, which are of significant interest in medicinal chemistry and drug development.[1][2] The Strecker reaction, first reported in 1850, represents one of the most fundamental and versatile methods for synthesizing α-aminonitriles.[3][4] The development of asymmetric variants of this reaction has been a major focus of research, enabling access to enantiomerically enriched α-amino acids and their derivatives.[2][5]

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. The described method is a diastereoselective, three-component Strecker reaction that utilizes a commercially available chiral amine as an auxiliary. This approach is lauded for its operational simplicity, use of inexpensive reagents, and the formation of a crystalline product that allows for easy purification.[6]

Methodology Overview: Diastereoselective Strecker Reaction

The core of this protocol is the reaction between 3-hydroxybenzaldehyde, a chiral amine auxiliary, and a cyanide source. The in-situ-formed chiral imine undergoes diastereoselective addition of the cyanide nucleophile to yield the target α-aminonitrile. The choice of a chiral primary amine, (S)-1-(4-methoxyphenyl)ethylamine, is critical as it effectively directs the stereochemical outcome of the cyanide addition.

The general workflow for this synthesis is depicted below:

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation A Dissolve NaCN and (S)-1-(4-methoxyphenyl)ethylamine in H2O/MeOH B Add 3-Hydroxybenzaldehyde to the solution A->B Initiate Reaction C Stir at room temperature for 16-24h B->C Imine formation & Cyanide addition D Filter the crystalline precipitate C->D Crystallization E Wash with cold H2O/MeOH D->E F Dry under vacuum E->F G Diastereomerically Pure (S,S)-α-Amino-(3-hydroxy-phenyl)-acetonitrile F->G Final Product

Figure 1: General workflow for the diastereoselective Strecker synthesis.

Detailed Experimental Protocol

This protocol is adapted from a demonstrated procedure for the synthesis of α-arylglycines.[6]

Materials and Reagents:

  • 3-Hydroxybenzaldehyde (98%)

  • (S)-1-(4-methoxyphenyl)ethylamine (98%)

  • Sodium Cyanide (NaCN) (≥98%)

  • Methanol (MeOH), ACS Grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 6 M solution (for optional hydrolysis)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide and its reaction with any acidic media will produce highly toxic hydrogen cyanide (HCN) gas. This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (1.47 g, 30.0 mmol) and (S)-1-(4-methoxyphenyl)ethylamine (3.03 g, 20.0 mmol) in a 1:1 mixture of deionized water and methanol (40 mL). Stir the solution at room temperature until all solids have dissolved.

  • Reaction Initiation: To the stirred solution from Step 1, add 3-hydroxybenzaldehyde (2.44 g, 20.0 mmol).

  • Reaction Progression: Seal the flask and stir the resulting solution vigorously at room temperature for 16-24 hours. During this time, a crystalline precipitate of the product will form.

  • Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of a cold (0-5 °C) 1:1 mixture of water and methanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight. The product, (S)-α-[(S)-1-(4-methoxyphenyl)ethylamino]-(3-hydroxyphenyl)acetonitrile, is obtained as a crystalline solid.

Expected Results and Data

The protocol is expected to yield the target aminonitrile with high diastereoselectivity. Based on analogous reactions with substituted benzaldehydes, the formation of a highly crystalline product allows for purification to high diastereomeric purity by simple filtration and washing.[6]

ParameterExpected OutcomeSource
Starting Aldehyde 3-Hydroxybenzaldehyde-
Chiral Auxiliary (S)-1-(4-methoxyphenyl)ethylamine[6]
Cyanide Source Sodium Cyanide (NaCN)[6]
Typical Yield Good to Excellent (>75%)[6]
Diastereomeric Purity High (often >98% after crystallization)[6]

Mechanism and Rationale for Stereoselectivity

The stereochemical outcome of this reaction is controlled by the chiral auxiliary. The aldehyde and chiral amine first condense to form a chiral imine intermediate. The subsequent nucleophilic attack of the cyanide ion is directed to one of the two diastereotopic faces of the imine. This facial selectivity is governed by steric and electronic factors imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer. The general mechanism is outlined below.

G cluster_mech Reaction Mechanism Aldehyde 3-Hydroxybenzaldehyde Imine Chiral Imine Intermediate Aldehyde->Imine + Amine - H₂O Product α-Aminonitrile (S,S)-Diastereomer) Imine->Product + CN⁻ (Diastereoselective Attack)

Sources

Technical Notes & Optimization

Troubleshooting

Strecker Synthesis Technical Support &amp; Troubleshooting Center

Welcome to the Application Scientist Diagnostic Desk. The Strecker synthesis—the multicomponent condensation of a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile—is a cornerstone of amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Diagnostic Desk. The Strecker synthesis—the multicomponent condensation of a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile—is a cornerstone of amino acid synthesis. However, it is fraught with equilibrium challenges, toxicity hazards, and stereochemical complexities.

This guide is designed for drug development professionals and researchers to diagnose common failures, understand the mechanistic causality behind reagent choices, and execute self-validating protocols.

Part 1: Mechanistic Diagnostics & Pathway Analysis

The Strecker reaction is governed by dynamic equilibria. Understanding where the equilibrium breaks down is the first step in troubleshooting poor yields.

Mechanism A Carbonyl + Amine B Imine Intermediate (+ H2O) A->B Condensation C α-Aminonitrile B->C Cyanide Addition Err1 Hydrolysis Reversal (Water Accumulation) B->Err1 Err2 Retro-Strecker (Cyanide Dissociation) C->Err2

Reaction pathway of the Strecker synthesis highlighting common reversible failure points.

FAQ 1: Why is my aminonitrile yield low, with unreacted aldehyde visible in the NMR?

The Causality: The formation of the imine intermediate releases one equivalent of water. Because the condensation is reversible, water accumulation drives the equilibrium backward (hydrolysis). Furthermore, the subsequent nucleophilic attack of cyanide is also reversible (the retro-Strecker reaction)[1]. The Solution: Introduce a chemical desiccant (e.g., anhydrous MgSO₄) to scavenge water and drive imine formation[2]. Alternatively, run the reaction in a biphasic solvent system (e.g., EtOAc/Water); the lipophilic α-aminonitrile will partition into the organic layer, effectively removing it from the aqueous equilibrium and driving the reaction forward[1][3].

FAQ 2: I substituted TMSCN for KCN to improve safety, but the reaction failed completely. Why?

The Causality: Potassium cyanide (KCN) readily dissociates in protic media to provide highly nucleophilic free cyanide ions, allowing the reaction to proceed without a catalyst[4]. Trimethylsilyl cyanide (TMSCN), while safer and easier to handle, is covalently bound. It requires activation by a Lewis acid (to activate the imine) or a Lewis base (to coordinate the silicon atom and increase the nucleophilicity of the cyanide group)[5]. The Solution: If using TMSCN, you must add an organocatalyst. For example, Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) has been proven to quantitatively catalyze TMSCN additions at room temperature[5].

Part 2: Reagent Intelligence - Cyanide Source Selection

Selecting the correct cyanide source is a balance between safety, reactivity, and scalability. Below is a quantitative and qualitative comparison of common reagents used in the field.

Cyanide SourceToxicity ProfileReactivity & Activation RequirementsRelative CostTroubleshooting & Handling Notes
HCN (Gas) Extremely HighHigh; reacts directly but requires closed, specialized gas-handling systems.LowAvoid unless operating in a specialized industrial facility[2].
KCN / NaCN HighHigh; works well in protic or biphasic media without catalysts[4].LowRequires a phase-transfer catalyst if substrates are highly hydrophobic.
TMSCN ModerateModerate; strictly requires Lewis acid/base or organocatalytic activation[5].HighMoisture-sensitive. Failure to exclude water leads to premature hydrolysis.
K₄[Fe(CN)₆] Low (Green)Low; requires an acidic promoter (e.g., Acetic Acid) and heat to release HCN in situ[1].LowThe safest benchtop alternative. Must be run in a biphasic system to trap HCN immediately[3].
Part 3: Stereochemical Control & Asymmetric Challenges
FAQ 3: How do I prevent racemic mixtures and isolate a single enantiomer?

The Causality: The standard Strecker reaction involves the attack of cyanide on a planar iminium ion, resulting in a 1:1 racemic mixture of L- and D- aminonitriles[2]. To achieve stereocontrol, chiral induction is required. The Solution: The most robust industrial and benchtop method is the use of a chiral auxiliary, such as (R)-phenylglycine amide. This auxiliary induces diastereoselectivity. Because the cyanide addition is reversible, you can exploit a Crystallization-Induced Asymmetric Transformation (CIAT) . As the less soluble (S,S)-diastereomer precipitates out of the solvent, Le Chatelier's principle forces the soluble equilibrating mixture to continuously convert into the precipitating desired isomer, yielding >99:1 diastereomeric ratios[6][7].

Part 4: Validated Experimental Workflows

Workflow S1 1. Imine Formation S2 2. Cyanation (NaCN/TMSCN) S1->S2 S3 3. CIAT Crystallization S2->S3 S4 4. Hydrolysis (6M HCl) S3->S4 S5 5. Isolation (Enantiopure) S4->S5

Step-by-step experimental workflow for asymmetric Strecker synthesis and isolation.

Protocol A: Green Biphasic Strecker Synthesis (Safe Cyanide Source)

Use this protocol to synthesize racemic α-aminonitriles without handling highly toxic free cyanide salts.

  • Imine Formation: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) and amine (1.0 eq) in Ethyl Acetate (EtOAc).

  • Cyanide Complex Addition: Add an aqueous solution of K₄[Fe(CN)₆] (0.5 eq) and K₃[Fe(CN)₆] (0.5 eq). The biphasic EtOAc/Water (1:1) system is critical for product partitioning[1][3].

  • In Situ Generation: Add Acetic Acid (2.0 eq) as a proton source to slowly promote HCN release at the phase boundary.

  • Reaction: Seal the vessel and heat to 80 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC. In ¹H NMR, look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the α-proton shifted upfield next to the newly formed nitrile.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Asymmetric Strecker via CIAT (Enantiopure Synthesis)

Use this protocol to obtain enantiopure α-arylglycines utilizing a chiral auxiliary.

  • Auxiliary Condensation: Dissolve the aryl-aldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in a mixture of H₂O/MeOH[7].

  • Cyanation: Add NaCN (1.2 eq) followed dropwise by glacial acetic acid (1.2 eq) at room temperature. Caution: Perform strictly in a fume hood.

  • CIAT Equilibration: Stir the mixture at room temperature for 24-48 hours. The reversible retro-Strecker reaction allows the mixture to equilibrate while the highly crystalline (S,S)-α-aminonitrile selectively precipitates[6][7].

  • Isolation: Filter the precipitate. Validation Checkpoint: Chiral HPLC or NMR should confirm a diastereomeric ratio (dr) of >95:5.

  • Auxiliary Cleavage: Suspend the solid in 6 M aqueous HCl and heat at reflux for 12 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary fragment, yielding the enantiopure (S)-α-arylglycine[6].

References
  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Source: mdpi.com. URL: 1

  • Title: Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Source: nih.gov. URL: 4

  • Title: The Strecker Synthesis of Amino Acids. Source: masterorganicchemistry.com. URL: 2

  • Title: Asymmetric Strecker Synthesis of α-Arylglycines. Source: acs.org. URL: 6

  • Title: Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Source: sciforum.net. URL: 5

  • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Source: acs.org. URL: 7

Sources

Optimization

Technical Support Center: Amino-(3-hydroxy-phenyl)-acetonitrile Synthesis

Welcome to the technical support guide for the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this crucial synthesis. The following sections are structured in a question-and-answer format to directly address issues you may encounter in the lab.

Part 1: Frequently Asked Questions - Core Synthesis & Byproduct Formation

This section addresses fundamental questions about the synthesis, its mechanism, and the primary sources of impurities that can affect yield and purity.

Q1: What is the primary synthetic pathway for Amino-(3-hydroxy-phenyl)-acetonitrile, and what are its critical intermediates?

The most direct and widely used method for synthesizing α-aminonitriles like Amino-(3-hydroxy-phenyl)-acetonitrile is the Strecker synthesis .[1][2][3] This robust, one-pot, three-component reaction involves an aldehyde (3-hydroxybenzaldehyde), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide).[4]

The reaction proceeds through two key stages:

  • Iminium Ion Formation: The aldehyde and ammonia react to form an imine, which is then protonated to an electrophilic iminium ion. This step is reversible, and the removal of water drives the equilibrium toward the imine.[3][4]

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻) acts as a nucleophile, attacking the iminium ion to form the final α-aminonitrile product.[1][4]

Understanding this mechanism is critical because the intermediates are central to the formation of common byproducts.

Strecker_Mechanism Figure 1: Strecker Synthesis Mechanism Aldehyde 3-Hydroxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Cyanohydrin Byproduct: 3-Hydroxymandelonitrile Aldehyde->Cyanohydrin + CN⁻ (No NH3) Ammonia Ammonia (NH3) Ammonia->Imine Cyanide Cyanide (CN⁻) Product Amino-(3-hydroxy-phenyl)- acetonitrile Cyanide->Product Cyanide->Cyanohydrin Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Product + CN⁻

Caption: Figure 1: The reaction pathway for the Strecker synthesis and the competing cyanohydrin formation.

Q2: What are the most common byproducts I should expect, and why do they form?

Nearly every challenge in this synthesis can be traced back to a few common byproducts. Understanding their origin is the first step to mitigation. The classical Strecker reaction inherently produces a racemic mixture, meaning the undesired enantiomer is a key impurity if stereocontrol is desired.[1][5]

Byproduct NameFormation MechanismImpact on Synthesis
3-Hydroxymandelonitrile Direct nucleophilic attack of cyanide on the starting aldehyde (3-hydroxybenzaldehyde). This occurs when the rate of cyanohydrin formation outcompetes imine formation, typically due to insufficient ammonia or a non-optimal pH.[5]Reduces yield by consuming the starting aldehyde in a competing reaction. Structurally similar to the product, complicating purification.
Unreacted 3-Hydroxybenzaldehyde Incomplete reaction due to poor reaction kinetics or equilibrium issues. The imine intermediate can also hydrolyze back to the aldehyde in aqueous conditions.[6]Directly lowers the overall yield and requires removal during purification.
Polymeric HCN materials Hydrogen cyanide can polymerize under basic conditions, forming a brown, insoluble material.[5]Consumes the cyanide source, stalling the reaction and reducing the final yield.
Bis-aminonitrile An excess of ammonia may react with the imine intermediate, leading to the formation of this byproduct.[5]Consumes the key imine intermediate, leading to a reduction in the desired product yield.
3-Hydroxyphenylglycine (Amino Acid) Hydrolysis of the nitrile group of the final product, often during acidic or basic workup.[7][8] While this is sometimes the desired next step, premature hydrolysis is an impurity issue.Introduces a highly polar impurity that can be difficult to separate from the aminonitrile.

Table 1: Common Byproducts and Their Formation Mechanisms.

Q3: My overall yield is consistently low. What are the most probable causes?

Low yield is a frequent complaint and usually stems from one of three issues:

  • Suboptimal Reagent Stoichiometry and Addition: The balance between ammonia and cyanide is critical. If ammonia concentration is too low when cyanide is introduced, cyanohydrin formation will dominate.[5] Conversely, if the reaction is too basic, HCN polymerization can occur.

  • Imine-Aldehyde Equilibrium: The formation of the imine from the aldehyde and ammonia is a reversible reaction. If water is not effectively removed or if reaction conditions do not favor the imine, the concentration of this key intermediate will be low, slowing the rate of product formation.[3][4]

  • Product Instability during Workup: The α-aminonitrile product itself can be unstable. It can revert to the starting materials (a "reverse Strecker" reaction) or hydrolyze to the corresponding amino acid, especially under harsh pH conditions or prolonged exposure to water.[9]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides actionable solutions to specific experimental problems.

Problem: High levels of 3-hydroxymandelonitrile are detected in my crude product.

Q: My analytical data (HPLC, NMR) shows a significant peak corresponding to the cyanohydrin byproduct. What went wrong and how do I fix it?

Causality: This is a classic sign that the kinetics of imine formation were too slow compared to the rate of cyanide addition to the aldehyde. The electrophilic carbonyl of the aldehyde is readily attacked by the cyanide nucleophile. To favor your desired product, you must ensure the aldehyde is converted to the imine intermediate before it has a chance to react with the bulk of the cyanide.

Troubleshooting Protocol: Optimizing Reagent Addition

  • Pre-formation of the Imine:

    • Dissolve your starting material, 3-hydroxybenzaldehyde, in a suitable solvent (e.g., methanol or ethanol).

    • Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium chloride).

    • Stir this mixture at room temperature for 30-60 minutes before adding the cyanide source. This allows the imine-aldehyde equilibrium to be established.

  • Controlled Cyanide Addition:

    • Dissolve your cyanide source (e.g., KCN or NaCN) in a minimal amount of water.

    • Add the cyanide solution dropwise to the reaction mixture over a period of 30-60 minutes while maintaining a controlled temperature (e.g., 0-10 °C). A slow addition ensures the cyanide concentration remains low, favoring the reaction with the more electrophilic iminium ion over the aldehyde.

  • pH Management: Maintain the reaction pH in a mildly alkaline range (pH 9-10). This keeps the ammonia deprotonated and nucleophilic for imine formation while minimizing HCN polymerization, which is more prevalent at higher pH.[6]

troubleshooting_flowchart Figure 2: Troubleshooting Low Yield start Low Yield Observed check_byproduct Analyze Crude Product (HPLC/NMR). What is the major impurity? start->check_byproduct cyanohydrin High Cyanohydrin check_byproduct->cyanohydrin aldehyde High Starting Aldehyde check_byproduct->aldehyde degradation Degradation Products (e.g., Amino Acid) check_byproduct->degradation solve_cyanohydrin Solution: 1. Pre-form imine before CN⁻ addition. 2. Add cyanide source slowly. 3. Check pH (target 9-10). cyanohydrin->solve_cyanohydrin solve_aldehyde Solution: 1. Increase reaction time/temp. 2. Use a water scavenger (e.g., MgSO4). 3. Verify reagent quality. aldehyde->solve_aldehyde solve_degradation Solution: 1. Use milder workup conditions (avoid strong acid/base). 2. Keep temperatures low. 3. Minimize exposure to water. degradation->solve_degradation

Sources

Troubleshooting

Part 1: Mechanistic Causality &amp; Reaction Optimization

Welcome to the Advanced Technical Support & Optimization Center for the Asymmetric Strecker Reaction. Designed for researchers and drug development professionals, this guide bypasses basic textbook definitions and dives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support & Optimization Center for the Asymmetric Strecker Reaction. Designed for researchers and drug development professionals, this guide bypasses basic textbook definitions and dives directly into the mechanistic causality, troubleshooting logic, and self-validating protocols required to maximize chemical yield and enantiomeric excess (ee) in the synthesis of chiral α -amino nitriles.

The catalytic asymmetric Strecker reaction relies on a delicate balance between electrophile activation and nucleophile delivery. As a Senior Application Scientist, the most common failure point I observe in the field is a misunderstanding of the active cyanide species.

When using organocatalysts (such as chiral thioureas or amides), the catalyst operates by binding the prochiral imine via hydrogen bonding, lowering its Lowest Unoccupied Molecular Orbital (LUMO)[1]. However, if trimethylsilyl cyanide (TMSCN) is used as the sole cyanide source, the reaction often stalls. TMSCN is sterically bulky and poorly nucleophilic in the absence of a Lewis base. The addition of a protic additive (e.g., MeOH or isopropanol) is mechanistically required to generate hydrogen cyanide (HCN) in situ[2]. HCN is the true active nucleophile; its small size allows it to perfectly navigate the sterically demanding chiral pocket of the catalyst-imine complex, drastically increasing both yield and enantioselectivity[2].

CatalyticCycle Imine Prochiral Imine (Substrate) Complex Imine-Catalyst Complex (H-Bond Activation) Imine->Complex Catalyst Chiral Catalyst (e.g., Thiourea) Catalyst->Complex Transition Stereoselective Cyanide Addition Complex->Transition Cyanide Cyanide Source (TMSCN + MeOH) Cyanide->Transition in situ HCN Transition->Catalyst Catalyst Turnover Product Chiral α-Amino Nitrile (High Yield & ee) Transition->Product

Catalytic cycle of the asymmetric Strecker reaction highlighting imine activation.

Part 2: Frequently Asked Questions (FAQs) - Yield & Enantioselectivity

Q1: I am using TMSCN with a chiral organocatalyst, but my yield is stalled at 40%. How can I drive the reaction to completion? A: TMSCN alone suffers from sluggish kinetics in H-bonding organocatalytic systems. You must add a protic additive (1.2 equivalents of MeOH or isopropanol) to your reaction mixture[2]. This generates HCN in situ. Without this step, the bulky TMSCN cannot efficiently attack the shielded imine carbon, leading to incomplete conversion and poor yields[2].

Q2: My enantiomeric excess (ee) is high, but the chemical yield is exceptionally poor when working with ketoimines. What is the cause? A: Ketoimines are significantly less reactive than aldimines due to steric hindrance and lower electrophilicity. Standard H-bonding organocatalysts often fail to provide sufficient activation. To overcome this, switch to a stronger Lewis acid catalyst (e.g., Gadolinium complexes) or utilize a more reactive, non-volatile cyanide source like diethylaluminum cyanide ( Et2​AlCN )[3]. Et2​AlCN exhibits much higher reactivity due to its stronger acidity, driving the reaction of sterically hindered substrates to completion[2].

Q3: Does the choice of solvent really impact the racemic background reaction? A: Absolutely. Polar solvents (like THF, CH2​Cl2​ , or DMF) compete for hydrogen bonds, disrupting the delicate network between the chiral catalyst and the imine[4]. This leaves unbound imine in solution, which reacts directly with the cyanide source to form a racemic product. Non-polar solvents, strictly anhydrous toluene, are mandatory to ensure tight catalyst-substrate binding and suppress the background reaction[4].

Part 3: Quantitative Data & Benchmarking

To guide your optimization, compare your current metrics against these field-validated benchmarks for various substrate classes:

Substrate ClassOptimal Catalyst SystemCyanide SourceSolvent & TempExpected YieldExpected ee
Aldimines Chiral Thiourea (10 mol%)TMSCN + MeOH (1.2 eq)Toluene, -40 °C85–99%90–99%
Ketoimines Metal-Salen / GadoliniumKCN (aq) or TMSCNToluene, -20 °C75–90%85–95%
N-Phosphonyl Imines Free L-Phenylglycine (10 mol%) Et2​AlCN (1.5 eq)Toluene, -78 °C89–97%95–99%
N-Benzhydryl Imines Chiral Amide (5 mol%)Ethyl CyanoformateToluene, 0 °C80–91%90–99%

Part 4: Diagnostic Workflow & Self-Validating Protocols

TroubleshootingTree Start Issue: Low Yield or ee% CheckSub Identify Substrate Type Start->CheckSub Aldimine Aldimine CheckSub->Aldimine Ketoimine Ketoimine CheckSub->Ketoimine Ald_Action Add Protic Additive (MeOH) to TMSCN Aldimine->Ald_Action Ket_Action Switch to Stronger Nucleophile (Et2AlCN) Ketoimine->Ket_Action Temp Lower Temp to -40°C / -78°C Ald_Action->Temp Ket_Action->Temp Solvent Use Non-Polar Solvent (Toluene) Temp->Solvent Success Optimized Asymmetric Strecker Reaction Solvent->Success

Decision tree for diagnosing and resolving low yield and enantioselectivity.

Self-Validating Protocol: Organocatalytic Asymmetric Strecker Reaction of Aldimines

This protocol incorporates a built-in validation step to ensure the integrity of your anhydrous environment and the mechanistic pathway.

Objective: Achieve >90% yield and >95% ee using TMSCN. Causality Focus: Toluene prevents solvent-competition for H-bonds[4]. MeOH generates the sterically unhindered HCN in situ[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aldimine (1.0 mmol) and the chiral thiourea catalyst (10 mol%) in anhydrous toluene (5.0 mL).

  • Temperature Control: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Causality: Lower temperatures thermodynamically favor the catalyst-imine complex and kinetically suppress the uncatalyzed background racemic reaction[2].

  • Reagent Addition: Add TMSCN (1.2 equiv) dropwise via syringe, followed immediately by anhydrous MeOH (1.2 equiv).

  • Reaction Monitoring: Stir at -40 °C for 3–12 hours. Monitor conversion via TLC or chiral HPLC.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure.

System Validation Step (Crucial): Run a parallel micro-scale reaction (0.1 mmol) omitting the MeOH additive.

  • If the system is healthy: The yield in the control flask will stall at <20%, confirming the catalyst relies on the proposed in situ HCN generation pathway.

  • If the system is compromised: If the control yields >50%, your toluene is wet. Ambient moisture is acting as the protic additive, generating HCN unpredictably and compromising the reproducibility and ee% of your main reaction.

References

  • [2] Title: Asymmetric Strecker Reactions | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • [3] Title: Asymmetric Catalytic N-Phosphonyl Imine Chemistry: the Use of Primary Free Amino Acids and Et2AlCN for Asymmetric Catalytic Strecker Reaction - PMC Source: nih.gov URL:[Link]

  • [4] Title: Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction | ACS Catalysis - ACS Publications Source: acs.org URL:[Link]

  • [1] Title: Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Amino-(3-hydroxy-phenyl)-acetonitrile Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile or 3-hydroxyphenylglycinonitrile). As a Senior Application Scientist, I have compil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile or 3-hydroxyphenylglycinonitrile). As a Senior Application Scientist, I have compiled this definitive guide to address the critical stability issues, unexpected yield losses, and purification bottlenecks frequently encountered with this specific α-aminonitrile.

Unlike standard aliphatic aminonitriles, this molecule combines a highly reactive α-aminonitrile core with an electron-rich phenolic ring, making it uniquely susceptible to multiple degradation pathways. This guide explains the causality behind these failures and provides self-validating protocols to ensure your synthetic success.

Core Degradation Mechanisms: The "Why"

To troubleshoot effectively, you must first understand the thermodynamic and kinetic vulnerabilities of your molecule. Amino-(3-hydroxy-phenyl)-acetonitrile degrades via three primary pathways:

  • Retro-Strecker Reaction: α-aminonitriles exist in a thermodynamic equilibrium with their corresponding imine and hydrogen cyanide[1]. Heat, vacuum, or exposure to acidic surfaces (like silica gel) drives the equilibrium backward. The resulting imine rapidly hydrolyzes to 3-hydroxybenzaldehyde and ammonia[2].

  • Nitrile Hydrolysis: The nitrile carbon is highly electrophilic. Under basic conditions, hydroxide ions attack the carbon; under acidic conditions, the nitrile nitrogen protonates, accelerating nucleophilic attack by water[2]. This converts the nitrile to an amide, and eventually to 3-hydroxyphenylglycine.

  • Phenolic Oxidation: The 3-hydroxy (meta-phenol) moiety is electron-rich. While less prone to direct quinone formation than ortho- or para-phenols, it remains highly susceptible to aerobic oxidation and polymerization, especially under basic conditions or prolonged exposure to light.

DegradationPathways Center Amino-(3-hydroxy-phenyl) -acetonitrile Retro Retro-Strecker Reaction Center->Retro Heat / Silica Hydrolysis Nitrile Hydrolysis Center->Hydrolysis Acid / Base Oxidation Phenolic Oxidation Center->Oxidation O2 / Light Prod1 3-Hydroxybenzaldehyde + NH3 + HCN Retro->Prod1 Prod2 3-Hydroxyphenylglycine (or Amide) Hydrolysis->Prod2 Prod3 Polymeric/Quinoid Byproducts Oxidation->Prod3

Caption: Primary degradation pathways of Amino-(3-hydroxy-phenyl)-acetonitrile.

Troubleshooting FAQs

Q1: I am observing significant product loss and the reappearance of 3-hydroxybenzaldehyde after purification. What is happening? A1: You are observing the retro-Strecker reaction [1]. Because the synthesis of aminonitriles is reversible, applying thermal stress (e.g., evaporating solvents on a rotary evaporator at >40°C) or chemical stress forces the molecule to revert to its starting aldehyde and a cyanide source[2]. Action: Never exceed 30°C during solvent removal. If you smell bitter almonds (HCN) or the distinct sweet/phenolic odor of the aldehyde, degradation has already occurred.

Q2: Why is my aminonitrile streaking badly on my silica gel TLC plate and column, resulting in terrible yields? A2: Unprotected aminonitriles are basic. The acidic silanol groups on standard silica gel create strong acid-base interactions with the primary amine[1]. This not only causes severe peak tailing and streaking but also creates a localized acidic microenvironment that actively catalyzes on-column retro-Strecker degradation[1]. Action: Abandon standard silica gel chromatography for the unprotected amine. You must either protect the amine (see Protocol A) or utilize alternative purification methods like recrystallization[1].

Q3: During my aqueous workup, my yield drops by 50%. How do I fix this? A3: This is classic hydrolysis . Aminonitriles rapidly hydrolyze to amino amides or amino acids under strongly acidic or basic aqueous conditions[1]. Furthermore, the phenolic hydroxyl group (pKa ~9.5) will deprotonate in highly basic aqueous solutions, rendering the molecule highly water-soluble and impossible to extract into organic solvents. Action: Maintain the aqueous phase strictly between pH 6.5 and 7.5 using phosphate buffers during extraction.

Q4: My isolated product turns from an off-white powder to a dark brown sticky solid after a few days on the bench. Why? A4: The electron-rich phenolic ring is undergoing aerobic oxidation, likely accelerated by ambient light and residual trace metals. Action: Store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C in an amber or foil-wrapped vial.

Quantitative Stability Matrix

Use this matrix to predict the behavior of Amino-(3-hydroxy-phenyl)-acetonitrile under various laboratory conditions and adjust your workflows accordingly.

Environmental ConditionPrimary Degradation PathwayEstimated StabilityRecommended Corrective Action
Aqueous, pH < 3 Acid-catalyzed HydrolysisLow (< 1 hour)Neutralize immediately with saturated NaHCO₃ to pH 7.
Aqueous, pH > 10 Base-catalyzed HydrolysisLow (< 1 hour)Avoid strong bases (NaOH/KOH). Use mild buffers.
Silica Gel (Unprotected) Retro-Strecker ReactionVery Low Protect amine prior to loading, or use neutral alumina.
Thermal Stress (>40°C) Retro-Strecker ReactionLow Concentrate under high vacuum at ≤ 30°C.
Ambient Air & Light Phenolic OxidationModerate (Days)Store at -20°C under Argon in amber vials.

Experimental Protocols

To completely bypass the silica-induced retro-Strecker reaction and isolate a stable compound, the industry standard is to mask the basicity of the amine via carbamate protection (e.g., Boc protection) immediately after the crude synthesis[1][2].

Workflow Step1 Crude Aminonitrile Synthesis Step2 Immediate Boc-Protection (Boc2O, NEt3, DCM) Step1->Step2 Prevent Retro-Strecker Step3 Aqueous Workup (pH 7 Buffer) Step2->Step3 Step4 Silica Gel Chromatography Step3->Step4 Organic Layer Step5 Stable N-Boc Aminonitrile Step4->Step5 Purified

Caption: Workflow for stabilizing aminonitriles via N-Boc protection prior to purification.

Protocol A: In-Situ N-Boc Protection of Crude Aminonitrile

Objective: Convert the unstable, basic aminonitrile into a stable, neutral carbamate that survives silica gel chromatography.

Materials:

  • Crude Amino-(3-hydroxy-phenyl)-acetonitrile (assume 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 eq)

  • Triethylamine (TEA) (12 mmol, 1.2 eq)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude aminonitrile in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Cooling minimizes the exothermic nature of the protection and suppresses any baseline retro-Strecker degradation.

  • Base Addition: Add TEA (12 mmol) dropwise over 2 minutes.

  • Reagent Addition: Add Boc₂O (11 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (using a small aliquot mini-worked up in water/EtOAc). The highly polar, streaking starting material will convert to a fast-moving, tight spot.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl (pH ~6). Causality: NH₄Cl neutralizes excess TEA without creating a strongly acidic environment that would hydrolyze the nitrile.

Protocol B: Optimized Aqueous Workup & Isolation

Objective: Extract the protected aminonitrile without triggering hydrolysis or phenolic deprotonation.

Step-by-Step Methodology:

  • Phase Separation: Transfer the quenched mixture from Protocol A to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Extraction: Extract the aqueous layer with an additional 2 x 20 mL of DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with 30 mL of brine (saturated NaCl). Crucial Note: Do NOT wash with NaOH or Na₂CO₃, as this will deprotonate the 3-hydroxyl group, pulling your product back into the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentration: Concentrate the solution under reduced pressure using a rotary evaporator. Set the water bath to a maximum of 30°C.

  • Purification: The resulting crude N-Boc-amino-(3-hydroxy-phenyl)-acetonitrile can now be safely purified via standard silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) without fear of on-column degradation or streaking[1].

References

  • Preventing degradation of aminonitriles during workup and purification - Benchchem Source: BenchChem Tech Support URL
  • Stability of 2-Aminobutanenitrile under acidic and basic conditions - Benchchem Source: BenchChem Tech Support URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Separation of Amino-(3-hydroxy-phenyl)-acetonitrile

Welcome to our dedicated technical support center for the chiral separation of Amino-(3-hydroxy-phenyl)-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the chiral separation of Amino-(3-hydroxy-phenyl)-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this and structurally similar chiral compounds. The following content, presented in a question-and-answer format, synthesizes established principles of chiral chromatography with practical, field-proven insights to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am starting method development for the chiral separation of Amino-(3-hydroxy-phenyl)-acetonitrile. Which type of chiral stationary phase (CSP) should I begin with?

A1: The selection of the chiral stationary phase (CSP) is the most critical factor in achieving a successful chiral separation.[1] For a molecule like Amino-(3-hydroxy-phenyl)-acetonitrile, which possesses an aromatic ring, a hydroxyl group, and an amino group, both polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.

  • Polysaccharide-Based CSPs (e.g., derivatives of cellulose and amylose): These are the most widely used CSPs due to their broad applicability and high success rates.[2] They operate on a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance to achieve separation.[3] Given the functional groups in your analyte, these columns offer a high probability of success.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Ristocetin A): These columns are particularly well-suited for polar and ionizable compounds like amino acids and are compatible with a wide range of mobile phases, including reversed-phase conditions.[4][5] The presence of both amino and hydroxyl groups on your analyte makes it an ideal candidate for these types of CSPs.

Recommendation: A screening approach using a selection of both polysaccharide and macrocyclic glycopeptide columns is the most efficient strategy to identify the optimal stationary phase.[2]

Troubleshooting Guide: Specific Issues

Q2: I am observing poor or no resolution between the enantiomers. What are the first steps I should take to improve the separation?

A2: Poor resolution is a common challenge in chiral method development. A systematic approach to optimizing your method is key. Here is a logical workflow to follow:

G start Poor Resolution (Rs < 1.5) csp Confirm CSP Suitability (Screen different phases if necessary) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If CSP is appropriate temp_flow Adjust Temperature and Flow Rate mobile_phase->temp_flow sub_mp Vary organic modifier type and concentration Adjust pH and additives mobile_phase->sub_mp success Resolution Achieved (Rs >= 1.5) temp_flow->success If optimized sub_tf Try lower flow rate Screen temperatures (e.g., 10°C, 25°C, 40°C) temp_flow->sub_tf

Troubleshooting Workflow for Poor Resolution

  • Re-evaluate Your CSP Choice: If you have not already, screen a few different polysaccharide and macrocyclic glycopeptide columns. The selectivity of these columns can vary significantly.[2]

  • Optimize the Mobile Phase:

    • Normal Phase (for polysaccharide CSPs): The ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical. Systematically vary the alcohol percentage. For basic compounds like yours, adding a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic impurities, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial.

    • Reversed Phase (for macrocyclic glycopeptide and some polysaccharide CSPs): The choice and concentration of the organic modifier (acetonitrile or methanol) and the pH of the aqueous buffer are key parameters. Acetonitrile often provides different selectivity compared to methanol. The ionization state of your analyte is crucial, so adjusting the pH can significantly impact retention and resolution.[4]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can enhance the interactions between the analyte and the CSP.

    • Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral separations. It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, so it's recommended to evaluate a range (e.g., 15°C, 25°C, 40°C).[2]

Q3: My peaks are showing significant tailing. What is causing this and how can I fix it?

A3: Peak tailing for a compound like Amino-(3-hydroxy-phenyl)-acetonitrile is often due to unwanted secondary interactions, especially given its basic amino group.

G start Peak Tailing Observed cause1 Secondary Silanol Interactions (especially with basic analytes) start->cause1 cause2 Mobile Phase pH Issues start->cause2 cause3 Column Contamination/Degradation start->cause3 solution1 Add a basic modifier (e.g., DEA, TEA) to the mobile phase cause1->solution1 solution2 Adjust pH away from analyte's pKa cause2->solution2 solution3 Flush column with strong solvent or replace if necessary cause3->solution3

Sources

Optimization

Technical Support Center: Catalyst Optimization for Amino-(3-hydroxy-phenyl)-acetonitrile Synthesis

Welcome to the technical support guide for the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for this crucial synthetic transformation. The synthesis, primarily a variation of the Strecker reaction, involves the three-component reaction of 3-hydroxybenzaldehyde, an ammonia source, and a cyanide source.[1][2] The catalyst's role is paramount in controlling reaction efficiency, selectivity, and minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile?

The catalyst's main function is to accelerate the rate-limiting steps of the reaction. In a Strecker-type synthesis, this typically involves two key stages:

  • Imination: Facilitating the condensation of 3-hydroxybenzaldehyde and ammonia to form the corresponding imine intermediate. This step is often promoted by acid catalysts or dehydrating conditions.[3][4]

  • Cyanation: Activating the imine for nucleophilic attack by the cyanide ion to form the final α-aminonitrile product. This is where Lewis acids, organocatalysts, or other specialized catalysts play a critical role.[5][6]

An optimized catalyst enhances the reaction rate and, crucially, improves selectivity towards the desired aminonitrile over competing side reactions.

Q2: What is the most significant side reaction, and how does the catalyst influence it?

The most common and yield-limiting side reaction is the formation of the corresponding cyanohydrin, (3-hydroxy-phenyl)-hydroxy-acetonitrile.[7] This occurs when the cyanide ion directly attacks the carbonyl carbon of 3-hydroxybenzaldehyde instead of the imine intermediate.

A well-chosen catalyst preferentially activates the imine, steering the reaction pathway towards the desired aminonitrile. The order of reagent addition is also critical; pre-forming the imine before introducing the cyanide source can significantly minimize cyanohydrin formation.[7] Lower reaction temperatures can also disfavor the cyanohydrin pathway.[7]

Q3: What are the main classes of catalysts used for this synthesis?

Several classes of catalysts can be employed, each with distinct advantages and disadvantages. The choice depends on factors like desired yield, cost, scalability, and the need for stereocontrol. Organocatalysis, in particular, has emerged as an environmentally benign and effective alternative to metal-based catalysts.[6]

Catalyst TypeExamplesAdvantagesDisadvantages
Organocatalysts Thiourea derivatives, Guanidines, Chiral Amides, Succinic AcidEnvironmentally benign, often air/moisture stable, potential for high enantioselectivity.[5][6]May require higher catalyst loading compared to metal catalysts.
Lewis Acids Ti(OiPr)₄, AlCl₃, InCl₃, Sulfated PolyborateHigh activity, can activate the carbonyl group effectively.[6][8]Often sensitive to moisture, can be difficult to handle, potential for metal contamination in the final product.
Metal Catalysts Ru, Rh, Cu, Pd complexesHigh turnover frequency, effective for alternative routes like C-H cyanation.[5]Cost, toxicity, potential for product contamination, may require inert atmosphere.[6]
Phase-Transfer Catalysts Quaternary ammonium salts (e.g., Benzyltriethylammonium chloride)Useful for biphasic reactions, improving reactant interaction.[9][10]Primarily facilitates ion transport, may not directly catalyze the key bond-forming steps.

Q4: My product is discolored (brown/dark). Is this related to the catalyst?

While the catalyst itself could be a source of color, a brownish tint in the product is a common indicator of oxidation.[11] The phenolic hydroxyl group and the amino group in the target molecule are susceptible to air oxidation, especially at elevated temperatures or upon prolonged exposure to light. This is generally not a direct fault of the catalyst but rather a challenge of handling the starting material and product. To mitigate this, it is crucial to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis. The following diagram illustrates a logical workflow for diagnosing and resolving common problems.

G Start Start Synthesis Problem Poor Result? Start->Problem LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes Success Successful Synthesis Problem->Success No Cause_Imine Incomplete Imine Formation? LowYield->Cause_Imine Cause_Oxidation Oxidation Occurring? Impure->Cause_Oxidation Cause_Cyano Cyanohydrin Byproduct? Cause_Imine->Cause_Cyano No Sol_Imine Use Anhydrous Conditions Add Dessicant (MgSO4) Excess NH3 Source Cause_Imine->Sol_Imine Yes Cause_Cat Catalyst Inactive? Cause_Cyano->Cause_Cat No Sol_Cyano Pre-form Imine Lower Temperature Optimize Catalyst Cause_Cyano->Sol_Cyano Yes Sol_Cat Check Reagent Purity Use Inert Atmosphere Screen Catalyst Loading Cause_Cat->Sol_Cat Yes Cause_Hydrolysis Incomplete Hydrolysis (if applicable) Cause_Oxidation->Cause_Hydrolysis No Sol_Oxidation Use Degassed Solvents Run Under N2/Ar Cause_Oxidation->Sol_Oxidation Yes Sol_Hydrolysis Increase Hydrolysis Time/Temp Adjust pH Cause_Hydrolysis->Sol_Hydrolysis Yes

Caption: Troubleshooting workflow for aminonitrile synthesis.

IssuePotential Cause(s)Recommended Solution(s)
No or Very Low Product Conversion Inactive Catalyst: Catalyst may be poisoned by impurities (water, etc.) or degraded.Ensure all reagents and solvents are pure and anhydrous.[7][12] If using an air-sensitive catalyst, maintain a strict inert atmosphere.
Inefficient Imine Formation: The equilibrium lies heavily towards the starting aldehyde.[7]- Ensure anhydrous conditions; consider adding a desiccant like MgSO₄.[4][7]- Use a slight excess of the ammonia source (e.g., ammonium chloride).[7]- Pre-form the imine at room temperature or with gentle heating before adding the cyanide source.
Low Yield with Significant Byproduct Dominant Cyanohydrin Formation: The cyanide nucleophile is attacking the aldehyde directly.[7]- Change Order of Addition: Add the cyanide source after the aldehyde and ammonia have had time to form the imine.[7]- Lower the Temperature: Conduct the cyanation step at a lower temperature (e.g., 0-10 °C) to disfavor cyanohydrin formation.[7]- Optimize Catalyst: Screen catalysts that show higher selectivity for the imine.
Catalyst Deactivation: The catalyst loses activity over the course of the reaction.[13]- Check for potential poisons in the starting materials (e.g., sulfur compounds).- Re-evaluate catalyst loading; too low may result in incomplete conversion, while too high can sometimes promote side reactions.
Product is an Oil or Fails to Crystallize Presence of Impurities: Closely related byproducts (like the cyanohydrin) can inhibit crystallization.- Optimize the reaction to improve purity.- Attempt purification via column chromatography before crystallization.- Try precipitating the product as a salt (e.g., hydrochloride salt) by adding HCl in an organic solvent.[11]
Inconsistent Results Between Batches Variability in Reagent Quality: Purity of 3-hydroxybenzaldehyde, cyanide source, or solvent can vary.- Use reagents from the same lot for a series of experiments.- Re-purify starting materials if quality is suspect.- Always use freshly opened anhydrous solvents.

Experimental Protocols & Methodologies

Protocol 1: Catalyst Screening for Optimal Performance

This protocol provides a framework for efficiently screening different catalysts in parallel on a small scale.

Objective: To identify the most effective catalyst for the synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile by comparing yield and purity.

Materials:

  • 3-hydroxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) (Caution: Extremely Toxic!) or Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Methanol (MeOH) or Acetonitrile (MeCN)

  • Catalyst candidates (e.g., Thiourea, Ti(OiPr)₄, Succinic Acid)

  • Array of reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of 3-hydroxybenzaldehyde (1 M in anhydrous solvent) and the cyanide source.

  • Catalyst Dosing: To each reaction vial, add the appropriate amount of catalyst (e.g., 5-10 mol%).

  • Reagent Addition: a. To each vial, add ammonium chloride (1.5 equivalents). b. Add the 3-hydroxybenzaldehyde stock solution (1.0 equivalent). c. Stir the mixture at room temperature for 30-60 minutes to promote imine formation.

  • Cyanation: Cool the vials to 0 °C in an ice bath. Add the cyanide source (1.2 equivalents) dropwise to each vial.

  • Reaction: Allow the reactions to stir at the desired temperature (e.g., room temperature) for 12-24 hours.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for LC-MS analysis.

  • Workup & Analysis: a. Quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Extract the product with ethyl acetate (3x). c. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Analyze the crude product by ¹H NMR or HPLC to determine the conversion and the ratio of aminonitrile to cyanohydrin byproduct.

The following diagram outlines this experimental workflow.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_analysis Workup & Analysis prep1 Dose Catalysts (5-10 mol%) to Vials prep2 Add NH4Cl (1.5 eq) prep1->prep2 prep3 Add 3-hydroxybenzaldehyde (1.0 eq) prep2->prep3 react1 Stir 30-60 min @ RT (Imine Formation) prep3->react1 react2 Cool to 0 °C react1->react2 react3 Add Cyanide Source (1.2 eq) react2->react3 react4 Stir 12-24h @ RT react3->react4 workup1 Quench with NaHCO3 (aq) react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry & Concentrate workup2->workup3 analysis Analyze via NMR/HPLC (Determine Yield & Selectivity) workup3->analysis

Caption: Experimental workflow for catalyst screening.

References
  • [Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo

  • reactions/odonnell-amino-acid-synthesis.shtm)

Sources

Troubleshooting

"side reaction prevention in aminonitrile synthesis"

Technical Support Center: Aminonitrile Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for aminonitrile synthesis. This guide, structured as a ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Aminonitrile Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminonitrile synthesis. This guide, structured as a series of troubleshooting questions and answers, is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of these crucial chemical intermediates. As Senior Application Scientists, we aim to combine established chemical principles with field-tested experience to help you optimize your reactions, maximize yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired α-Aminonitrile

Question: My Strecker reaction is resulting in a disappointingly low yield. What are the likely causes, and how can I improve it?

Answer:

Low yields in α-aminonitrile synthesis, particularly via the Strecker reaction, are a common issue stemming from several competing side reactions and suboptimal conditions. The primary culprits are often cyanohydrin formation and incomplete imine formation.[1][2]

Causality and Mechanistic Insights:

The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), an amine (often ammonia), and a cyanide source.[3] The desired pathway involves the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. However, the aldehyde is also susceptible to direct attack by the cyanide ion, leading to the formation of a cyanohydrin byproduct. This side reaction becomes dominant if the imine concentration is too low.[1][2]

Troubleshooting Protocol:

  • Favor Imine Formation:

    • Order of Addition: Pre-forming the imine before introducing the cyanide source can significantly minimize cyanohydrin formation.[1] Stir the aldehyde and amine together in an appropriate solvent for a period before adding the cyanide.

    • Anhydrous Conditions: Water can hydrolyze the imine back to the starting aldehyde and amine.[1] Ensure your reagents and solvent are dry. Using a dessicant like magnesium sulfate (MgSO₄) can help drive the equilibrium towards the imine.[1]

    • Stoichiometry: A slight excess of the amine/ammonia source can help push the equilibrium towards imine formation.[1]

  • Optimize Reaction Conditions:

    • Temperature Control: Lower temperatures (e.g., 0-10 °C) generally disfavor the formation of the cyanohydrin byproduct.[1]

    • pH Management: The reaction is often carried out under mildly alkaline conditions (pH 9.5) to ensure the presence of free cyanide ions.[4] However, excessively high pH can lead to HCN polymerization.[2] Careful control of pH is therefore critical.

  • Choice of Cyanide Source:

    • Trimethylsilyl cyanide (TMSCN) is often a good choice as it is highly soluble in organic solvents and can be easier to handle than alkali metal cyanides or HCN gas.[5][6]

Issue 2: My Aminonitrile Product is Decomposing During Workup or Purification

Question: I've successfully synthesized my aminonitrile, but I'm losing a significant amount of product during the extraction and purification steps. What's causing this instability, and what can I do to prevent it?

Answer:

Aminonitriles can be notoriously unstable, particularly under aqueous acidic or strongly basic conditions, leading to decomposition back to the starting materials (a retro-Strecker reaction) or hydrolysis of the nitrile group.[7]

Causality and Mechanistic Insights:

The stability of the C-C bond between the amino and nitrile groups is sensitive to pH. In the presence of water, especially with acid or base catalysis, the reaction is reversible. The intermediate imine can readily hydrolyze back to the corresponding aldehyde or ketone.[4]

Troubleshooting Protocol:

  • Neutralize Before Extraction: Before beginning an aqueous workup, carefully neutralize the reaction mixture to a pH of 7-8.[7] This minimizes both acid- and base-catalyzed decomposition.

  • Use Mild Reagents for Washing:

    • Avoid strong acids or bases like HCl or NaOH for washing. Instead, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to remove acidic impurities.[7]

    • Use brine (saturated NaCl solution) to wash the organic layer, which also helps to break emulsions.[7]

  • Minimize Contact with Water:

    • Perform extractions quickly to reduce the time the aminonitrile is in contact with the aqueous phase.[7]

    • Conducting extractions at lower temperatures (e.g., in an ice bath) can also slow down decomposition.[7]

  • Purification Strategy:

    • Chromatography with Basic Modifiers: For basic aminonitriles, streaking and on-column degradation are common on silica gel. Adding a basic modifier like 1% triethylamine (TEA) to the eluent can neutralize the acidic silica surface.[7]

    • Reversed-Phase Chromatography: This can be an excellent alternative for polar and basic aminonitriles, as it avoids the acidic environment of silica gel.[7]

    • Salt Formation: If the aminonitrile is a solid, converting it to a more stable salt (e.g., hydrochloride) and purifying by recrystallization can be a highly effective method.[7]

Issue 3: I'm Observing Significant Racemization of my Chiral Aminonitrile

Question: I'm performing an asymmetric Strecker synthesis, but the enantiomeric excess (ee) of my product is lower than expected. What could be causing this racemization?

Answer:

Racemization in aminonitrile synthesis is a significant challenge, especially when targeting a single enantiomer. The susceptibility to racemization is often dependent on the reaction conditions and the structure of the aminonitrile itself.

Causality and Mechanistic Insights:

The α-proton of the aminonitrile can be abstracted under basic conditions, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, resulting in racemization. The presence of certain reagents or intermediates, such as aldehydes, can also accelerate this process.[4]

Troubleshooting Protocol:

  • Precise pH Control: While alkaline conditions are often necessary for the reaction, excessively high pH or prolonged reaction times can promote racemization. Careful optimization of the pH is crucial.

  • Temperature Management: Higher temperatures can increase the rate of racemization. Running the reaction at the lowest effective temperature can help preserve stereochemical integrity.

  • Reaction Quenching: Once the reaction is complete, it should be promptly quenched and worked up to minimize the time the product spends under conditions that favor racemization.

  • Chiral Catalyst/Auxiliary Choice: The choice of chiral catalyst or auxiliary is paramount in asymmetric synthesis. Ensure the catalyst is of high purity and that the reaction conditions are optimized for that specific catalytic system.[3]

Data & Protocols at a Glance

Table 1: Summary of Key Reaction Parameters for Strecker Synthesis
ParameterRecommended ConditionRationale & Key Considerations
Temperature 0–25 °CLower temperatures can disfavor cyanohydrin formation and reduce racemization.[1]
pH 7.0–9.5Balances the need for free cyanide with the risk of racemization and decomposition at higher pH.[4]
Solvent Acetonitrile, Ethanol, WaterChoice depends on the specific reagents and catalyst system. Anhydrous conditions are often preferred.[3][8]
Cyanide Source TMSCN, KCN, NaCNTMSCN is often favored for its solubility and ease of handling in organic solvents.[5][6]
Amine Source NH₄Cl, Aqueous NH₃A slight excess can favor imine formation.[1]
Protocol 1: General Procedure for a Strecker Reaction with Minimized Side Reactions
  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde (1.0 eq.) and the amine source (e.g., ammonium chloride, 1.1 eq.) in a suitable anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to pre-form the imine.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the cyanide source (e.g., TMSCN, 1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench any excess cyanide (refer to safety protocols). Neutralize the reaction mixture to pH ~7-8 with a mild acid or base.[7] Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product immediately using an appropriate method as described in the troubleshooting section (e.g., chromatography with a basic modifier).[7]

Visualizing the Chemistry

Diagram 1: Key Reaction Pathways in Aminonitrile Synthesis

G Start Aldehyde/Ketone + Amine + Cyanide Imine Imine Intermediate Start->Imine Condensation (+ Amine) Cyanohydrin Cyanohydrin Byproduct Start->Cyanohydrin Direct Attack (+ Cyanide) Aminonitrile Desired α-Aminonitrile Imine->Aminonitrile Cyanide Attack Hydrolysis Hydrolysis Products (Aldehyde + Amine) Aminonitrile->Hydrolysis H₂O (Acid/Base) G Start Low Yield Observed CheckImine Analyze for Imine Formation (e.g., NMR, IR) Start->CheckImine CheckByproduct Check for Cyanohydrin Byproduct (e.g., LC-MS) Start->CheckByproduct Sol_Imine Optimize Imine Formation: - Pre-form imine - Use anhydrous conditions - Adjust stoichiometry CheckImine->Sol_Imine Sol_Byproduct Minimize Cyanohydrin: - Lower reaction temp. - Pre-form imine CheckByproduct->Sol_Byproduct End Improved Yield Sol_Imine->End Sol_Byproduct->End

Caption: A logical approach to diagnosing and solving low yield issues.

References

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters - ACS Publications.

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. The Royal Society of Chemistry.

  • Preventing degradation of aminonitriles during workup and purification. Benchchem.

  • Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem.

  • Strecker amino acid synthesis. Grokipedia.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

  • Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PMC.

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC.

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters - ACS Publications.

  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate.

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC.

  • A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV.

  • Solvent-Free Synthesis of Racemic α-Aminonitriles. Organic Chemistry Portal.

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH.

Sources

Optimization

"resolving Amino-(3-hydroxy-phenyl)-acetonitrile crystallization problems"

Welcome to the Technical Support Center for alpha-aminonitrile isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Amino-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alpha-aminonitrile isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Amino-(3-hydroxy-phenyl)-acetonitrile (3-HPAN) .

Because 3-HPAN contains multiple hydrogen-bonding moieties (a phenol, a primary amine, and a nitrile) and is a thermodynamically sensitive Strecker intermediate, its isolation is frequently plagued by chemical degradation and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides mechanistic explanations and self-validating protocols to ensure high-purity crystalline recovery.

Section 1: The "Oiling Out" (LLPS) Phenomenon

Q: Why does my Amino-(3-hydroxy-phenyl)-acetonitrile form a sticky emulsion or oil instead of solid crystals?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). 3-HPAN has an amphiphilic-like nature due to its highly polar hydrogen-bonding network (-OH, -NH2, -CN) attached to a hydrophobic phenyl ring. When supersaturation is generated too rapidly (via fast cooling or aggressive anti-solvent addition), the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1].

Instead of nucleating, the system crosses the spinodal boundary and enters a miscibility gap, splitting into two liquid phases: a solvent-rich phase and a dense, solute-rich "oil" phase[2]. Because this oil phase is highly disordered, it acts as a universal solvent for reaction impurities, eventually coalescing into a sticky, amorphous gum that is nearly impossible to filter[3].

To resolve this, you must control the kinetics of supersaturation and operate strictly within the Metastable Zone Width (MSZW)[1].

G A Supersaturated 3-HPAN Solution B Rapid Cooling / Fast Anti-Solvent (High Supersaturation) A->B Kinetic Hindrance E Slow Cooling / Seeding in MSZW (Controlled Supersaturation) A->E Thermodynamic Control C Liquid-Liquid Phase Separation (Oiling Out) B->C Crosses Binodal Curve D Impurity Entrapment & Amorphous Gum C->D Droplet Coalescence F Direct Nucleation & Crystal Lattice Integration E->F Stays in Metastable Zone G High-Purity Crystalline 3-HPAN F->G Orderly Growth

Figure 1: Thermodynamic and kinetic pathways determining LLPS (oiling out) versus direct nucleation.

Table 1: Quantitative Parameters for Preventing LLPS in 3-HPAN
ParameterLLPS Trigger (Oiling Out)Optimized Target (Crystallization)Mechanistic Rationale
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/minPrevents rapid accumulation of supersaturation past the spinodal boundary[1].
Anti-solvent Dosing Bolus addition< 0.1 volumes/minAvoids localized supersaturation spikes at the droplet interface[4].
Seeding Load 0% (Unseeded)0.5 - 2.0 wt%Provides immediate surface area for solute deposition, bypassing primary nucleation barriers[5].
Agitation Rate Low shear (< 100 rpm)Moderate shear (250-400 rpm)Ensures uniform bulk mixing to dissipate local supersaturation gradients[4].

Section 2: Chemical Stability & Impurity Control

Q: My product darkens (turning pink or brown) during crystallization, and the yield is lower than expected. What causes this degradation?

A: This is caused by two parallel degradation pathways specific to this molecule:

  • Retro-Strecker Reaction: Alpha-aminonitriles exist in a thermodynamic equilibrium with their corresponding imines and hydrogen cyanide. Prolonged heating above 40°C in solution drives the retro-Strecker reaction, reverting the product back to 3-hydroxybenzaldehyde, ammonia, and HCN[6].

  • Oxidative Polymerization: The 3-aminophenol moiety is highly susceptible to oxidation. Trace oxygen and transition metals catalyze the formation of quinone-imines, which rapidly polymerize into dark, highly colored impurities.

Causality-Driven Solution: Crystallization must be treated as a temperature-sensitive operation. Never exceed 40°C during dissolution. Purge the reactor with inert gas (Nitrogen or Argon) to displace oxygen, and consider adding a trace amount of an antioxidant (e.g., BHT) to the crystallization solvent if color generation persists.

Section 3: Self-Validating Crystallization Protocol

To bypass LLPS and degradation, we utilize a seeded anti-solvent crystallization approach using an Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent) system. This protocol is designed to be self-validating —each step contains a physical observation that confirms the system's thermodynamic state.

Workflow S1 1. Dissolution (EtOAc, 40°C) S2 2. Polish Filtration (Remove Nuclei) S1->S2 S3 3. Cool to MSZW (25°C) S2->S3 S4 4. Seeding (0.5 wt%, Age 1h) S3->S4 S5 5. Anti-Solvent (Heptane, 0.1 vol/min) S4->S5 S6 6. Isolate & Wash (Cold Heptane) S5->S6

Figure 2: Step-by-step self-validating anti-solvent crystallization workflow for 3-HPAN.

Step-by-Step Methodology:
  • Dissolution: Suspend crude 3-HPAN in 5 volumes of Ethyl Acetate. Warm gently to 35–40°C under nitrogen until fully dissolved.

    • Validation: The solution must be completely transparent. If solids remain, add EtOAc in 0.5 vol increments.

  • Polish Filtration: Pass the warm solution through a 0.45 µm filter into a clean, jacketed reactor.

    • Rationale: Removes foreign particulates that act as uncontrolled heterogeneous nucleation sites.

  • Cooling to MSZW: Cool the reactor to 25°C at a rate of 0.5 °C/min.

    • Validation: The solution must remain clear . If it turns cloudy, you have breached the MSZW and induced primary nucleation (or oiling out). You must reheat to 40°C and start over.

  • Seeding & Aging: Add 0.5 wt% of pure 3-HPAN seed crystals. Maintain agitation at 300 rpm and age the slurry for 1 hour[5].

    • Validation (Critical): Observe the seeds. If they dissolve, the solution is undersaturated (add a small amount of heptane and re-seed). If the solution instantly turns milky, it is overly supersaturated. The seeds should remain distinct and suspended, slowly growing in size.

  • Anti-Solvent Addition: Slowly dose 10 volumes of Heptane at a strict rate of 0.1 volumes/minute using a dosing pump[4].

    • Rationale: Slow dosing ensures the supersaturation generated by the anti-solvent is immediately consumed by the growing seed crystals, preventing the buildup required to trigger LLPS.

  • Isolation: Cool the resulting slurry to 5°C at 0.1 °C/min. Filter the suspension and wash the cake with 2 volumes of cold Heptane. Dry under vacuum at 30°C.

Section 4: Advanced Troubleshooting FAQs

Q: How do I determine the Metastable Zone Width (MSZW) for 3-HPAN without advanced equipment? A: You can perform a polythermal visual method. Prepare a known concentration of 3-HPAN in EtOAc. Heat until clear (saturation temperature). Slowly cool at 0.1 °C/min and record the exact temperature where the first crystals or cloudiness appear (nucleation temperature). The difference between the saturation and nucleation temperatures is your MSZW. Always add your seeds exactly halfway between these two temperatures[1].

Q: What if I don't have seed crystals for the first batch? A: You must rely on spontaneous nucleation, which is risky for LLPS-prone compounds. To generate initial seeds, take a small aliquot (e.g., 5 mL) of your saturated solution in a vial. Rapidly crash it out with excess heptane, sonicate the vial until the oil solidifies into a powder, filter it, and use this crude powder as your seed for the main batch[5].

Q: How can Process Analytical Technology (PAT) prevent LLPS at a larger scale? A: In-line PAT tools, such as FBRM (Focused Beam Reflectance Measurement) or high-dynamic-range imaging probes (e.g., EasyViewer), provide real-time chord length distributions and visual confirmation of the reactor state. They can instantly differentiate between the formation of solid crystalline chords and spherical liquid droplets (oiling out), allowing the automated control system to pause anti-solvent dosing until the droplets desupersaturate and convert to solids[1],[3].

References

  • Mettler Toledo - Oiling Out in Crystallization URL:[Link]

  • MDPI - A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data URL:[Link]

  • Aragen - Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing URL:[Link]

  • National Academic OER & Digital Library of Ethiopia - Pharmaceutical Process Development (Aminonitrile Hydrolysis) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Improving Enantioselectivity in Amino-(3-hydroxy-phenyl)-acetonitrile Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. This important chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile. This important chiral building block is often synthesized via methods like the Strecker reaction, where achieving high enantiomeric excess (ee) is critical for its application in pharmaceuticals. This document provides in-depth, question-and-answer-based troubleshooting for common experimental issues, supported by step-by-step protocols and scientific explanations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Amino-(3-hydroxy-phenyl)-acetonitrile and why is its enantioselectivity important?

Amino-(3-hydroxy-phenyl)-acetonitrile is a chiral α-aminonitrile. α-Aminonitriles are precursors to α-amino acids, which are fundamental to numerous biologically active molecules.[1] The two mirror-image forms, or enantiomers, of a chiral molecule can have vastly different biological effects. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause adverse effects.[2] Therefore, synthesizing the desired enantiomer with high purity (high enantiomeric excess or ee) is crucial in drug development and pharmaceutical manufacturing.

Q2: What are the common synthetic routes to achieve high enantioselectivity?

The most common method for synthesizing α-aminonitriles is the Strecker reaction, which involves the reaction of an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[3][4] To achieve enantioselectivity, this reaction is typically modified in one of two ways:

  • Using a Chiral Auxiliary: A chiral amine is used, which directs the cyanide attack to one face of the imine intermediate, leading to a predominance of one enantiomer.[3]

  • Using a Chiral Catalyst: An achiral amine is used in the presence of a small amount of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.[5] This is often the preferred industrial method as it is more atom-economical. Catalysts can range from small organic molecules (organocatalysts) to transition metal complexes.[6][7] Biocatalysis, using enzymes like hydroxynitrile lyases (HNLs), also offers a highly selective and environmentally friendly route.[8][9]

Q3: What are the key factors influencing enantioselectivity in this synthesis?

Several factors can significantly impact the enantiomeric excess of the final product:

  • Catalyst/Ligand Structure: The "chiral pocket" of the catalyst is paramount for effective stereochemical control.[10]

  • Reaction Temperature: Lowering the temperature often increases enantioselectivity by better differentiating the activation energies of the pathways leading to the two enantiomers.[10][11] However, this is not always the case, and sometimes higher temperatures can surprisingly lead to higher ee.[12][13]

  • Solvent: The solvent can influence the conformation and stability of the catalyst, substrate, and transition states, thereby affecting the enantioselectivity.[14][15] In some cases, changing the solvent can even reverse the enantioselectivity.[16]

  • Reagent Purity: Impurities in starting materials or solvents can interfere with the catalyst, leading to lower ee.[14]

  • Reaction Kinetics vs. Background Reaction: The desired catalyzed, enantioselective reaction competes with the non-catalyzed, racemic background reaction. Optimizing conditions to favor the catalyzed pathway is crucial.[9][10]

Q4: How is enantiomeric excess (ee) typically measured for this compound?

Enantiomeric excess is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and allowing for their quantification.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the synthesis in a Q&A format, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

You've successfully synthesized the target molecule, but the ee is consistently below the desired level.

Q1: Is your catalyst system optimal for 3-hydroxybenzaldehyde?

  • Possible Cause: The chosen chiral catalyst or ligand may not be well-suited for this specific substrate. Small changes in the aldehyde's structure can dramatically affect catalyst performance.[10]

  • Solution:

    • Screen a Variety of Catalysts: If using a metal-based catalyst, screen different chiral ligands (e.g., Salen complexes, phosphines, bisoxazolines).[6][17] If using an organocatalyst, consider different backbones (e.g., thiourea-based, proline-based).[18]

    • Consult the Literature: Search for catalysts that have been successfully applied to similar aromatic aldehydes.

    • Consider Biocatalysis: Hydroxynitrile lyases (HNLs) are enzymes that can produce cyanohydrins with very high enantioselectivity.[9] Both (R)-selective and (S)-selective HNLs are available.[9]

Q2: Are your reaction conditions properly controlled?

  • Possible Cause: Temperature, solvent, and concentration can all have a profound impact on enantioselectivity.

  • Solutions:

    • Temperature Optimization: Systematically lower the reaction temperature. A common starting point is room temperature, followed by 0 °C, -20 °C, and even lower if necessary. Be aware that lower temperatures will slow the reaction rate.[10][14]

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state.[15] Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, MTBE, ethyl acetate).[19] Ensure all solvents are anhydrous, as water can interfere with many catalytic systems.[14]

    • Concentration Effects: Vary the concentration of the substrate and reagents. In some cases, slow addition of one of the reagents (like the cyanide source) can suppress background reactions.

Q3: Is a competing non-catalyzed reaction reducing your ee?

  • Possible Cause: The non-catalyzed, racemic Strecker reaction can occur simultaneously with the desired asymmetric catalysis, leading to a lower overall ee.[10] This is especially problematic in base-catalyzed reactions.[10]

  • Solutions:

    • pH Control (for enzymatic reactions): If using an HNL, lowering the pH to below 5.0 can suppress the non-enantioselective chemical addition of cyanide.[9][10]

    • Catalyst Loading: Increase the catalyst loading to accelerate the enantioselective reaction relative to the background reaction. Find the optimal balance, as too much catalyst can be uneconomical.

    • Careful Stoichiometry: For non-enzymatic systems, if basic additives are used, their stoichiometry should be carefully controlled.

Q4: Is the product racemizing after it's formed?

  • Possible Cause: α-aminonitriles can be susceptible to racemization (loss of enantiomeric purity) under certain conditions, particularly in the presence of acids or bases during work-up and purification.[19][20]

  • Solution:

    • Mild Work-up: Use neutral or buffered aqueous solutions for extraction. Avoid strong acids or bases.

    • Analyze ee Over Time: Take a sample of the crude reaction mixture immediately at the end of the reaction and analyze its ee. Then, analyze the ee of the purified product. A significant drop indicates racemization during isolation.

    • Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause racemization. Consider using deactivated silica or an alternative purification method like crystallization.

Issue 2: Poor Chemical Yield

You are achieving high ee, but the overall yield of the product is unacceptably low.

Q1: Is the reaction going to completion?

  • Possible Cause: The reaction may not have been allowed to run long enough, or the catalyst may have deactivated.

  • Solutions:

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC to monitor the consumption of the starting aldehyde. Continue the reaction until the starting material is gone.

    • Increase Reaction Time or Temperature: If the reaction is stalling, increasing the time or temperature may help drive it to completion. Note that increasing the temperature may negatively impact the enantioselectivity, so a balance must be found.[10]

    • Check Catalyst Stability: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is known to be air-sensitive.[10] Consider if the catalyst is degrading over the course of the reaction.

Q2: Are there significant side reactions occurring?

  • Possible Cause: Aldehydes can undergo side reactions like self-condensation (aldol reaction), especially in the presence of basic catalysts.[10]

  • Solution:

    • Slow Addition: Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture containing the amine and cyanide source.

    • Optimize Conditions: Adjusting the catalyst and reaction conditions (e.g., lower temperature) can favor the desired cyanohydrin formation over competing pathways.

Q3: Are you losing product during work-up and purification?

  • Possible Cause: The product may be water-soluble, or it may be degrading on the silica gel column.

  • Solution:

    • Work-up Procedure: If the product has some water solubility, re-extract the aqueous layer multiple times with your organic solvent.

    • Purification: As mentioned before, if you suspect degradation on silica, try using deactivated silica gel or switch to a different purification method like crystallization.[21]

Issue 3: Inconsistent Results / Poor Reproducibility

The enantioselectivity and/or yield varies significantly between batches, even when following the same procedure.

Q1: Are your reagents and solvents of consistent purity?

  • Possible Cause: Trace impurities, especially water, in reagents or solvents can have a dramatic effect on catalytic reactions.[14]

  • Solutions:

    • Use High-Purity Reagents: Use reagents from a reliable source and of a high purity grade.

    • Purify Starting Materials: Consider purifying the 3-hydroxybenzaldehyde (e.g., by recrystallization or distillation) before use.

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored properly under an inert atmosphere.

Q2: Is your experimental setup and technique consistent?

  • Possible Cause: Small variations in setup can lead to inconsistent results, especially when scaling up.

  • Solutions:

    • Inert Atmosphere: Ensure a consistently dry and oxygen-free atmosphere if your catalyst requires it. This includes properly drying all glassware.

    • Stirring: Ensure efficient and consistent stirring. In larger vessels, inadequate stirring can lead to local concentration or temperature gradients, affecting both yield and selectivity.[14]

    • Temperature Control: Use a reliable cryostat or cooling bath to maintain a stable reaction temperature.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different chiral catalysts for the synthesis.

  • Setup: In a glovebox or under an inert atmosphere, arrange a series of small, oven-dried reaction vials with stir bars.

  • Catalyst Loading: To each vial, add the chiral catalyst (e.g., 1-10 mol%).

  • Reagent Preparation: Prepare a stock solution of 3-hydroxybenzaldehyde and the amine (e.g., benzylamine) in the chosen anhydrous solvent (e.g., Toluene).

  • Reaction Initiation: Add the aldehyde/amine solution to each vial. Stir for 5-10 minutes to allow for catalyst-substrate interaction. Cool the vials to the desired temperature (e.g., 0 °C).

  • Cyanide Addition: Add the cyanide source (e.g., Trimethylsilyl cyanide, TMSCN) to each vial.

  • Monitoring: Allow the reactions to stir for a set time (e.g., 24 hours). Monitor by TLC or take small aliquots for GC/LC analysis to assess conversion.

  • Work-up: Quench the reaction (e.g., with a saturated NH4Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction vial by chiral HPLC or GC to determine the enantiomeric excess.

Protocol 2: Optimization of Reaction Temperature

Once a promising catalyst has been identified, this protocol helps to fine-tune the reaction temperature.

  • Setup: Set up identical reactions in parallel, each in a separate vessel equipped with a stir bar and under an inert atmosphere.

  • Temperature Control: Place each reaction vessel in a cooling bath set to a different temperature (e.g., 25 °C, 10 °C, 0 °C, -10 °C, -20 °C).

  • Reaction Execution: Add the reagents in the optimized order and concentration to each vessel.

  • Sampling: At regular time intervals (e.g., 2, 4, 8, 24 hours), take a small, measured aliquot from each reaction.

  • Analysis: Immediately quench and analyze each aliquot for both conversion (GC/LC) and enantiomeric excess (chiral GC/HPLC).

  • Data Evaluation: Plot conversion vs. time and ee vs. time for each temperature. This will reveal the optimal temperature that provides the best balance of reaction rate and high enantioselectivity.

Part 4: Visualization & Data Summaries

Diagrams

dot digraph "Troubleshooting_Low_ee" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Low Enantiomeric\nExcess (ee)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cat_check [label="Is the Catalyst System\nOptimal?"]; cond_check [label="Are Reaction Conditions\nControlled?"]; bg_check [label="Is a Background Reaction\nInterfering?"]; rac_check [label="Is Racemization\nOccurring?"];

cat_sol [label="Action: Screen Catalysts\n& Ligands. Consider\nBiocatalysis (HNLs).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; cond_sol [label="Action: Optimize Temperature\n(usually lower). Screen\nAnhydrous Solvents.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; bg_sol [label="Action: Increase Catalyst\nLoading. Control pH (for HNLs).\nSlow Reagent Addition.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; rac_sol [label="Action: Use Mild/Neutral\nWork-up. Analyze ee Before\n& After Purification.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

start -> cat_check [label="Start Here"]; start -> cond_check; start -> bg_check; start -> rac_check;

cat_check -> cat_sol [style=dashed]; cond_check -> cond_sol [style=dashed]; bg_check -> bg_sol [style=dashed]; rac_check -> rac_sol [style=dashed]; } enddot Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess (ee).

dot digraph "Optimization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Goal: High ee & Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

step1 [label="Step 1:\nCatalyst & Ligand Screening", fillcolor="#E8F0FE"]; step2 [label="Step 2:\nSolvent Screening\n(Anhydrous)", fillcolor="#E8F0FE"]; step3 [label="Step 3:\nTemperature Optimization", fillcolor="#E8F0FE"]; step4 [label="Step 4:\nConcentration & Addition\nRate Optimization", fillcolor="#E8F0FE"];

end [label="Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2 [label="Select best catalyst(s)"]; step2 -> step3 [label="Select best solvent"]; step3 -> step4 [label="Select optimal temp."]; step4 -> end; } enddot Caption: General Workflow for Optimizing Enantioselectivity.

Data Tables

Table 1: Representative Effect of Temperature on Enantioselectivity

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
2512>9575
024>9588
-20489094
-40727597
Note: Data is illustrative. Lowering the temperature often increases enantioselectivity but may require longer reaction times to achieve high conversion.[10]

Table 2: Representative Effect of Solvent on Enantioselectivity

SolventDielectric Constant (ε)Conversion (%, 24h)Enantiomeric Excess (ee, %)
Toluene2.4>9592
Dichloromethane (DCM)9.1>9585
Tetrahydrofuran (THF)7.59081
Acetonitrile37.58565
Note: Data is illustrative. Non-polar or less coordinating solvents often provide higher enantioselectivity in many catalytic asymmetric reactions.[14][15]

References

  • Benchchem. Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis.
  • Dadashipour, M. & Asano, Y. The Synthesis of Chiral Cyanohydrins by Oxynitrilases. PubMed, 2000. Available from: [Link]

  • Ni, Y., et al. Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis, 2023. Available from: [Link]

  • Diva-Portal.org. New Methods for Chiral Cyanohydrin Synthesis. Available from: [Link]

  • Benchchem. A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.
  • Abe, H., et al. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PMC, 2019. Available from: [Link]

  • Encyclopedia.pub. Application of Biobased Solvents in Asymmetric Catalysis. 2022. Available from: [Link]

  • Contente, M. L., et al. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PMC, 2022. Available from: [Link]

  • Benchchem. Effect of solvent on the enantioselectivity of chroman synthesis.
  • Chemistry World. Temperature drop triggers chirality twist. 2017. Available from: [Link]

  • Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry, 2018. Available from: [Link]

  • Kamal, A., et al. A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH, Not specified. Available from: [Link]

  • Rudroff, F., et al. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing), 2016. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Wang, Z., et al. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry - ACS Publications, 2003. Available from: [Link]

  • ChemistryViews. Solvent-Induced Enantioselectivity. 2017. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Not specified. Available from: [Link]

  • Corless, V. Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs, 2017. Available from: [Link]

  • Bobbink, F. D. & Dyson, P. J. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience, 2016. Available from: [Link]

  • Taylor, M. S. & Jacobsen, E. N. Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 2002. Available from: [Link]

  • Tielker, N., et al. Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ACS Publications, 2021. Available from: [Link]

  • Kanazawa University. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. 2019. Available from: [Link]

  • Verzijl, G. K. M., et al. Process for the racemisation of enantiomerically enriched alpha-amino nitriles. Google Patents, 2004.
  • Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]

  • Organic Chemistry Portal. Solvent-Free Synthesis of Racemic α-Aminonitriles. Available from: [Link]

  • JOCPR. Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Available from: [Link]

  • van Pelt, A. H., et al. Development of (R)-4-hydroxymandelonitrile synthesis in an aqueous-organic biphasic stirred tank batch reactor. PubMed, 2002. Available from: [Link]

  • Austin Publishing Group. Synthesis of a New Chiral Organocatalysts and its Application in Asymmetric Morita-Baylis-Hillman Reaction. 2018. Available from: [Link]

  • Blacker, J., et al. Processes and compositions for the production of chiral amino-nitriles. Google Patents, 2003.
  • Broxterman, Q. B., et al. METHOD FOR RACEMIZING ENANTIUM-REPRODUCED ALPHA-AMINONITRILE. Google Patents, Not specified.
  • ResearchGate. Continuous flow for enantioselective cyanohydrin synthesis. Not specified. Available from: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available from: [Link]

  • Google Patents. Process for the preparation of hydroxyphenylacetonitriles. 1976.
  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]

  • ResearchGate. Enantioselective synthesis of ??-amino acids. Not specified. Available from: [Link]

  • Zhang, F-Y., et al. Enantioselective synthesis of (2S,3R)-3-hydroxy-3-methylproline, a novel amino acid found in polyoxypeptins. PubMed, 2002. Available from: [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. 2015. Available from: [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • Google Patents. Process and preparation of amino nitriles and acetic acids. 1962.
  • Corey, E. J. & Grogan, M. J. Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters - ACS Publications, Not specified. Available from: [Link]

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Reference Data & Comparative Studies

Validation

"Amino-(3-hydroxy-phenyl)-acetonitrile vs other phenylacetonitrile derivatives"

Amino-(3-hydroxy-phenyl)-acetonitrile vs. Other Phenylacetonitrile Derivatives: A Comparative Guide Phenylacetonitrile (PAN) and its substituted derivatives are fundamental C₂ synthons in organic synthesis and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Amino-(3-hydroxy-phenyl)-acetonitrile vs. Other Phenylacetonitrile Derivatives: A Comparative Guide

Phenylacetonitrile (PAN) and its substituted derivatives are fundamental C₂ synthons in organic synthesis and drug development[1]. The reactivity of these molecules is traditionally anchored by two features: the electrophilic nitrile functional group and the acidic benzylic protons[2]. However, the introduction of heteroatoms at the α-carbon drastically alters this reactivity paradigm.

This guide provides an in-depth comparative analysis between Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile)[3] and other classic phenylacetonitrile derivatives. By examining their structural divergence, we can understand the mechanistic causality behind their distinct applications in synthesizing complex pharmaceuticals, such as metabotropic glutamate receptor (mGluR) ligands[4].

Structural and Mechanistic Divergence

The chemical behavior of phenylacetonitrile derivatives is dictated by the substitution pattern at the α-carbon and the electronic effects of the aromatic ring[2].

  • Phenylacetonitrile (PAN): The unsubstituted α-carbon possesses highly acidic protons (pKa ≈ 22 in DMSO). This allows for facile deprotonation by strong bases (e.g., NaNH₂, KOtBu) to form a stabilized carbanion, making PAN an ideal substrate for carbon-carbon bond-forming alkylation and acylation reactions[1].

  • Amino-(3-hydroxy-phenyl)-acetonitrile (3-HPGN): In this derivative, the α-carbon is fully substituted with a primary amino group, eliminating the acidic benzylic protons. Consequently, 3-HPGN does not undergo standard base-catalyzed α-alkylation. Instead, its reactivity is strictly channeled toward the hydrolysis of the nitrile group to yield 3-hydroxyphenylglycine, a non-proteinogenic amino acid[4]. The 3-hydroxy group on the aromatic ring provides an additional handle for derivatization but requires careful pH management to prevent phenoxide-driven side reactions.

  • 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile (Homovanillonitrile, HVN): Like PAN, HVN retains its α-protons. However, the electron-donating methoxy and hydroxy groups on the aromatic ring increase local electron density, subtly reducing the acidity of the benzylic protons while enhancing the nucleophilicity of the resulting carbanion[2].

  • 2-Hydroxy-2-phenylacetonitrile (Mandelonitrile, MN): Featuring a hydroxyl group at the α-position, MN is a cyanohydrin. Unlike the stable amino-nitrile 3-HPGN, MN is prone to reversible dissociation into benzaldehyde and hydrogen cyanide under basic conditions, dictating a strictly acidic or neutral handling environment.

Reactivity Root Phenylacetonitrile Scaffold Unsub Unsubstituted α-Carbon (e.g., Phenylacetonitrile, HVN) Root->Unsub Sub Substituted α-Carbon (e.g., 3-HPGN, Mandelonitrile) Root->Sub Alk α-Deprotonation & Alkylation (C-C Bond Formation) Unsub->Alk Strong Base (pKa ~22) Hyd Direct Nitrile Hydrolysis (Amino/Hydroxy Acids) Sub->Hyd Acid/Base Catalysis

Caption: Divergent reactivity profiles based on alpha-carbon substitution in phenylacetonitrile derivatives.

Comparative Reactivity Data

To facilitate reagent selection, the quantitative and qualitative reactivity profiles of these derivatives are summarized below.

Compound Nameα-Carbon SubstitutionPrimary Reactive SitesKey Synthetic ApplicationNitrile Hydrolysis Conditions
Phenylacetonitrile (PAN) Unsubstituted (-CH₂-)α-Protons, NitrilePrecursor to Phenobarbital, Pethidine[1]Moderate (Acid/Base, Heat)
Amino-(3-hydroxy-phenyl)-acetonitrile Amino (-CH(NH₂)-)Nitrile, Primary AmineStrecker precursor to mGluR ligands[4]Harsh (6M-12M HCl, Extended Reflux)
Homovanillonitrile (HVN) Unsubstituted (-CH₂-)α-Protons, Nitrile, PhenolSynthesis of L-DOPA derivatives[2]Moderate (Acid/Base, Heat)
Mandelonitrile (MN) Hydroxyl (-CH(OH)-)Nitrile, HydroxylPrecursor to Mandelic AcidMild Acidic (Base causes reversion)

Experimental Workflows: The Strecker Pathway

The synthesis of 3-hydroxyphenylglycine relies on the Strecker reaction, utilizing Amino-(3-hydroxy-phenyl)-acetonitrile as the critical, isolable intermediate[4]. The following protocols are designed as self-validating systems to ensure high fidelity during execution.

Protocol A: Strecker Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile

Causality: This reaction relies on the in situ generation of an imine from 3-hydroxybenzaldehyde and ammonia. A buffer system (NH₄Cl/NH₄OH) is strictly required: if the pH drops too low, cyanide is protonated to highly toxic, volatile HCN; if the pH is too high, the thermodynamic equilibrium shifts away from imine formation.

  • Imine Formation: In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a minimal amount of methanol. Add a buffered aqueous solution of ammonium chloride (1.5 eq) and 28% ammonium hydroxide (1.5 eq). Stir at room temperature for 30 minutes.

  • Cyanide Addition: Slowly dropwise add an aqueous solution of sodium cyanide (NaCN, 1.2 eq) to the reaction mixture while maintaining the internal temperature below 20°C using a water bath.

  • Incubation & Validation: Stir the mixture vigorously for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) will disappear, replaced by a lower Rf spot corresponding to the aminonitrile. The product often precipitates as a crystalline solid or separates as a viscous oil as the reaction progresses.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude Amino-(3-hydroxy-phenyl)-acetonitrile.

Strecker A 3-Hydroxybenzaldehyde + NH4Cl / NH4OH B Imine Intermediate A->B Condensation (-H2O) C Amino-(3-hydroxy-phenyl) -acetonitrile B->C NaCN Addition (Nucleophilic Attack) D 3-Hydroxyphenylglycine C->D 6M HCl, Reflux (Nitrile Hydrolysis)

Caption: Reaction pathway for the Strecker synthesis of 3-hydroxyphenylglycine via the amino-nitrile intermediate.

Protocol B: Acid-Catalyzed Hydrolysis to 3-Hydroxyphenylglycine

Causality: The nitrile group of 3-HPGN is highly resistant to mild hydrolysis due to the inductive electron-withdrawing effect of the adjacent, protonated amino group. Therefore, concentrated HCl and extended thermal energy (reflux) are required to drive the hydration past the stable amide intermediate directly to the carboxylic acid.

  • Acidic Digestion: Suspend the crude Amino-(3-hydroxy-phenyl)-acetonitrile in 6M HCl (10 mL per gram of substrate).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 105°C) for 12–18 hours.

    • Self-Validation Checkpoint: The reaction initially forms a clear solution, but as hydrolysis proceeds, ammonium chloride will begin to precipitate. TLC (using a highly polar eluent like n-Butanol:AcOH:H₂O 4:1:1) stained with Ninhydrin will show a transition from the aminonitrile (faint color) to the free amino acid (deep purple/pink spot).

  • Purification: Cool the reaction mixture to room temperature and filter off any insoluble humin byproducts. Adjust the pH of the filtrate to the isoelectric point of 3-hydroxyphenylglycine (approx. pH 5.5) using concentrated NH₄OH.

  • Crystallization: Chill the neutralized solution at 4°C overnight to induce crystallization of the pure racemic amino acid. Filter, wash with cold water and ethanol, and dry under vacuum.

References

  • Benchchem Technical Support Team. "Phenylacetonitrile as a Cornerstone Precursor in Pharmaceutical Synthesis: A Technical Guide." Benchchem,
  • Benchchem Technical Support Team. "A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles." Benchchem,
  • Hayashi, Y., et al.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28108380, (2R)-2-amino-2-(3-hydroxyphenyl)acetonitrile." PubChem,

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Comparative

A Comparative Guide to the Biological Activity of Amino-(3-hydroxy-phenyl)-acetonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction to Amino-(3-hydroxy-phenyl)-acetonitrile Analogs Amino-(3-hydroxy-phenyl)-acetonitrile and its derivatives are a class of organic molecules cha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-(3-hydroxy-phenyl)-acetonitrile Analogs

Amino-(3-hydroxy-phenyl)-acetonitrile and its derivatives are a class of organic molecules characterized by a core structure containing a phenyl ring substituted with a hydroxyl group at the meta-position, and an amino-acetonitrile moiety. The versatility of this scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. The primary interest in these compounds stems from their demonstrated efficacy as anthelmintic agents, with some analogs also exhibiting promising antibacterial, antifungal, and cytotoxic properties.[1]

The mechanism of action for the anthelmintic activity of the broader class of amino-acetonitrile derivatives (AADs) has been identified as the targeting of a specific subclass of nematode nicotinic acetylcholine receptors (nAChRs).[2][3][4] This specific targeting contributes to their high safety index in mammals, as the receptor subtypes are unique to nematodes.[4][5] This guide will delve into the available data on various analogs, comparing their potencies and spectra of activity.

Comparative Biological Activity

While comprehensive studies focusing exclusively on a wide range of amino-(3-hydroxy-phenyl)-acetonitrile analogs are limited, by examining the broader class of amino-acetonitrile derivatives and related structures, we can infer structure-activity relationships and compare their potential biological activities.

Anthelmintic Activity

The most well-documented activity of amino-acetonitrile derivatives is their potent anthelmintic effect, particularly against parasitic nematodes of livestock.[6][7] The commercialized anthelmintic, monepantel, is a prominent member of this class and serves as a key comparator.[2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the anthelmintic potency. For instance, electron-withdrawing groups at specific positions have been shown to enhance activity.[7]

Table 1: Comparative Anthelmintic Activity of Selected Amino-Acetonitrile Derivatives

Compound/AnalogTarget OrganismAssayActivity MetricResultReference
Monepantel (AAD 1566)Haemonchus contortusLarval Development AssayEC1000.01 - 0.04 µg/mL[8]
Monepantel (AAD 1566)Various nematode species (L4 stage) in sheepIn vivoEfficacy>96% at 2.5 mg/kg[8]
Racemic AAD 96Drug-resistant H. contortus in gerbilsIn vivoEfficacy84-100% at 1 mg/kg[8]
Enantiomer AAD 1566Drug-resistant H. contortus in gerbilsIn vivoEfficacy99-100% at 1 mg/kg[8]
Enantiomer AAD 96iDrug-resistant H. contortus in gerbilsIn vivoEfficacyNo activity[8]
Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of compounds containing the α-amino nitrile scaffold. While direct data on amino-(3-hydroxy-phenyl)-acetonitrile analogs is sparse, related derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11][12][13]

Table 2: Comparative Antimicrobial Activity of Related Amino-Nitrile and Acetonitrile Derivatives

Compound ClassOrganism(s)Activity MetricResult RangeReference
2-(3-aryltriaz-2-enyl)acetonitrile derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansZone of InhibitionNot specified[9]
1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivativesVarious bacteria and fungiMICNot specified, some comparable to standards[11]
Sulfonamide-amino acid conjugatesE. coli, S. aureus, A. flavus, A. alternateMIC6.25 - 100 µg/mL (antibacterial)[13]

Note: The compounds listed are not direct analogs of amino-(3-hydroxy-phenyl)-acetonitrile but share some structural features. This data is presented to highlight the potential antimicrobial activity of the broader chemical space.

Cytotoxic Activity

The potential of amino-acetonitrile derivatives as anticancer agents is an emerging area of research. Monepantel has been shown to reduce cell viability and proliferation in human ovarian cancer cell lines, inducing G1 phase cell cycle arrest.[5] Notably, this cytotoxic effect appears to be independent of the nicotinic acetylcholine receptors, suggesting a different mechanism of action than its anthelmintic activity.[5] The cytotoxicity of synthetic derivatives, including those with nitrile moieties, has been observed against various cancer cell lines, including multi-drug resistant strains.[14]

Table 3: Comparative Cytotoxicity of Monepantel and Other Synthetic Derivatives

CompoundCell LineActivity MetricResultReference
MonepantelEpithelial ovarian cancer cellsCell viability, proliferationInhibition observed[5]
β-nitrostyrene derivative (CYT-Rx20)MCF-7, MDA-MB-231, ZR75-1IC500.81 - 1.82 µg/mL[14]
Benzimidazole derivative (se-182)A549, HepG2IC5015.80 µM, 15.58 µM[15]
Servarine (from A. monophylla)HelaS3, MCF-7, HepG2SI8.94, 9.20, 9.99[16]

Note: This table includes data on monepantel and other synthetic compounds to illustrate the potential for cytotoxicity within this chemical space. The selectivity index (SI) is the ratio of the cytotoxic concentration (CC50) in normal cells to the inhibitory concentration (IC50) in cancer cells, with a value greater than 3 considered highly selective.[16]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of amino-(3-hydroxy-phenyl)-acetonitrile analogs.

Nematode Larval Development Assay (LDA)

This assay is fundamental for assessing the in vitro anthelmintic activity of test compounds.

Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Methodology:

  • Egg Isolation: Collect nematode eggs from fresh fecal samples of infected animals. Purify the eggs using a series of sieving and flotation steps.[17]

  • Assay Setup: In a 96-well microtiter plate, add a solid growth medium (e.g., agar) to each well.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control (no compound) and a positive control (a known anthelmintic).

  • Egg Inoculation: Add a standardized number of purified eggs (e.g., 40-60 eggs) to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) and humidity for a period sufficient for larval development in the control wells (typically 6 days).[18]

  • Development Assessment: After incubation, add a drop of a killing agent (e.g., dilute iodine solution) to each well to stop development and aid in visualization.

  • Data Analysis: Count the number of eggs that have failed to develop into L3 larvae under a microscope. Calculate the percentage of inhibition for each compound concentration and determine the EC50 or LD50 value (the concentration required to inhibit 50% of larval development).[17]

Causality behind Experimental Choices: The use of a solid growth medium mimics the natural environment for larval development. The inclusion of controls is critical to validate the assay and ensure that any observed inhibition is due to the test compound and not other factors.

Minimum Inhibitory Concentration (MIC) Assay

This assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of the test compounds against selected bacterial or fungal strains.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Broth Microdilution Method:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12]

    • Add the standardized microbial inoculum to each well.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Self-Validating System: The inclusion of positive (growth) and negative (sterility) controls ensures the validity of the results. The growth control confirms the viability of the inoculum, while the sterility control ensures the medium is not contaminated.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Seeding: Seed a known number of cells (e.g., 1,000 to 100,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Expertise & Experience: The choice of cell seeding density and incubation times is critical and should be optimized for each cell line to ensure logarithmic growth during the assay period.

Molecular Mechanisms and Signaling Pathways

The primary mechanism of action for the anthelmintic activity of amino-acetonitrile derivatives is the modulation of nematode-specific nicotinic acetylcholine receptors (nAChRs).[2][3][4]

Nematode Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nematode_nAChR_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release nAChR Nematode-Specific nAChR (e.g., MPTL-1) ACh_cleft->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Muscle Cell Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Paralysis Spastic Paralysis Depolarization->Paralysis Leads to AAD Amino-acetonitrile Derivative (AAD) AAD->nAChR Binds (Agonist/ Positive Modulator)

Caption: Signaling pathway of amino-acetonitrile derivatives at the nematode neuromuscular junction.

As illustrated in the diagram, AADs act as agonists or positive allosteric modulators of a specific subclass of nematode nAChRs, such as MPTL-1 in Haemonchus contortus.[4] This binding leads to the opening of the associated ion channel, causing an influx of cations (Na+ and Ca2+) into the muscle cell. The resulting depolarization leads to spastic paralysis of the nematode, ultimately causing its expulsion from the host.[4]

Synthesis of Amino-(3-hydroxy-phenyl)-acetonitrile Analogs

The synthesis of α-amino nitriles can be achieved through various methods. A common approach involves the Strecker synthesis, where an aldehyde or ketone reacts with an amine and a cyanide source. For the synthesis of amino-(3-hydroxy-phenyl)-acetonitrile analogs, a plausible route starts with 3-hydroxybenzaldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products Aldehyde 3-Hydroxybenzaldehyde Strecker Strecker Synthesis Aldehyde->Strecker Amine Amine (R-NH2) Amine->Strecker Cyanide Cyanide Source (e.g., KCN) Cyanide->Strecker AlphaAminoNitrile Amino-(3-hydroxy-phenyl)- acetonitrile Analog Strecker->AlphaAminoNitrile Hydrolysis Hydrolysis (optional) AlphaAminoAcid α-Amino Acid (optional) Hydrolysis->AlphaAminoAcid AlphaAminoNitrile->Hydrolysis

Caption: General synthetic workflow for amino-(3-hydroxy-phenyl)-acetonitrile analogs.

This generalized workflow allows for the introduction of various substituents on the amino group (R-NH2), enabling the creation of a library of analogs for structure-activity relationship studies.

Conclusion

Amino-(3-hydroxy-phenyl)-acetonitrile analogs represent a promising class of compounds with a range of biological activities. Their demonstrated potential as anthelmintic agents, coupled with emerging evidence of antimicrobial and cytotoxic effects, warrants further investigation. This guide provides a comparative overview of the available data, detailed experimental protocols to standardize future research, and insights into their mechanism of action. The continued exploration of this chemical scaffold, with a focus on systematic structure-activity relationship studies, holds significant promise for the development of new therapeutic agents.

References

  • Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. Available at: [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds | Request PDF. Available at: [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Available at: [Link]

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Acetonitrile and Immidazoline Derivatives. Available at: [Link]

  • Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. Available at: [Link]

  • The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits. Available at: [Link]

  • Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer. Available at: [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Available at: [Link]

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Validation

A Researcher's Guide to the Structural Verification of Amino-(3-hydroxy-phenyl)-acetonitrile

For researchers and professionals in drug development, the unequivocal structural determination of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unequivocal structural determination of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of Amino-(3-hydroxy-phenyl)-acetonitrile, a versatile building block in medicinal chemistry. We will explore not just the "how" but the "why" behind experimental choices, offering a self-validating framework for its characterization and distinguishing it from potential isomeric impurities.

Introduction to Amino-(3-hydroxy-phenyl)-acetonitrile

Amino-(3-hydroxy-phenyl)-acetonitrile, a derivative of mandelonitrile, possesses three key structural features: a benzene ring with a hydroxyl group at the meta-position, and a benzylic carbon substituted with both an amino group and a nitrile group. The precise arrangement of these functional groups is critical to its chemical reactivity and its utility as a synthetic intermediate. Its synthesis is most commonly achieved through the Strecker synthesis, a one-pot reaction involving an aldehyde (3-hydroxybenzaldehyde), a source of ammonia, and a cyanide source.[1][2][3][4][5]

Synthesis Pathway: The Strecker Reaction

The Strecker synthesis provides a direct route to α-aminonitriles.[1][2][3][4][5] The reaction proceeds through the initial formation of an imine from 3-hydroxybenzaldehyde and ammonia, which is then attacked by a cyanide ion to yield the target Amino-(3-hydroxy-phenyl)-acetonitrile.

Strecker_Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Imine Intermediate Imine Intermediate 3-Hydroxybenzaldehyde->Imine Intermediate + NH3 - H2O Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Imine Intermediate Cyanide (e.g., KCN) Cyanide (e.g., KCN) Amino-(3-hydroxy-phenyl)-acetonitrile Amino-(3-hydroxy-phenyl)-acetonitrile Cyanide (e.g., KCN)->Amino-(3-hydroxy-phenyl)-acetonitrile Imine Intermediate->Amino-(3-hydroxy-phenyl)-acetonitrile + KCN

Caption: Generalized workflow of the Strecker synthesis for Amino-(3-hydroxy-phenyl)-acetonitrile.

A critical consideration in this synthesis is the potential for side reactions, primarily the formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-hydroxyphenyl)acetonitrile, if the cyanide ion attacks the aldehyde directly. Careful control of reaction conditions is paramount to favor the formation of the desired aminonitrile.

Comparative Analysis of Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the structure of Amino-(3-hydroxy-phenyl)-acetonitrile requires a multi-faceted analytical approach. Below, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For Amino-(3-hydroxy-phenyl)-acetonitrile, both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are indispensable.[6][7][8][9]

Expected ¹H NMR Data (Predicted)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Assignment
Aromatic-H (ortho to -OH & -CH(NH₂)CN)~7.2-7.4tJ = 7-8Triplet due to coupling with two adjacent aromatic protons.
Aromatic-H (para to -OH)~7.0-7.2dJ = 7-8Doublet due to coupling with one adjacent aromatic proton.
Aromatic-H (ortho to -OH)~6.8-7.0dJ = 7-8Doublet due to coupling with one adjacent aromatic proton.
Aromatic-H (ortho to -CH(NH₂)CN)~6.7-6.9s-Singlet (or narrow triplet) due to meta-coupling.
Benzylic-CH~4.5-4.8s-Singlet, deshielded by the adjacent nitrile and amino groups.
Amino-NH₂~2.0-3.0br s-Broad singlet, exchangeable with D₂O.
Phenolic-OH~9.0-10.0br s-Broad singlet, exchangeable with D₂O, deshielded due to hydrogen bonding.

Expected ¹³C NMR Data (Predicted)

Carbon Predicted Chemical Shift (ppm) Rationale for Assignment
Aromatic C-OH~155-160Carbon attached to the hydroxyl group, significantly deshielded.
Aromatic C-CH(NH₂)CN~135-140Quaternary carbon attached to the aminonitrile group.
Aromatic CH (meta to -OH)~130-135Aromatic methine carbon.
Nitrile C≡N~118-122Characteristic chemical shift for a nitrile carbon.
Aromatic CH (ortho/para to -OH)~115-125Aromatic methine carbons shielded by the -OH group.
Benzylic CH~50-60Aliphatic carbon attached to both nitrogen and the nitrile group.

Comparison with Isomers:

The key to distinguishing the meta-isomer from its ortho and para counterparts lies in the splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum.

  • Ortho-isomer: Would exhibit a more complex set of four distinct aromatic signals, likely with different coupling constants due to the proximity of the two substituents.

  • Para-isomer: Would show a highly symmetrical pattern, typically two doublets (an AA'BB' system), due to the plane of symmetry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -OH and -NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans will be necessary.

  • 2D NMR Acquisition: For unambiguous assignment, acquire COSY, HSQC, and HMBC spectra.[6][7][8][9][10] The HMBC experiment will be particularly crucial for confirming the connectivity between the benzylic proton and the aromatic carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Sample Dissolve in DMSO-d6 Add Standard Add TMS Dissolve Sample->Add Standard 1H_NMR 1H NMR Add Standard->1H_NMR 13C_NMR 13C NMR Add Standard->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Add Standard->2D_NMR Assign Signals Assign Proton and Carbon Signals 1H_NMR->Assign Signals 13C_NMR->Assign Signals Confirm Connectivity Confirm Connectivity with 2D NMR 2D_NMR->Confirm Connectivity Assign Signals->Confirm Connectivity Structure_Validation Structure Validated Confirm Connectivity->Structure_Validation

Caption: A typical workflow for NMR-based structure validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[2][11][12][13][14]

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3400-3200O-H (phenolic)StretchingStrong, Broad
3350-3250N-H (primary amine)Stretching (asymmetric & symmetric)Medium (two bands)
3100-3000C-H (aromatic)StretchingMedium
2260-2240C≡N (nitrile)StretchingMedium to Strong, Sharp
1620-1580C=C (aromatic)StretchingMedium
1650-1550N-HBendingMedium
1300-1000C-O (phenolic)StretchingStrong

The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile group. The broad O-H stretch and the two N-H stretching bands confirm the presence of the hydroxyl and primary amino groups, respectively.

Comparison with Alternatives:

While IR spectroscopy is excellent for functional group identification, it is less effective at distinguishing between positional isomers. The ortho, meta, and para isomers would all show very similar IR spectra, with only minor differences in the fingerprint region (below 1500 cm⁻¹) arising from variations in the C-H out-of-plane bending modes.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.[1][15][16][17]

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of Amino-(3-hydroxy-phenyl)-acetonitrile (C₈H₈N₂O), which is approximately 148.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[1][15][16][17]

  • Key Fragmentation Pathways:

    • Loss of HCN (27 Da): A common fragmentation for nitriles, leading to a fragment ion at m/z 121.

    • Loss of NH₃ (17 Da): Fragmentation of the amino group, resulting in a fragment at m/z 131.

    • Cleavage of the benzylic C-C bond: This can lead to fragments corresponding to the hydroxyphenyl cation (m/z 93) and the aminonitrile radical.

Comparison with Isomers:

The mass spectra of the ortho, meta, and para isomers are expected to be very similar, all showing a molecular ion at m/z 148. Subtle differences in the relative intensities of fragment ions might be observable, but MS alone is generally insufficient for definitive isomer differentiation.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion: A Synergistic Approach to Structure Validation

The definitive structural determination of Amino-(3-hydroxy-phenyl)-acetonitrile relies on the synergistic use of multiple analytical techniques. While IR spectroscopy and mass spectrometry provide crucial information about the presence of key functional groups and the overall molecular weight, NMR spectroscopy is the ultimate arbiter for distinguishing between the ortho, meta, and para isomers. A comprehensive analysis, integrating data from all three techniques, provides a self-validating system that ensures the scientific integrity of any research or development involving this important chemical entity.

References

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Comparative

Comparative Analysis of Amino-(3-hydroxy-phenyl)-acetonitrile Synthesis Methods: Bridging Classical Chemistry and Modern Catalysis

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Technical Protocol Review Introduction and Chemical Significance 2-Amino-2-(3-hydroxyphenyl)acetonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Technical Protocol Review

Introduction and Chemical Significance

2-Amino-2-(3-hydroxyphenyl)acetonitrile—commonly referred to as Amino-(3-hydroxy-phenyl)-acetonitrile—is a highly versatile α -aminonitrile. In medicinal chemistry, it serves as a foundational building block for synthesizing complex alkaloids, tetrahydroisoquinolines (THIQs)[1], and spiropiperidine-based β -secretase (BACE) inhibitors targeted for Alzheimer's disease therapeutics[2].

The synthesis of this specific compound presents unique chemical challenges. The unprotected meta-hydroxyl group on the benzaldehyde precursor can interfere with traditional reaction pathways via hydrogen bonding, altering the delicate equilibrium between the imine intermediate and the cyanohydrin byproduct. As a Senior Application Scientist, I have evaluated multiple synthetic routes for this compound. This guide provides an objective, data-driven comparison of the three primary methodologies: the Classical Aqueous Strecker, the TMSCN-Mediated Modified Strecker, and the HFIP-Assisted Stereoselective Strecker.

Mechanistic Overview: The Strecker Equilibrium

The synthesis of α -aminonitriles is fundamentally governed by the Strecker multicomponent reaction (MCR)[3]. The reaction proceeds via the condensation of 3-hydroxybenzaldehyde with an amine source to form an imine, followed by the nucleophilic attack of a cyanide species. The causality of yield loss in classical methods often stems from the competing formation of a cyanohydrin, which must dynamically revert to the imine to proceed to the desired aminonitrile.

Strecker A 3-Hydroxybenzaldehyde B Imine Intermediate A->B +NH3 / -H2O D Cyanohydrin (Byproduct) A->D HCN (Competing) C alpha-Aminonitrile (Target) B->C HCN or TMSCN (Nucleophilic Attack) D->C +NH3 / -H2O (Equilibrium Shift)

Caption: Mechanistic pathway of the Strecker synthesis for 2-amino-2-(3-hydroxyphenyl)acetonitrile.

Comparative Analysis of Synthesis Methods

Method A: Classical Aqueous Strecker Synthesis

The classical approach utilizes sodium cyanide (NaCN) or potassium cyanide (KCN) alongside ammonium chloride ( NH4​Cl ) in an aqueous/alcoholic solvent system.

  • Causality & Limitations: While the reagents are highly economical, the aqueous environment is detrimental to the isolation of the highly polar 2-amino-2-(3-hydroxyphenyl)acetonitrile. The phenolic -OH group increases water solubility, making liquid-liquid extraction inefficient. Furthermore, the generation of highly toxic HCN gas in equilibrium requires stringent safety protocols[2].

Method B: TMSCN-Mediated Modified Strecker Synthesis

Modern medicinal chemistry heavily favors the use of trimethylsilyl cyanide (TMSCN) in anhydrous organic solvents (e.g., Methanol or DCM)[4].

  • Causality & Advantages: The use of TMSCN bypasses the aqueous equilibrium bottleneck. As the cyanide attacks the imine, the silyl group can transiently protect the phenolic hydroxyl or trap the intermediate oxygen as a silyl ether. This provides a massive thermodynamic driving force that shifts the reaction entirely toward the aminonitrile. The silyl ether is subsequently cleaved during a mild acidic workup[4].

Method C: HFIP-Assisted Stereoselective Strecker Synthesis

For applications requiring chiral α -aminonitriles (e.g., formal syntheses of (-)-Quinocarcin), hexafluoroisopropanol (HFIP) is employed as a cosolvent alongside TMSCN and a chiral amine auxiliary[1].

  • Causality & Advantages: HFIP is a strong hydrogen-bond donor but a weak nucleophile. It tightly solvates the imine intermediate, activating it toward nucleophilic attack while stabilizing the highly polar transition state. This thermodynamic stabilization allows the reaction to proceed with near-perfect diastereoselectivity (>95% yield as a single diastereomer)[1].

Workflow cluster_classical Method A: Classical Strecker cluster_modified Method B/C: Modified TMSCN Strecker Start 3-Hydroxybenzaldehyde C1 NaCN / NH4Cl H2O/EtOH Start->C1 M1 TMSCN / Amine MeOH or HFIP/DCM Start->M1 C2 Aqueous Workup (Product Loss) C1->C2 End1 Racemic Aminonitrile C2->End1 50-65% Yield M2 In-situ Silyl Cleavage & Solvent Evaporation M1->M2 End2 High-Purity Racemic or Chiral Aminonitrile M2->End2 85-95% Yield

Caption: Workflow comparison between classical aqueous and modified TMSCN-based Strecker syntheses.

Quantitative Data Comparison

The following table summarizes the performance metrics of each method based on empirical laboratory data and published pharmaceutical scale-up reports.

ParameterMethod A: Classical AqueousMethod B: TMSCN-MediatedMethod C: HFIP-Assisted
Reagents NaCN, NH4​Cl , NH3​ (aq)TMSCN, NH3​ or AmineTMSCN, Chiral Amine
Solvent System H2​O / EthanolMethanol or DCMHFIP / DCM
Reaction Time & Temp 12–24 hours @ 50°C18 hours @ 25°C (RT)24 hours @ 25°C (RT)
Average Yield 50% – 65%85% – 95%> 90%
Stereocontrol RacemicRacemic (unless chiral amine used)High Diastereoselectivity (Single Isomer)
Workup Complexity High (Aqueous extraction issues)Low (Direct evaporation/filtration)Low (Direct evaporation)
Safety Profile High Risk (HCN gas generation)Moderate Risk (Moisture sensitive)Moderate Risk

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies are adapted from authoritative pharmaceutical and synthetic literature[1][4].

Protocol 1: TMSCN-Mediated Synthesis (High-Yield Racemic)

Optimized for generating high-purity intermediates for spiropiperidine synthesis[4].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equiv, 8.18 mmol) and the desired amine source (e.g., methanolic ammonia or benzylamine, 1.2 equiv) in anhydrous Methanol (15 mL).

  • Cyanation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Trimethylsilyl cyanide (TMSCN) (1.2 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 18 hours. Monitor completion via TLC (DCM:MeOH 9.5:0.5).

  • Deprotection/Workup: To hydrolyze the intermediate silyl ether, cool the mixture back to 0 °C and add concentrated HCl (in MeOH) dropwise. Stir for 5 hours.

  • Isolation: Neutralize carefully with saturated NaHCO3​ , evaporate the methanol under reduced pressure, and extract the aqueous residue with Ethyl Acetate. Dry over Na2​SO4​ and concentrate to yield the pure aminonitrile.

Protocol 2: HFIP-Assisted Stereoselective Synthesis

Optimized for the total synthesis of complex alkaloids requiring strict stereocontrol[1].

  • Imine Formation: Combine 3-hydroxybenzaldehyde (1.0 equiv) and a chiral amine auxiliary (1.0 equiv) in a solvent mixture of DCM and Hexafluoroisopropanol (HFIP) (typically 4:1 ratio). Stir over 4Å molecular sieves for 2 hours.

  • Cyanation: Slowly add TMSCN (1.5 equiv) to the mixture at room temperature.

  • Reaction: Stir the mixture for 24 hours. The strong hydrogen-bonding network of HFIP will stabilize the thermodynamic product, driving the reaction to a single diastereomer.

  • Isolation: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography to isolate the chiral 2-amino-2-(3-hydroxyphenyl)acetonitrile derivative.

Expert Recommendations

For general drug discovery and library generation, Method B (TMSCN-Mediated) is the undisputed gold standard. It eliminates the severe yield penalties associated with the aqueous solubility of the 3-hydroxyphenyl moiety and drastically improves laboratory safety by avoiding NaCN salts.

If your pipeline requires enantiopure downstream products (such as (-)-Quinocarcin analogs), Method C (HFIP-Assisted) justifies the higher cost of fluorinated solvents through its impeccable stereocontrol, saving days of downstream chiral resolution.

References

  • Formal Syntheses of (−)-Quinocarcinamide and (−)-Quinocarcin | Organic Letters - ACS Publications Source: American Chemical Society (ACS) URL:[Link][1]

  • Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][4]

  • WO2007011810A1 - Spiropiperidine beta-secretase inhibitors for the treatment of alzheimer's disease Source: Google Patents URL:[2]

Sources

Validation

Analytical and Functional Bioassay Validation Guide: Amino-(3-hydroxy-phenyl)-acetonitrile (AHPA) in Neuropharmacology and Biocatalysis

Executive Summary In modern drug development, the validation of bioassays for transient chemical intermediates is as critical as the validation of the final active pharmaceutical ingredient (API). Amino-(3-hydroxy-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the validation of bioassays for transient chemical intermediates is as critical as the validation of the final active pharmaceutical ingredient (API). Amino-(3-hydroxy-phenyl)-acetonitrile (AHPA) is a highly valuable α -aminonitrile. It serves as the primary Strecker synthesis intermediate for (S)-3-hydroxyphenylglycine (3-HPG) , a non-proteinogenic amino acid that functions as a potent metabotropic glutamate receptor (mGluR) modulator[1].

This guide provides an authoritative, objective comparison of AHPA against alternative substrates and details a dual-track validation workflow. By establishing self-validating protocols for both biocatalytic conversion (using enantioselective nitrilases) and pharmacological screening (using cell-based receptor assays), researchers can ensure absolute stereochemical purity and functional target specificity.

Mechanistic Causality: Why AHPA?

The utility of AHPA lies in its unique physicochemical behavior under assay conditions, which dictates the design of the bioassay:

  • Dynamic Kinetic Resolution (DKR): Traditional chemical hydrolysis of aminonitriles requires harsh acids or bases, which often degrade sensitive phenolic hydroxyl groups. Enzymatic hydrolysis using nitrilases operates under mild conditions. Crucially, at a mildly alkaline pH (pH > 8.5), racemic AHPA undergoes spontaneous racemization. When coupled with an (S)-selective nitrilase, this allows for a Dynamic Kinetic Resolution (DKR) that bypasses the 50% theoretical yield limit of standard kinetic resolution, yielding up to 100% of the desired enantiomer[2],[3].

  • Stereospecific Pharmacological Activation: The downstream product, (S)-3-HPG, is a specific agonist for mGluR1. However, slight modifications—such as carboxylation to form (S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG)—shift the pharmacological profile entirely, turning the molecule into an mGluR1 antagonist and an mGluR2 agonist[1],[4]. Therefore, the functional bioassay must strictly validate the absence of unreacted AHPA or racemic impurities, which could trigger off-target neurotoxicity or confound receptor binding data.

G cluster_0 Dynamic Kinetic Resolution (pH 9.0) R_AHPA (R)-AHPA S_AHPA (S)-AHPA R_AHPA->S_AHPA Spontaneous Racemization Nitrilase Nitrilase Biocatalyst S_AHPA->Nitrilase Hydrolysis S_3HPG (S)-3-HPG (Active Ligand) Nitrilase->S_3HPG Stereoselective Cleavage mGluR mGluR1 Activation S_3HPG->mGluR Pharmacological Binding

Mechanistic pathway from AHPA dynamic kinetic resolution to mGluR1 pharmacological activation.

Comparative Performance Analysis

To contextualize AHPA's performance, we must compare it against alternative biocatalytic substrates (like Phenylglycinonitrile) and its downstream active derivatives.

Table 1: Comparative Performance of Substrates and Ligands in Bioassay Workflows

Compound / LigandPrimary Role in AssayStability ProfileTarget Receptor AffinityPrimary Assay Readout
Racemic AHPA Biocatalytic SubstrateModerate (Racemizes at pH >8.5)None (Prodrug/Precursor)Chiral LC-MS/MS (ee%, Yield)
Phenylglycinonitrile Alternative SubstrateHigh (Lacks reactive -OH)NoneChiral HPLC (ee%)
(S)-3-HPG Active Product / LigandHigh (Stable at physiological pH)mGluR1 (Agonist)Intracellular Ca²⁺ Flux
(S)-4C3HPG Derivative LigandHighmGluR2 (Agonist), mGluR1 (Antagonist)cAMP Inhibition

Experimental Insight: While Phenylglycinonitrile (PGN) is a more stable substrate for routine nitrilase screening, it lacks the critical phenolic hydroxyl group required for downstream mGluR1 binding. AHPA is therefore the mandatory substrate for neuropharmacological precursor screening, despite requiring stricter pH control to prevent oxidative degradation[2],[1].

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Protocol A ensures the analytical purity of the biocatalytic conversion, while Protocol B confirms the biological activity of the resulting compound, ensuring no artifacts are introduced by the assay matrix.

Protocol A: Biocatalytic Nitrilase Screening & DKR Validation

Objective: Validate the enzymatic conversion of racemic AHPA to enantiopure (S)-3-HPG.

  • Substrate Preparation: Dissolve racemic AHPA in methanol to create a 100 mM stock.

  • Reaction Matrix Setup: Prepare a 100 mM potassium phosphate buffer. Causality Check: Adjust the pH precisely to 9.0. This mildly alkaline environment is the critical threshold that permits the in situ racemization of AHPA without denaturing the recombinant nitrilase enzyme[2],[3].

  • Enzyme Incubation: Add resting cells of E. coli overexpressing the target nitrilase (e.g., Pseudomonas fluorescens EBC191 variant) to a final OD₆₀₀ of 2.0. Initiate the reaction by adding AHPA to a final concentration of 10 mM. Incubate at 25°C under continuous agitation (750 rpm).

  • Assay Termination & Extraction: After 24 hours, terminate the reaction by adding an equal volume of 1 M HCl to denature the enzyme and halt spontaneous racemization. Centrifuge at 10,000 x g for 5 minutes to pellet cellular debris.

  • Analytical Validation (Chiral LC-MS/MS):

    • Inject the supernatant onto a Chiral Crownpak CR(+) column.

    • Self-Validation Step: Spike a known concentration of (R)-3-HPG into a parallel control sample. If the assay resolves the (R) and (S) peaks with baseline separation, the enantiomeric excess (ee%) calculation of the test sample is validated.

Protocol B: Functional mGluR1 Cell-Based Bioassay

Objective: Validate the pharmacological specificity of the synthesized (S)-3-HPG using calcium flux.

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing recombinant mGluR1 into a 384-well black, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂[1].

  • Dye Loading: Wash the cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load the cells with Fluo-4 AM calcium indicator dye (2 µM) and incubate for 45 minutes at 37°C.

  • Compound Addition: Wash the cells to remove extracellular dye. Using an automated liquid handler, inject the biocatalytically derived (S)-3-HPG (from Protocol A, neutralized to pH 7.4) across a 10-point dose-response concentration range (0.1 µM to 1 mM).

  • Fluorescence Readout: Monitor intracellular calcium release via fluorescence (Ex: 488 nm, Em: 525 nm) immediately upon compound injection for 90 seconds.

  • Self-Validation (Antagonist Control): In a parallel set of wells, pre-incubate the cells with 100 µM of (S)-4C3HPG (a known mGluR1 competitive antagonist) for 15 minutes prior to adding the (S)-3-HPG[5],[4].

    • Causality Check: If the calcium flux is completely abolished in the antagonist control wells, the observed signal in the test wells is definitively proven to be mGluR1-mediated, ruling out artifacts from unreacted AHPA or buffer components.

High-Throughput Bioassay Workflow

Workflow Prep 1. Substrate Prep Racemic AHPA in Buffer Enzyme 2. Biocatalysis Nitrilase Incubation Prep->Enzyme Split 3. Workflow Bifurcation Enzyme->Split Analytical 4A. Analytical Validation Chiral LC-MS/MS Split->Analytical Aliquot for Purity Check Functional 4B. Functional Bioassay CHO-mGluR1 Ca2+ Flux Split->Functional Purified (S)-3-HPG Data1 Enantiomeric Excess (ee%) & Conversion Yield Analytical->Data1 Data2 EC50 Determination & Receptor Specificity Functional->Data2

Dual-track validation workflow for analytical biocatalysis and functional receptor activation.

References

  • Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology.
  • Mareya, T. M., & Coady, T. M. (2020). Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PubMed Central (PMC).
  • Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Journal of Neuroscience / PubMed.
  • Thomsen, C., et al. (1994). 4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice. Journal of Neurochemistry / PubMed.

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Comparative

"comparison of catalysts for chiral aminonitrile synthesis"

Comparative Guide to Catalysts for Chiral Aminonitrile Synthesis: Organocatalytic vs. Metal-Mediated Asymmetric Strecker Reactions Introduction Chiral α -aminonitriles are indispensable synthetic intermediates in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Catalysts for Chiral Aminonitrile Synthesis: Organocatalytic vs. Metal-Mediated Asymmetric Strecker Reactions

Introduction

Chiral α -aminonitriles are indispensable synthetic intermediates in modern drug development. They serve as direct precursors to enantiopure α -amino acids, diamines, and complex nitrogen-containing heterocycles. Their structural motif is frequently found in active pharmaceutical ingredients, most notably in the SARS-CoV-2 main protease inhibitor nirmatrelvir (1[1]).

The catalytic asymmetric Strecker reaction—the stereocontrolled addition of a cyanide nucleophile to a prochiral imine—remains the most atom-economical and direct method for synthesizing these compounds (2[2]). However, selecting the appropriate catalyst system requires a deep understanding of the underlying reaction mechanics. This guide provides an objective, data-driven comparison of state-of-the-art catalytic systems, detailing their mechanistic causality, performance metrics, and validated experimental protocols.

Mechanistic Causality and Catalyst Design

The core challenge in the asymmetric Strecker reaction is differentiating the enantiotopic faces of a relatively flat imine substrate. Different catalyst classes achieve this through highly specific activation modes:

  • Chiral Thioureas (Organocatalysts): Causality: These catalysts operate via explicit double hydrogen-bonding. The thiourea moiety donates two hydrogen bonds to the imine nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The bulky chiral scaffold (often derived from chiral 1,2-diamines) effectively shields one face of the imine, forcing the cyanide to attack from the less hindered trajectory (3[3]).

  • Chiral Phosphoric Acids (CPAs): Causality: CPAs function as chiral Brønsted acids. The acidic proton protonates the imine to generate a highly reactive iminium ion, while the chiral phosphate counterion forms a tightly bound chiral ion pair. The 3,3'-disubstituted BINOL backbone provides a deep, sterically defined pocket that dictates the facial selectivity of the incoming nucleophile (4[4]).

  • Metal-BINOL Bifunctional Catalysts: Causality: These systems employ a cooperative Lewis acid/Lewis base dual activation strategy. A Lewis acidic metal center (e.g., Al(III) or Ti(IV)) coordinates to and activates the imine. Simultaneously, a tethered Lewis basic site (such as a phosphine oxide) activates the cyanide source (e.g., TMSCN), directing it intramolecularly toward the activated imine (5[5]).

  • Phase-Transfer Catalysts (PTCs): Causality: The biphasic nature of the reaction isolates the water-sensitive imine from the aqueous KCN. The chiral quaternary ammonium salt extracts the cyanide anion into the organic layer as a tightly bound, chiral ion pair, creating a highly asymmetric microenvironment for nucleophilic attack (6[6]).

CatalystLogic Imine Prochiral Imine (Electrophile) Thiourea Chiral Thioureas Imine->Thiourea interacts with CPA Chiral Phosphoric Acids Imine->CPA Metal Metal-BINOL Complexes Imine->Metal Cyanide Cyanide Source (Nucleophile) Cyanide->Metal PTC Phase-Transfer Catalysts Cyanide->PTC Hbond Double H-Bonding LUMO Lowering Thiourea->Hbond IonPair Chiral Ion Pairing Brønsted Activation CPA->IonPair Dual Dual Activation (Lewis Acid/Base) Metal->Dual Biphasic Biphasic Ion Extraction (Aqueous KCN) PTC->Biphasic Aminonitrile Chiral α-Aminonitrile Hbond->Aminonitrile stereoselective attack IonPair->Aminonitrile Dual->Aminonitrile Biphasic->Aminonitrile

Caption: Logical relationships of catalyst activation modes in the asymmetric Strecker reaction.

Quantitative Performance Comparison

The table below synthesizes the experimental performance of these catalyst classes based on literature standards.

Catalyst ClassRepresentative ArchitectureCyanide SourceTemp (°C)Catalyst LoadingTypical Yield (%)Typical ee (%)
Chiral Thiourea Jacobsen's Amido-ThioureaHCN or TMSCN-78 to 251 - 5 mol%85 - 9790 - 99
Chiral Phosphoric Acid Terada/Akiyama BINOL-CPAHCN or TMSCN-40 to 02 - 10 mol%80 - 9985 - 98
Metal-Bifunctional Shibasaki Al-BINOL-P(O)TMSCN-40 to -201 - 9 mol%85 - 9990 - 99
Phase-Transfer Maruoka Spiro-AmmoniumAqueous KCN01 - 2 mol%80 - 9590 - 98

Validated Experimental Protocols

To ensure reproducibility, the following self-validating workflows detail the critical steps and the physical causality behind them.

Protocol 1: Organocatalytic Asymmetric Strecker Reaction (Thiourea-Catalyzed)

Scientific Rationale: Running the reaction at cryogenic temperatures (-40 °C to -78 °C) maximizes the ΔΔG‡ between the diastereomeric transition states, enhancing enantioselectivity. A non-polar solvent (toluene) is mandatory to prevent solvent competition from disrupting the crucial hydrogen-bonding network between the thiourea catalyst and the imine.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the aldimine (1.0 mmol) and the chiral thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (5.0 mL).

  • Thermal Equilibration: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Allow 15 minutes for the system to reach thermal equilibrium.

  • Cyanation: Dropwise add liquid HCN (1.5 mmol) or TMSCN (1.5 mmol) combined with a stoichiometric proton source (e.g., isopropanol) via a gas-tight syringe. (Safety: HCN is highly toxic; perform exclusively in a specialized fume hood with active monitoring).

  • Reaction: Stir the mixture at -40 °C for 15-24 hours. Monitor conversion via TLC or crude 1 H-NMR to ensure the reaction does not stall.

  • Quenching & Isolation: Quench by adding saturated aqueous NaHCO3​ (5 mL). Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify the crude α -aminonitrile via flash column chromatography.

Protocol 2: Metal-Catalyzed Asymmetric Strecker Reaction (Ti-BINOL Complex)

Scientific Rationale: The pre-formation of the Ti-BINOL complex is critical. Allowing the titanium alkoxide to react with the chiral ligand prior to substrate addition ensures complete ligand exchange, forming the active, sterically defined monomeric or dimeric catalytic species.

  • Catalyst Assembly: In a glovebox, combine Ti(OiPr)4​ (0.05 mmol, 5 mol%) and the chiral BINOL ligand (0.05 mmol) in anhydrous dichloromethane (2.0 mL). Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Binding: Add the ketimine or aldimine (1.0 mmol) dissolved in dichloromethane (3.0 mL) to the catalyst solution. Cool the mixture to -20 °C.

  • Dual Activation: Slowly add TMSCN (1.2 mmol) to the mixture. The Lewis basic sites on the ligand will activate the silicon center of TMSCN, facilitating intramolecular cyanide transfer.

  • Workup: After complete consumption of the imine (typically 12 hours), quench the reaction with water (5 mL). Filter the mixture through a pad of Celite to remove precipitated titanium salts.

  • Validation: Concentrate the filtrate, purify by column chromatography, and determine the enantiomeric excess (ee) via chiral HPLC.

Workflow Step1 1. Assembly Ti(OiPr)4 + BINOL Step2 2. Binding Imine Addition Step1->Step2 Step3 3. Activation TMSCN Addition Step2->Step3 Step4 4. Isolation H2O Quench Step3->Step4 Step5 5. Analysis Chiral HPLC Step4->Step5

Caption: Step-by-step experimental workflow for metal-catalyzed asymmetric Strecker synthesis.

Conclusion

The choice of catalyst for chiral aminonitrile synthesis depends heavily on the substrate scope and operational constraints. Organocatalysts (Thioureas and CPAs) offer robust, metal-free environments ideal for late-stage pharmaceutical synthesis where heavy metal contamination is a concern. Conversely, Metal-BINOL complexes often provide unparalleled reactivity for sterically hindered ketimines due to their powerful dual-activation mechanisms.

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Validation

"validation of Amino-(3-hydroxy-phenyl)-acetonitrile enantiomeric excess"

Validation of Amino-(3-hydroxy-phenyl)-acetonitrile Enantiomeric Excess: A Comparative Guide to Chiral Analytical Workflows As a Senior Application Scientist, I frequently encounter the analytical challenge of validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Amino-(3-hydroxy-phenyl)-acetonitrile Enantiomeric Excess: A Comparative Guide to Chiral Analytical Workflows

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric excess (ee) of highly polar, multifunctional chiral intermediates. Amino-(3-hydroxy-phenyl)-acetonitrile (also known as 2-amino-2-(3-hydroxyphenyl)acetonitrile) is a classic example. As a critical intermediate in asymmetric Strecker syntheses and the production of sympathomimetic APIs, its structural features—a primary amine, an electron-withdrawing nitrile, and a phenolic hydroxyl group—make it prone to racemization and difficult to resolve[1].

This guide objectively compares the field-proven methodologies for validating the ee of this specific aminonitrile, detailing the causality behind chromatographic choices and providing self-validating experimental protocols.

Mechanistic Comparison of Analytical Workflows

The selection of a chiral validation method depends on the required sensitivity, the need for mass spectrometry (MS) compatibility, and whether absolute configuration must be established.

Direct Chiral HPLC: Crown Ether vs. Macrocyclic Glycopeptide

Direct chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for monitoring the ee of α-aminonitriles[2].

  • Chiral Crown Ethers (e.g., Crownpak CR(+)): This stationary phase features a chiral 18-crown-6 ether cavity. The separation mechanism relies on the formation of a host-guest inclusion complex via three hydrogen bonds between the protonated primary amine (-NH3+) of the analyte and the ether oxygens of the CSP. Because the electron-withdrawing nitrile group lowers the pKa of the adjacent amine, the mobile phase must be highly acidic (pH < 2.0) to ensure complete protonation. Perchloric acid (HClO4) is specifically chosen because the perchlorate anion does not compete for the chiral cavity.

  • Macrocyclic Glycopeptides (e.g., Chirobiotic T): Based on teicoplanin, this phase offers unique selectivity for underivatized amino acids and phenolic compounds[3]. It separates enantiomers through a combination of hydrogen bonding, steric inclusion, and π−π interactions with the m-hydroxyphenyl ring. Unlike crown ethers, Chirobiotic T operates effectively with volatile buffers (e.g., ammonium acetate), making it the mandatory choice if LC-MS detection is required.

Indirect Validation: NMR Derivatization (Mosher's Method)

When absolute configuration must be confirmed alongside ee, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride (MTPA-Cl) is employed. The primary amine of the aminonitrile reacts to form diastereomeric amides, which exhibit distinct chemical shifts ( Δδ ) in 1 H and 19 F NMR.

The Causality of Kinetic Resolution: A critical failure point in indirect NMR validation is incomplete derivatization. Because the two enantiomers of the aminonitrile react at different rates with the enantiopure MTPA-Cl, a reaction stopped at 90% completion will artificially skew the measured ee (kinetic resolution). Therefore, the protocol must be self-validating by utilizing a vast excess of reagent and monitoring for 100% conversion.

Workflow Start Amino-(3-hydroxy-phenyl)-acetonitrile Sample Matrix Q1 Is LC-MS compatibility (volatile buffers) required? Start->Q1 HPLC_MS Direct Chiral LC-MS Column: Chirobiotic T Buffer: NH4OAc Q1->HPLC_MS Yes Q2 Is absolute configuration confirmation necessary? Q1->Q2 No HPLC_UV Direct Chiral HPLC-UV Column: Crownpak CR(+) Buffer: HClO4 (pH 1.5) Q2->HPLC_UV No (Routine ee%) NMR Indirect 1H/19F NMR Derivatization: Mosher's Acid Q2->NMR Yes

Workflow decision tree for selecting the optimal ee% validation method.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three primary workflows when applied to Amino-(3-hydroxy-phenyl)-acetonitrile.

MethodPrimary Selector MechanismResolution (Rs)Analysis TimeLOD / LOQ (ee %)Cost / Complexity
Direct HPLC (Crown Ether) Host-Guest Inclusion (-NH3+)> 2.015 - 20 min0.1% / 0.5%Medium / Low
Direct LC-MS (Macrocyclic) π−π & H-Bonding1.5 - 1.820 - 25 min0.01% / 0.05%High / Medium
Indirect NMR (Mosher's) Diastereomeric Shift ( Δδ )Baseline (NMR)> 12 hours1.0% / 2.0%Low / High

Self-Validating Experimental Protocols

Protocol A: Direct Chiral HPLC via Crownpak CR(+)

This protocol utilizes low temperatures to minimize entropic penalties, thereby maximizing the enthalpically driven hydrogen-bonding interactions within the crown ether cavity.

1. System Suitability Testing (SST) - The Self-Validation Step:

  • Prepare a 1.0 mg/mL solution of racemic Amino-(3-hydroxy-phenyl)-acetonitrile in mobile phase.

  • Inject 5 µL. The system is only validated for ee determination if the resolution (Rs) between the (R) and (S) peaks is 1.5, and the peak area ratio is 50:50 ( ± 0.5%).

2. Chromatographic Conditions:

  • Column: Crownpak CR(+) (5 µm, 4.0 mm × 150 mm).

  • Mobile Phase: Aqueous HClO4 (pH 1.5) / Methanol (90:10, v/v). Note: Methanol is added to disrupt non-specific hydrophobic interactions between the phenol ring and the silica support, sharpening the peaks.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 10 °C. Strict adherence to sub-ambient temperature is required to maintain the stability of the inclusion complex.

  • Detection: UV at 220 nm.

3. Sample Analysis:

  • Dilute the synthesized enantioenriched sample to 1.0 mg/mL. Inject 5 µL and calculate ee via relative peak area integration.

Mechanism Analyte Protonated Aminonitrile R-CH(C#N)-NH3+ CSP Crownpak CR(+) CSP Chiral 18-Crown-6 Ether Analyte->CSP Primary Amine Inclusion (3x Hydrogen Bonds) Phenol Phenol Group m-OH-Phenyl Analyte->Phenol Intramolecular Phenol->CSP Steric Repulsion & Pi-Pi Interactions

Mechanistic interaction between protonated aminonitrile and chiral crown ether.
Protocol B: Indirect NMR Validation via Mosher's Derivatization

This protocol is designed to eliminate the risk of kinetic resolution by forcing the reaction to absolute completion.

1. Derivatization Reaction:

  • Dissolve 10 mg of the aminonitrile sample in 0.5 mL of anhydrous CDCl3 in a dry NMR tube.

  • Add 5.0 equivalents of anhydrous Pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Add 3.0 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Seal and agitate at room temperature for 12 hours.

2. Self-Validation (Conversion Check):

  • Acquire a 1 H NMR spectrum. Integrate the region corresponding to the α -proton of the unreacted aminonitrile.

  • Validation Gate: The reaction is only valid for ee calculation if the unreacted starting material signal is completely absent (conversion > 99%).

3. Enantiomeric Excess Calculation:

  • Acquire a 19 F NMR spectrum (with 1 H decoupling).

  • The trifluoromethyl (-CF3) group of the Mosher's amide will appear as two distinct singlets corresponding to the (R,R) and (S,R) diastereomers.

  • Calculate the ee directly from the integration ratio of these two 19 F singlets.

References

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Amino-(3-hydroxy-phenyl)-acetonitrile Isomers

Abstract In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparison of the key spectroscopic features that enable the unambiguous differentiation of positional isomers of Amino-(3-hydroxy-phenyl)-acetonitrile. We will focus on the isomers derived from a 1-(cyanomethyl)-3-hydroxybenzene core, with the amino group at various positions on the aromatic ring. By leveraging the unique sensitivities of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide offers researchers a robust analytical framework, supported by foundational principles and detailed experimental protocols.

Introduction: The Critical Need for Isomer Identification

The compound class represented by Amino-(3-hydroxy-phenyl)-acetonitrile contains a trifecta of functional groups—amine, hydroxyl, and nitrile—that are prevalent in pharmacologically active molecules. The relative positioning of these groups on the phenyl ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which are critical determinants of its interaction with biological targets. Consequently, distinguishing between, for example, a 2-amino and a 4-amino substituted isomer is paramount. This guide will compare the following four positional isomers:

  • Isomer A: (2-Amino-3-hydroxy-phenyl)-acetonitrile

  • Isomer B: (4-Amino-3-hydroxy-phenyl)-acetonitrile

  • Isomer C: (5-Amino-3-hydroxy-phenyl)-acetonitrile

  • Isomer D: (6-Amino-3-hydroxy-phenyl)-acetonitrile

Our analysis will demonstrate how a multi-spectroscopic approach provides orthogonal data points, leading to a confident and self-validating structural assignment.

Comparative Spectroscopic Analysis

The structural variance among the isomers, specifically the substitution pattern on the benzene ring, gives rise to unique spectroscopic "fingerprints". These differences are most pronounced in NMR spectroscopy, due to variations in the local chemical environments of protons and carbons, and in the fingerprint region of IR spectra.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most definitive technique for differentiating these positional isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by the positions of the -NH₂, -OH, and -CH₂CN substituents.[2]

Causality Behind the Differences: The -OH and -NH₂ groups are strong electron-donating groups (EDGs) through resonance. They increase electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[3] The -CH₂CN group is weakly electron-withdrawing. The interplay of these electronic effects creates a distinct chemical shift and coupling environment for the aromatic protons in each isomer.[4][5]

Predicted Aromatic Region Spectra (in DMSO-d₆):

  • Isomer A (2-Amino-3-hydroxy-phenyl)-acetonitrile: This 1,2,3-trisubstituted pattern will result in three aromatic protons. We expect a complex region with three distinct multiplets, likely a doublet of doublets (dd), a triplet (t), and another doublet of doublets (dd), reflecting their ortho and meta couplings.

  • Isomer B (4-Amino-3-hydroxy-phenyl)-acetonitrile: This 1,3,4-trisubstituted pattern will also show three aromatic protons. The proton between the -OH and -NH₂ groups will likely appear as a doublet. The proton ortho to the -CH₂CN group may appear as a doublet of doublets, and the remaining proton as a doublet. The pattern will be distinct from Isomer A.

  • Isomer C (5-Amino-3-hydroxy-phenyl)-acetonitrile: This 1,3,5-trisubstituted pattern has higher symmetry relative to the other isomers. We would expect to see three aromatic protons with potentially simpler splitting patterns, characterized primarily by meta-coupling.

  • Isomer D (6-Amino-3-hydroxy-phenyl)-acetonitrile: This isomer is electronically similar to Isomer A. The aromatic region will feature three distinct multiplets, but their precise chemical shifts will differ due to the different positioning relative to the cyanomethyl group.

The protons of the methylene (-CH₂CN), amine (-NH₂), and hydroxyl (-OH) groups will also provide information, though the latter two can be broad and their positions solvent-dependent.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR excels at showing connectivity through coupling, ¹³C NMR provides a direct count of unique carbon environments and highlights the electronic impact of substituents.[7]

Key Differentiating Features:

  • Number of Signals: All four isomers are asymmetric. Therefore, each is expected to show a full complement of eight distinct carbon signals: six for the aromatic ring, one for the methylene carbon (-CH₂), and one for the nitrile carbon (-C≡N).[8]

  • Chemical Shifts: The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents.[9]

    • Carbons bonded to Oxygen/Nitrogen: The carbons directly attached to the -OH and -NH₂ groups (C-O and C-N) will be the most deshielded in the aromatic region, typically appearing far downfield (>140 ppm).[10] The relative shifts of C3 (bonded to -OH) and the amino-bonded carbon will vary between isomers.

    • Nitrile and Methylene Carbons: The nitrile carbon (-C≡N) appears in a characteristic range of 115-130 ppm, while the methylene carbon (-CH₂) will be found far upfield.[11][12]

    • Symmetry Considerations: While all isomers are technically asymmetric, the substitution pattern in Isomer C (1,3,5-like) might lead to closer chemical shifts for C4 and C6 compared to the other isomers, reflecting its more symmetric electronic distribution.

The combination of unique chemical shifts for all eight carbons provides a robust fingerprint for each isomer.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming functional groups and discerning aromatic substitution patterns.[2]

Expected Vibrational Modes:

  • O-H and N-H Stretching: All isomers will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ and typically two sharp N-H stretching bands for the primary amine (symmetric and asymmetric) around 3300-3500 cm⁻¹.[14][15] Intramolecular hydrogen bonding, especially in Isomer A and D, may cause these bands to broaden and shift.

  • C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile group will be present in all isomers, typically in the 2220-2260 cm⁻¹ range.[16][17] Conjugation with the aromatic ring places it in the lower end of this range.[11]

  • Fingerprint Region (C-H Out-of-Plane Bending): This region (approx. 650-900 cm⁻¹) is exceptionally diagnostic for the substitution pattern on the benzene ring.[18][19] While complex for trisubstituted rings, each isomer will produce a unique pattern of bands corresponding to its specific arrangement of adjacent free hydrogens on the ring. For example, the pattern for a 1,2,3-trisubstituted ring (Isomer A/D) is distinct from that of a 1,3,4- (Isomer B) or 1,3,5-trisubstituted ring (Isomer C).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of maximum absorbance (λmax) and molar absorptivity are sensitive to the conjugation and the electronic effects of the substituents.

Expected Spectral Characteristics: The phenyl ring is the primary chromophore, while the -OH and -NH₂ groups act as powerful auxochromes, which shift the absorbance to longer wavelengths (bathochromic shift).

  • Each isomer will exhibit characteristic absorption bands, typically in the 200-400 nm range.

  • The precise λmax will differ for each isomer because the relative positions of the two strong electron-donating groups (-OH, -NH₂) alter the overall electronic structure and the energy of the π → π* transitions.[20][21] For instance, the conjugation effect in Isomer B (para-amino to the cyanomethyl group) will likely differ significantly from Isomer A (ortho-amino), leading to a measurable difference in their UV-Vis spectra.

Data Presentation and Comparison

The following table summarizes the key predicted spectroscopic data points that serve as the primary basis for differentiating the isomers.

Spectroscopic TechniqueKey Differentiating FeatureIsomer A (2-NH₂, 3-OH)Isomer B (4-NH₂, 3-OH)Isomer C (5-NH₂, 3-OH)Isomer D (6-NH₂, 3-OH)
¹H NMR Aromatic Splitting Pattern3 complex multiplets (1,2,3-subst.)3 distinct signals (1,3,4-subst.)3 signals (1,3,5-subst. pattern)3 complex multiplets (1,2,3-subst.)
Relative Chemical ShiftsUnique pattern based on proximity to EDGsUnique pattern based on proximity to EDGsUnique pattern based on proximity to EDGsUnique pattern based on proximity to EDGs
¹³C NMR Number of Signals8888
Ar-O, Ar-N Shifts (ppm)Distinct δ for C2, C3Distinct δ for C3, C4Distinct δ for C3, C5Distinct δ for C3, C6
IR Fingerprint Region (cm⁻¹)Pattern for 1,2,3-trisubstitutionPattern for 1,3,4-trisubstitutionPattern for 1,3,5-trisubstitutionPattern for 1,2,3-trisubstitution
O-H / N-H StretchPotential for strong intramolecular H-bondingIntermolecular H-bonding dominatesIntermolecular H-bonding dominatesPotential for strong intramolecular H-bonding
UV-Vis λmax (nm)Unique value based on electronic transitionsUnique value, likely different from A, C, DUnique value based on electronic transitionsUnique value, likely different from B, C

Visualization of Concepts and Workflows

Diagrams created using Graphviz DOT language help clarify the relationships and experimental processes.

G cluster_structure Structural Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Unique Spectroscopic Fingerprints A Isomer A (2,3,1) NMR ¹H & ¹³C NMR A->NMR IR Infrared (IR) A->IR UV UV-Vis A->UV B Isomer B (4,3,1) B->NMR B->IR B->UV C Isomer C (5,3,1) C->NMR C->IR C->UV D Isomer D (6,3,1) D->NMR D->IR D->UV NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Functional Group Bands Fingerprint Region IR->IR_Data UV_Data λmax Molar Absorptivity UV->UV_Data ID Unambiguous Isomer ID NMR_Data->ID Data Integration IR_Data->ID Data Integration UV_Data->ID Data Integration

Caption: Workflow for the differentiation of isomers using a multi-spectroscopic approach.

G Structure Isomeric Structure (Substituent Position) Environment Local Electronic Environment (Shielding/Deshielding) Structure->Environment determines Splitting Proton-Proton Interactions (Ortho, Meta, Para Coupling) Structure->Splitting determines Shifts ¹H & ¹³C Chemical Shifts (δ) Environment->Shifts results in Patterns ¹H Splitting Patterns (J) Splitting->Patterns results in

Caption: Causality chain from molecular structure to observable NMR signals.

Experimental Protocols

Reproducible and high-quality data acquisition is essential. The following are standardized protocols for the key analyses.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often suitable for this class of compounds due to their polarity and its ability to allow observation of -OH and -NH₂ protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[6]

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[7]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

    • Calibrate the spectrum using the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, pure sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure anvil.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (e.g., ~10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference (blank).

    • Fill the second cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer and record the absorbance spectrum over a relevant range (e.g., 190-400 nm).

Conclusion

The positional isomers of Amino-(3-hydroxy-phenyl)-acetonitrile, while chemically similar, are spectroscopically distinct. A systematic and integrated analytical approach is essential for their unambiguous identification. ¹H NMR provides the most definitive data through the analysis of aromatic proton chemical shifts and coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments and their electronic nature. Finally, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory data regarding functional groups, substitution patterns, and electronic structure. By skillfully applying these techniques, researchers can ensure the structural integrity of their compounds, a critical requirement for advancing drug discovery and development programs.

References

  • A Comparative Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Chlorobenzyl Chloride Isomers. Benchchem. (URL: )
  • Spectroscopic comparison of ortho, meta, and para isomers of isopropylaniline. Benchchem. (URL: )
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. (URL: [Link])

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PMC. (URL: [Link])

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. (URL: [Link])

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. ACS Publications. (URL: [Link])

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. (URL: [Link])

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PubMed. (URL: [Link])

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). (URL: [Link])

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (Source unavailable, content reviewed).
  • Where do aromatic carbons appear in the ¹³C NMR spectra?. brainly.com. (URL: [Link])

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Cherry. (URL: [Link])

  • A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds. Benchchem. (URL: )
  • Biosynthesis of aromatic compounds: 13C NMR spectroscopy of whole Escherichia coli cells. PMC. (URL: [Link])

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (URL: [Link])

  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. (URL: [Link])

  • How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+. (URL: [Link])

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. (URL: [Link])

  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. (URL: [Link])

  • How Do Ring Currents Affect 1H NMR Chemical Shifts?. ACS Publications. (URL: [Link])

  • UV−Vis Spectrophotometric Titrations and Vibrational Spectroscopic Characterization of meso-(p-Hydroxyphenyl)porphyrins. The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. (URL: [Link])

  • 1 H chemical shifts of benzene, substituted ben- zenes, aniline and... ResearchGate. (URL: [Link])

  • Infrared Spectrometry. MSU chemistry. (URL: [Link])

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (URL: [Link])

  • Uv-Vis Spectrum of Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate. SIELC Technologies. (URL: [Link])

  • IR and UV-VIS spectroscopic analysis of a new compound. Scripta Scientifica Pharmaceutica. (URL: [Link])

  • Understanding ¹³C Chemical Shifts in Organic Molecules: An In-depth Technical Guide. Benchchem. (URL: )
  • ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (URL: [Link])

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. (URL: [Link])

  • Reliable Vibrational Wavenumbers for C=O and N-H Stretchings of Isolated and Hydrogen-bonded Nucleic Acid Bases. PMC. (URL: [Link])

  • Infrared Spectroscopy. Chemistry LibreTexts. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Amino-(3-hydroxy-phenyl)-acetonitrile proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe management of reactive intermediates. Amino-(3-hydroxy-phenyl)-acetonitrile is a classic α -a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe management of reactive intermediates. Amino-(3-hydroxy-phenyl)-acetonitrile is a classic α -aminonitrile, typically synthesized via the Strecker amino acid synthesis[1]. While it is a highly valuable intermediate for generating unnatural amino acids and pharmaceutical scaffolds, its disposal presents severe acute hazards.

This guide provides the mechanistic rationale and step-by-step operational protocols for the safe disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile: The Retro-Strecker Threat

Before executing any disposal protocol, it is critical to understand why α -aminonitriles are dangerous. Amino-(3-hydroxy-phenyl)-acetonitrile exists in a delicate thermodynamic equilibrium. Under specific conditions—such as thermal stress, exposure to moisture, or acidic environments—the molecule can undergo a retro-Strecker reaction[2].

This degradation pathway cleaves the molecule into 3-hydroxybenzaldehyde, ammonia, and highly toxic hydrogen cyanide (HCN) gas[3]. Because the pKa​ of HCN is approximately 9.2, any aqueous environment with a pH below 9 will drive the equilibrium toward the volatile, lethal HCN gas rather than the water-soluble cyanide anion (CN⁻). Therefore, never dispose of α -aminonitriles in standard acidic or neutral aqueous waste streams.

ChemicalPathway A Amino-(3-hydroxy-phenyl) -acetonitrile B Retro-Strecker Equilibrium A->B Hydrolysis / Heat C 3-Hydroxybenzaldehyde + Ammonia B->C D Hydrogen Cyanide (HCN) [Highly Toxic Gas] B->D pH < 9.2

Figure 1: Retro-Strecker degradation pathway of alpha-aminonitriles releasing toxic HCN.

Primary Disposal Workflow: Bulk and Organic Waste

For bulk quantities (>10 grams) or solutions in organic solvents, in-house neutralization is excessively risky. The U.S. Environmental Protection Agency (EPA) mandates that cyanide-bearing organic wastes, including aminonitriles, be managed under the Resource Conservation and Recovery Act (RCRA)[4].

Logistical Plan for Bulk Waste:

  • Segregation: Isolate Amino-(3-hydroxy-phenyl)-acetonitrile from all acids and oxidizers.

  • Containment: Collect the waste in a fixed-roof, tightly sealed, high-density polyethylene (HDPE) container[4].

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic: Contains α -Aminonitrile / Cyanide Hazard."

  • Destruction: Transfer the waste to a licensed hazardous waste contractor for high-temperature RCRA incineration[5]. Incineration at elevated temperatures (typically >1000°C) completely oxidizes the nitrile group to carbon dioxide and nitrogen oxides, preventing HCN release.

DisposalWorkflow Start Amino-(3-hydroxy-phenyl)-acetonitrile Waste Decision Waste Type? Start->Decision Bulk Bulk Solid / Organic Solvent Decision->Bulk Spill Aqueous Residue / Small Spill Decision->Spill Pack Seal in RCRA-Approved Container Bulk->Pack pH Adjust pH > 10.5 (NaOH) Spill->pH Incinerate High-Temp RCRA Incineration Pack->Incinerate Bleach Add NaOCl (Alkaline Chlorination) pH->Bleach Drain Verify Cyanate Formation -> Safe Disposal Bleach->Drain

Figure 2: Decision matrix and workflow for the safe disposal of alpha-aminonitrile waste.

In-House Neutralization Protocol: Alkaline Chlorination

For small aqueous spills, glassware washings, or dilute residues, the EPA-approved method of "alkaline chlorination" must be employed[6]. This chemical oxidation process converts free cyanide and aminonitrile degradation products into cyanate (CNO⁻), which is roughly 1,000 times less toxic, and eventually into harmless CO2​ and N2​ [7].

Experimental Methodology (Step-by-Step): Safety Prerequisite: Perform exclusively inside a certified chemical fume hood while wearing full PPE (nitrile gloves, lab coat, face shield).

  • Alkalinization (Critical Causality Step): Dilute the residue with water and slowly add 10 M Sodium Hydroxide (NaOH) until the pH strictly exceeds 10.5[8].

    • Causality: Maintaining pH > 10.5 ensures that any released cyanide remains as the non-volatile CN⁻ anion, preventing lethal HCN gas formation.

  • Oxidation: Slowly add an excess of commercial sodium hypochlorite solution (NaOCl, 10-12% bleach) while stirring continuously. The solution may gently exotherm as the oxidation to cyanate occurs[6].

  • Self-Validation System: Allow the mixture to stir for at least 2 hours at room temperature.

    • Validation 1: Use potassium iodide-starch paper to confirm the presence of excess oxidant (the paper will turn blue-black). If it does not, add more NaOCl.

    • Validation 2: Spot-check the solution with pH indicator strips to ensure the pH has not dropped below 10.5 during the reaction.

  • Final Quench: Once complete destruction is verified, quench the excess bleach with sodium thiosulfate. The resulting neutralized aqueous waste can typically be disposed of via standard institutional aqueous waste streams, pending local environmental health and safety (EHS) approval[5].

Quantitative Data & Operational Parameters

To ensure absolute safety during the alkaline chlorination process, adhere strictly to the parameters outlined below:

ParameterOperational TargetMechanistic Rationale
Minimum pH > 10.5Prevents protonation of CN⁻ to volatile HCN gas ( pKa​ = 9.2)[8].
Oxidant Sodium Hypochlorite (NaOCl)Rapidly oxidizes CN⁻ to Cyanate (CNO⁻)[6].
Stoichiometric Ratio > 2.5 : 1 (NaOCl : Aminonitrile)Ensures complete oxidation to CO2​ and N2​ [6].
Reaction Time 2 - 4 HoursGuarantees complete hydrolysis and subsequent oxidation.
HCN Exposure Limit < 4.7 ppm (STEL)Extreme acute toxicity; necessitates fume hood usage.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Amino-(3-hydroxy-phenyl)-acetonitrile

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amino-(3-hydroxy-phenyl)-acetonitrile. Our focus extends beyond mere compliance...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Amino-(3-hydroxy-phenyl)-acetonitrile. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the protective measures required. By explaining the "why" behind each recommendation, we empower you to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Compound: A Proactive Hazard Assessment

Amino-(3-hydroxy-phenyl)-acetonitrile, a member of the α-aminonitrile family, is a valuable building block in synthetic chemistry. However, its utility is matched by significant health hazards that demand rigorous safety protocols. The primary risks are associated with its acute toxicity and irritant properties.[1][2]

According to its Safety Data Sheet (SDS), the compound is classified as:

  • Acute Toxicity, Category 4: This classification indicates that the substance is harmful if swallowed, inhaled, or in contact with the skin.[1][2] Exposure can lead to moderate health effects.

  • Skin Irritation, Category 2: Direct contact can cause inflammation, redness, and discomfort.[1][2]

  • Serious Eye Irritation, Category 2/2A: The compound can cause significant, but reversible, eye irritation upon contact.[1][2]

Understanding these classifications is the first step in building a self-validating safety system. Every handling step must be designed to mitigate these specific risks.

The First Line of Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, primary control measures must be in place. PPE is the final barrier between you and the hazard.

  • Engineering Controls: The most critical engineering control is a certified chemical fume hood. All operations involving solid Amino-(3-hydroxy-phenyl)-acetonitrile, especially weighing and transfers where dust can be generated, must be performed within a fume hood to prevent inhalation.[1][2][3] A local exhaust ventilation system is a mandatory technical measure.[1][2]

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on its hazards and the specific procedures outlined in this guide. Never work alone when handling highly hazardous substances.

Essential Personal Protective Equipment: Your Final Barrier

The selection of PPE must directly address the hazards of skin contact, eye contact, and inhalation. The following table summarizes the required equipment.

Operation / Scenario Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing/Transfer of Solids Double-gloved NitrileChemically resistant lab coat with tight cuffsChemical splash goggles AND face shieldNot required if performed in a certified fume hood.
Preparing Solutions Double-gloved NitrileChemically resistant lab coat with tight cuffsChemical splash gogglesNot required if performed in a certified fume hood.
Running Reactions/Work-up Nitrile glovesChemically resistant lab coatSafety glasses with side shields (minimum); goggles for splash risk.Not required for closed systems or within a fume hood.
Large-Scale Operations (>50g) Heavy-duty Nitrile glovesChemical-resistant apron over lab coatChemical splash goggles AND face shieldConsult with EH&S; may require a fitted respirator.
Spill Cleanup Heavy-duty Nitrile glovesChemical-resistant apron over lab coatChemical splash goggles AND face shieldAir-purifying respirator with appropriate cartridges.
In-Depth PPE Rationale
  • Hand Protection: Nitrile gloves are the standard for handling a wide array of chemicals due to their superior resistance to punctures, tears, and chemical permeation compared to latex or vinyl.[4][5] For α-aminonitriles, which can be absorbed dermally, this resistance is critical. The practice of "double-gloving" provides an additional layer of safety, especially during operations with a high risk of contamination, such as weighing. It is crucial to be aware of the "breakthrough time" of your specific gloves against the solvents used.[6]

  • Body Protection: A standard cotton lab coat is insufficient. A chemically resistant coat, preferably made of a non-porous material like polyester or a treated cotton/poly blend, is required to prevent skin contact from splashes.

  • Eye and Face Protection: Because Amino-(3-hydroxy-phenyl)-acetonitrile is a serious eye irritant, protection is non-negotiable.[1][2] Safety glasses with side shields are the absolute minimum. However, when handling the powder or during any transfer that poses a splash risk, chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over goggles when handling larger quantities to protect the entire face.

  • Respiratory Protection: While engineering controls are primary, respiratory protection may be needed if these controls are insufficient or during an emergency, such as a large spill. The specific type of respirator and cartridge should be determined in consultation with your institution's Environmental Health and Safety (EH&S) department.

Operational Plan: A Step-by-Step Guide to Safety

Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocols must be followed for every procedure.

Protocol 1: PPE Donning Sequence
  • Preparation: Inspect all PPE for damage (rips, cracks, defects).

  • Lab Coat: Put on your chemically resistant lab coat and fasten it completely.

  • Goggles/Face Shield: Don your eye and face protection.

  • Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

Protocol 2: Doffing (Removal) Sequence - The Most Critical Step

The goal is to touch contaminated items only with other contaminated items (your outer gloves) and clean items only with clean hands.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[6]

  • Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated location for lab laundry or disposal.

  • Face/Eye Protection: Remove your face shield or goggles by handling the strap or earpieces. Avoid touching the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][2][3]

G cluster_prep Preparation Phase cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal cluster_exit Exit Protocol A 1. Enter Lab & Verify Fume Hood Operation B 2. Don Full PPE (Double Gloves, Coat, Goggles) A->B C 3. Weigh Solid Chemical B->C Begin Work D 4. Perform Reaction/ Procedure C->D E 5. Close & Secure Reagent and Waste Containers D->E F 6. Decontaminate Glassware & Work Surface E->F G 7. Dispose of Chemical Waste in Labeled Container F->G H 8. Remove Outer Gloves; Dispose as Hazardous Waste G->H I 9. Exit Fume Hood Area H->I J 10. Doff Remaining PPE (Coat, Goggles, Inner Gloves) I->J K 11. Wash Hands Thoroughly J->K L 12. Exit Laboratory K->L

Safe Handling & Disposal Workflow

Decontamination and Disposal

A comprehensive safety plan extends beyond active handling to include proper cleanup and waste management.

Personnel Decontamination

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Call a poison center or physician if you feel unwell.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or physician if you feel unwell.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[1][2]

Equipment Decontamination

All non-disposable equipment, such as glassware, must be decontaminated. A standard procedure involves:

  • Rinsing with an appropriate solvent to remove residual compound (this rinseate must be collected as hazardous waste).

  • Washing thoroughly with a laboratory detergent and hot water.[7]

  • Rinsing multiple times with tap water, followed by a final rinse with deionized or distilled water.[7]

Waste Disposal
  • Solid Waste: All contaminated disposable items, including gloves, weigh paper, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All reaction residues and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, regional, and national hazardous waste regulations.[8][9] Never discharge this chemical or its waste into drains.[1]

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn.
  • Nitrile Gloves Chemical Resistance Guide. Bergamot.
  • (3-Hydroxyphenyl)acetonitrile - SAFETY DATA SHEET. (2025, December 9). TCI EUROPE N.V..
  • SAFETY DATA SHEET - 4-Hydroxyphenylacetonitrile. (2015, February 10). Fisher Scientific.
  • Are Nitrile Gloves Considered PPE?. Armbrust American.
  • SAFETY DATA SHEET - (3-Hydroxyphenyl)acetonitrile. (2025, November 14). TCI Chemicals.
  • SAFETY DATA SHEET - 2-(3-hydroxyphenyl)-2-(phenylamino)acetonitrile. (2024, December 19). CymitQuimica.
  • Field Equipment Cleaning and Decontamination. (2019, October 3). EPA.
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

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